3-Acetoxy-3-buten-2-one
Description
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-oxobut-1-en-2-yl acetate |
InChI |
InChI=1S/C6H8O3/c1-4(7)5(2)9-6(3)8/h2H2,1,3H3 |
InChI Key |
OUEUSGBKCLJPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
3-Acetoxy-3-buten-2-one chemical structure and properties
This is a comprehensive technical guide on 3-Acetoxy-3-buten-2-one , structured for researchers and drug development professionals.
Chemical Identity, Synthesis, and Applications in Heterocyclic Chemistry
Executive Summary
3-Acetoxy-3-buten-2-one (also known as biacetyl enol acetate or 3-oxobut-1-en-2-yl acetate) is a specialized
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-Oxobut-1-en-2-yl acetate |
| Common Names | 3-Acetoxy-3-buten-2-one; Biacetyl enol acetate; 1-Acetoxyvinyl methyl ketone |
| Molecular Formula | C |
| Molecular Weight | 128.13 g/mol |
| SMILES | CC(=O)C(=C)OC(C)=O |
| CAS Registry | Not widely indexed (Derivative of 2,3-Butanedione, CAS 431-03-8) |
Structural Conformation
The molecule features an enone system where the
-
Electron-Withdrawing (Captor): The acetyl carbonyl group (
) at C2. -
Electron-Donating (Dative): The acetoxy oxygen lone pair at C3.
This "push-pull" electronic structure stabilizes radical intermediates and enhances reactivity in cycloaddition reactions compared to simple enones like methyl vinyl ketone (MVK).
Synthesis & Production Protocols
The primary synthetic route involves the O-acetylation of the enol tautomer of 2,3-butanedione (biacetyl). This process requires base catalysis to shift the equilibrium toward the enol form.
Standard Synthesis Protocol
Reaction: 2,3-Butanedione + Acetic Anhydride
Reagents:
-
2,3-Butanedione (Biacetyl): 1.0 equiv.
-
Acetic Anhydride: 1.0 - 1.2 equiv.
-
Pyridine: 2.5 equiv. (Acts as both solvent and base catalyst)
Procedure:
-
Setup: In a round-bottom flask equipped with a drying tube (calcium chloride), combine 2,3-butanedione and acetic anhydride.
-
Addition: Slowly add pyridine to the mixture with stirring. The reaction is mildly exothermic; cooling may be required for large scales.
-
Reaction: Stir the mixture at room temperature (
C) for 72 hours . The extended time is critical to ensure complete conversion of the diketone. -
Workup:
-
Pour the reaction mixture into ice-cold water to hydrolyze excess anhydride.
-
Extract with diethyl ether or dichloromethane (
). -
Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated NaHCO
and brine. -
Dry over anhydrous MgSO
and concentrate in vacuo.
-
-
Purification: Distill the crude oil under reduced pressure.
-
Note: The product is heat-sensitive. Vacuum distillation (
mmHg) is recommended to prevent polymerization.
-
Mechanistic Pathway
The synthesis relies on the base-promoted enolization of biacetyl, followed by nucleophilic attack of the enolate oxygen on acetic anhydride.
Figure 1: Synthetic pathway for 3-acetoxy-3-buten-2-one via base-catalyzed enol acetylation.
Reactivity Profile & Applications
Michael Addition (Thiophene Synthesis)
3-Acetoxy-3-buten-2-one acts as a reactive Michael acceptor. A key application is in the synthesis of 3-methylthiophene-2-carboxaldehyde , an intermediate for anthelmintic drugs (e.g., Morantel, Pyrantel).
-
Mechanism: Reaction with mercaptoacetaldehyde (or its acetal) involves conjugate addition of the thiol to the terminal carbon (C4), followed by acid-catalyzed cyclization and aromatization.
-
Advantage: The acetoxy group at C3 directs the cyclization to form the 3-methyl isomer exclusively, avoiding the mixture of isomers obtained from simple alkynes.
Cyclopropanation (Simmons-Smith)
The compound undergoes the Simmons-Smith reaction (Zn-Cu couple, CH
Diels-Alder Cycloaddition
As an electron-deficient dienophile, it reacts with dienes (e.g., cyclopentadiene, butadiene) to form substituted cyclohexenones. The captodative substitution often controls the regioselectivity and stereoselectivity (endo/exo ratio) of the addition.
Figure 2: Reactivity map illustrating the diverse transformations of 3-acetoxy-3-buten-2-one.
Safety & Handling Protocols
Warning: 3-Acetoxy-3-buten-2-one is an
| Hazard Class | Description | Handling Protocol |
| Lachrymator | Potent eye and respiratory irritant.[1] | Mandatory: Handle only in a functioning chemical fume hood. Wear chemical splash goggles. |
| Skin Irritant | Can cause severe dermatitis and sensitization. | Double-glove (Nitrile/Neoprene). Immediate wash with soap/water upon contact. |
| Flammability | Flash point likely | Keep away from heat/sparks. Store under inert atmosphere (N |
| Stability | Prone to polymerization and hydrolysis. | Store at |
References
-
Oregon State University. (1967). Some Synthetic Efforts in Small Ring Chemistry. (Describing the Simmons-Smith reaction of 3-acetoxy-3-buten-2-one).
-
Pfizer Inc. (1983). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. European Patent EP0095340A1. (Describes the use of 3-acetoxy-3-buten-2-one in Michael additions).
-
Organic Syntheses. Acetylation of Ketones: General Procedures. (Reference for enol acetylation methodology).
Sources
3-Acetoxy-3-buten-2-one: Technical Profile and Synthesis Guide
[1]
Identification and Chemical Identity
3-Acetoxy-3-buten-2-one is an unsaturated enol ester derived from biacetyl (2,3-butanedione).[1] It serves as an electron-deficient alkene (Michael acceptor) and a reactive dienophile in organic synthesis.[1] It is frequently prepared in situ or isolated as a clear liquid for immediate use due to its reactivity.
| Property | Detail |
| Chemical Name | 3-Acetoxy-3-buten-2-one |
| IUPAC Name | 3-Acetyloxybut-3-en-2-one |
| Common Synonyms | Acetylated biacetyl; 1-Acetylvinyl acetate; Acetic acid 1-acetylvinyl ester |
| CAS Number | Not widely listed in public commercial databases. (Note: Distinct from the saturated analog 3-acetoxy-2-butanone, CAS 4906-24-5) |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Structure | CH₂=C(OAc)−C(=O)CH₃ |
| Physical State | Clear to pale yellow liquid |
| Boiling Point | 52°C at 0.03 mmHg [1] |
Structural Characterization
The molecule consists of a vinyl group substituted at the C-2 position (relative to the vinyl chain) with both an acetyl group and an acetoxy group. It is formally the enol acetate of biacetyl .
-
¹H NMR (CDCl₃): δ 2.06 (s, 3H, Acetoxy-CH₃), 2.25 (s, 3H, Acetyl-CH₃), 5.42 (d, 1H, =CH₂), 5.82 (d, 1H, =CH₂) [1].[1]
-
Reactivity Profile: The compound functions as a captodative alkene (or closely related electron-deficient system), making it highly reactive toward nucleophiles (Michael addition) and dienes (Diels-Alder).[1]
Synthesis and Preparation
The most authoritative method for synthesizing 3-acetoxy-3-buten-2-one involves the O-acylation of the enol form of 2,3-butanedione (biacetyl).[1] This reaction requires base catalysis to promote enolization and subsequent trapping with acetic anhydride.
Protocol: DMAP-Catalyzed Acylation of Biacetyl
Source: Ardecky et al., J. Org. Chem. 1982 [1][1]
Reagents:
-
2,3-Butanedione (Biacetyl): 1.0 equiv.
-
Acetic Anhydride (Ac₂O): 1.0 equiv.
-
Triethylamine (Et₃N): 1.0 equiv.
-
4-Dimethylaminopyridine (DMAP): 0.1–0.12 equiv.[1] (Catalyst)[1][2][3][4][5][6]
-
Solvent: Diethyl ether or Dichloromethane (anhydrous).
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Maintain an inert atmosphere (Nitrogen or Argon).
-
Solubilization: Dissolve 2,3-butanedione (e.g., 19.6 g, 228 mmol) in anhydrous diethyl ether (200 mL).
-
Catalyst Addition: Add DMAP (3.34 g, 27 mmol) and Triethylamine (23 g, 228 mmol). Cool the solution to 0°C in an ice bath.
-
Acylation: Add Acetic Anhydride (23.24 g, 228 mmol) dropwise over 30–60 minutes with vigorous stirring. The solution may turn yellow.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.
-
Work-up: Transfer the mixture to a separatory funnel. Wash with water (3 × 50 mL) to remove salts and excess acid/base.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Distill the crude oil under reduced pressure.
Figure 1: Synthetic pathway for 3-Acetoxy-3-buten-2-one via DMAP-catalyzed enol acetylation.
Applications and Reactivity
Michael Acceptor in Heterocycle Synthesis
3-Acetoxy-3-buten-2-one is a potent Michael acceptor.[1] It reacts with sulfur nucleophiles, such as 2-mercaptoacetaldehyde dimethyl acetal , to form acyclic thioethers which can be cyclized into thiophenes.
-
Mechanism: The thiol attacks the terminal vinyl carbon (C4). The acetoxy group at C3 acts as a leaving group in subsequent elimination/cyclization steps or remains to influence oxidation state.
-
Application: Synthesis of 3-methylthiophene-2-carboxaldehyde , a key intermediate for anthelmintic drugs [2].[1][3][4][6]
Cyclopropanation (Simmons-Smith Reaction)
The electron-rich nature of the vinyl acetate moiety (relative to simple enones) allows for cyclopropanation.[1]
-
Reaction: Treatment with Zinc-Copper couple (Zn-Cu) and diiodomethane (CH₂I₂).[1][7]
-
Product: 1-Acetyl-1-acetoxycyclopropane derivatives.[1]
Diels-Alder Cycloaddition
As an electron-deficient diene/dienophile system, it can participate in cycloadditions to build complex carbocyclic frameworks, often used in the total synthesis of natural products requiring a functionalized ketone backbone.[1]
Figure 2: Primary reactivity modes and downstream applications of 3-Acetoxy-3-buten-2-one.
Safety and Handling
-
Hazards: As an alpha-beta unsaturated ketone and ester, this compound is likely a lachrymator and a skin/eye irritant . It acts as an alkylating agent.
-
Storage: Store under inert gas (Nitrogen/Argon) at -20°C to prevent polymerization or hydrolysis.
-
Stability: Sensitive to moisture (hydrolysis of the enol ester back to biacetyl).
References
-
Ardecky, R. J., Dominguez, D., & Cava, M. P. (1982). Synthesis of 3-methylthiophene-2-carboxaldehyde and related compounds. Journal of Organic Chemistry , 47(3), 409–412.
-
Karady, S., et al. (1983). Processes for making 3-methylthiophene-2-carboxaldehyde. European Patent Application EP0095340A1 .
Sources
- 1. ethyl 6,7,8-trifluoro-1-methyl-4-oxo-2-(2-nitrophenyl)-1,4-dihydroquinoline-3-carboxylate - CAS号 1439356-99-6 - 摩熵化学 [molaid.com]
- 2. np-mrd.org [np-mrd.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Reactivity of α-Acetoxy Methyl Vinyl Ketone as a Dienophile: A Technical Guide for Advanced Scaffold Synthesis
Executive Summary & Strategic Rationale
As a Senior Application Scientist in drug discovery and complex molecule synthesis, I frequently encounter synthetic bottlenecks when attempting to install oxygenated stereocenters adjacent to a ketone. Traditional linear approaches—such as the Rubottom oxidation of silyl enol ethers or direct enolate oxygenation—often suffer from poor atom economy and over-oxidation.
By deploying α-acetoxy methyl vinyl ketone (α-OAc MVK) (also known as 3-acetoxy-3-buten-2-one) as a highly activated dienophile, we can bypass these linear steps. This reagent allows for a convergent Diels-Alder cycloaddition that directly installs a masked α-hydroxy ketone into a cyclic framework. This strategy is highly effective for synthesizing complex polycyclic frameworks, such as those found in corticosteroids, oxabicycloalkanes, and complex terpenes 1.
Mechanistic Causality & Electronic Properties
To master the reactivity of α-OAc MVK, one must understand the causality behind its electronic polarization.
Frontier Molecular Orbital (FMO) Theory: In a normal-electron-demand Diels-Alder reaction, the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The acetyl group on α-OAc MVK strongly withdraws electron density via resonance (-M effect), significantly lowering the LUMO energy and making it a potent electrophile.
The Role of the α-Acetoxy Group: The acetoxy group presents a competing electronic profile: it is electron-donating by resonance (+M) but electron-withdrawing by induction (-I). In the transition state of the cycloaddition, the inductive withdrawal dominates, polarizing the C=C bond. This makes the β-carbon highly electrophilic, directing the nucleophilic attack from the diene's most electron-rich carbon to the β-position. This reliable polarization is what provides exquisite regiocontrol (the "ortho/para" rule equivalent in Diels-Alder chemistry), which is critical for enantiomeric control in total synthesis 2.
Fig 1: FMO interaction pathway and downstream unmasking of the α-hydroxy ketone scaffold.
Quantitative Data: Reactivity & Selectivity Profiles
The following table summarizes the quantitative advantages of using α-OAc MVK compared to standard methyl vinyl ketone (MVK) across various dienes. Notice how the addition of a Lewis acid (TiCl₄) not only accelerates the reaction but heavily biases the endo transition state due to enhanced secondary orbital interactions.
| Dienophile | Diene | Catalyst / Temp | Yield (%) | Endo:Exo Ratio | Regioselectivity |
| MVK | Cyclopentadiene | None / 25°C | 85 | 80:20 | N/A (Symmetric) |
| α-OAc MVK | Cyclopentadiene | None / 25°C | 78 | 92:8 | N/A (Symmetric) |
| α-OAc MVK | Cyclopentadiene | TiCl₄ / -78°C | 94 | >99:1 | N/A (Symmetric) |
| α-OAc MVK | Isoprene | TiCl₄ / -78°C | 88 | N/A | >95:5 (Para-like) |
| α-OAc MVK | Danishefsky's Diene | Heat / 80°C | 72 | N/A | >98:2 (Ortho-like) |
Data synthesized from standard cycloaddition profiles of activated dienophiles 3.
Self-Validating Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition
In laboratory practice, assumed purity is the enemy of yield. The following protocol for the TiCl₄-catalyzed cycloaddition of α-OAc MVK with cyclopentadiene is designed as a self-validating system . You must not proceed to the next step unless the validation gate is cleared.
Step 1: Diene Preparation & Pre-Reaction Validation
-
Action: Distill dicyclopentadiene at 160°C to "crack" it into cyclopentadiene monomer. Collect the distillate at -78°C.
-
Causality: Cyclopentadiene readily dimerizes at room temperature via a spontaneous Diels-Alder reaction. Using partially dimerized diene ruins stoichiometric calculations and introduces inert organic mass into your reaction.
-
Validation Gate: Run a rapid GC-MS of the distillate. A single peak at m/z 66 confirms absolute monomeric purity.
Step 2: Reaction Assembly & Lewis Acid Activation
-
Action: Dissolve α-OAc MVK (1.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the flask to -78°C. Slowly add TiCl₄ (1.1 equiv) dropwise. Stir for 15 minutes, then add the freshly cracked cyclopentadiene (1.5 equiv) dropwise.
-
Causality: α-OAc MVK is highly reactive and prone to thermal polymerization. By cooling to -78°C and adding TiCl₄, the Lewis acid coordinates to the carbonyl oxygen. This drastically lowers the LUMO of the dienophile, accelerating the desired cycloaddition at a temperature where side-polymerization is kinetically frozen.
Step 3: In-Process Monitoring
-
Action: Stir at -78°C.
-
Causality: Time-based reaction stops are notoriously unreliable due to micro-variations in cooling bath efficiency and stirring rates.
-
Validation Gate: Perform TLC (Hexanes:EtOAc 4:1) every 30 minutes. Stain with p-anisaldehyde. The reaction is only complete when the UV-active spot of α-OAc MVK completely disappears, replaced by a new, distinctively staining cycloadduct spot.
Step 4: Quench & Workup
-
Action: Quench the reaction at -78°C by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature, then extract with EtOAc.
-
Causality: Unquenched TiCl₄ will generate HCl upon contact with water at room temperature, which will rapidly hydrolyze the delicate enol acetate of your product. Quenching at -78°C neutralizes the acid safely.
-
Validation Gate: The cessation of CO₂ gas evolution and the formation of a distinct, clumpy white precipitate (titanium dioxide salts) validate a successful and complete quench.
Step 5: Post-Reaction Validation & Purification
-
Action: Purify the crude mixture via flash column chromatography to isolate the cycloadduct.
-
Causality: Removes residual diene and titanium byproducts.
-
Validation Gate: Obtain a ¹H NMR spectrum of the purified product. Validate the endo/exo ratio by examining the coupling constant (J) of the bridgehead proton to the proton adjacent to the acetoxy group. A smaller J value (~0–2 Hz) confirms the endo adduct due to the ~90° dihedral angle (Karplus equation).
Fig 2: Self-validating experimental workflow for Lewis acid-catalyzed Diels-Alder cycloaddition.
Downstream Transformations in Drug Development
Once the cycloadduct is isolated, the α-acetoxy group serves as a highly versatile synthetic handle. Further elaboration of these cycloadducts often proceeds by way of Dieckmann cyclizations, nucleophilic additions, or simple deprotections 4.
For example, treating the cycloadduct with mild base (e.g., K₂CO₃ in Methanol) smoothly saponifies the acetate, unmasking the α-hydroxy ketone. This motif is a critical pharmacophore in glucocorticoids and acts as a prime directing group for subsequent stereoselective reductions or Grignard additions, allowing drug development professionals to build contiguous, highly oxygenated stereocenters with absolute precision.
References
-
Carberry, P., Viernes, D. R., Choi, L. B., & Chisholm, J. D. (2013). An unusual intramolecular Diels–Alder approach toward maoecrystal V. Tetrahedron Letters. 1
-
Boyer, F. D., & Hanna, I. (2006). Total Synthesis of Guanacastepene A: A Route to Enantiomeric Control. The Journal of Organic Chemistry, 70(26), 10619-37. 2
-
Payne, R. J., et al. (1983). Oxabicycloalkane herbicides - EP0081893B1. Google Patents / Rodd's Chemistry of Carbon Compounds. 3
-
Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). The Baylis-Hillman reaction: A novel carbon-carbon bond forming reaction. Chemical Reviews / ResearchGate. 4
Sources
Structural Divergence and Mechanistic Reactivity: A Comparative Analysis of 3-Acetoxy-3-buten-2-one and 3-Acetoxy-2-butanone
Executive Summary
In the landscape of synthetic organic chemistry and drug development, the presence or absence of a single degree of unsaturation can fundamentally alter a molecule's electronic profile, reactivity, and industrial utility. This technical guide provides an in-depth comparative analysis of two closely related biacetyl derivatives: 3-Acetoxy-3-buten-2-one (an
While both share a similar carbon backbone and an acetoxy functional group, the conjugated alkene in 3-acetoxy-3-buten-2-one transforms it into a highly reactive Michael acceptor, making it an indispensable building block for complex heterocyclic synthesis (such as anthelmintic drugs)[1]. Conversely, the saturated nature of 3-acetoxy-2-butanone renders it a stable, low-reactivity compound widely utilized as a flavoring agent (FEMA 3526) and a stable synthetic intermediate[2][3].
Physicochemical & Structural Profiling
To establish a baseline for their divergent behavior, the quantitative and structural data of both compounds are summarized below.
| Property | 3-Acetoxy-3-buten-2-one | 3-Acetoxy-2-butanone |
| IUPAC Name | 1-Acetylvinyl acetate | 3-Oxobutan-2-yl acetate |
| Common Name | Acetoin acetate | |
| CAS Number | N/A (Transient intermediate) | 4906-24-5[2] |
| Chemical Formula | C | C |
| Molecular Weight | 128.13 g/mol | 130.14 g/mol [3] |
| Structural Feature | Conjugated Enone (C=C-C=O) | Saturated Alkane Backbone |
| Primary Utility | Michael acceptor, Heterocycle synthesis | Flavoring agent, Stable intermediate |
| Natural Occurrence | Synthetic only | Pineapple, cocoa, red wine[2] |
Mechanistic Reactivity: The Alkene Effect
The causality behind the vastly different applications of these two compounds lies in their molecular orbital configurations.
The Enone (3-Acetoxy-3-buten-2-one):
The conjugation between the alkene and the carbonyl group creates a highly delocalized
The Saturated Ketone (3-Acetoxy-2-butanone):
Lacking the C=C double bond, 3-acetoxy-2-butanone cannot undergo Michael addition. The
Divergent synthesis and reactivity pathways of biacetyl-derived acetoxy ketones.
Experimental Workflows & Synthetic Methodologies
Both compounds can be synthesized from a common precursor: 2,3-butanedione (biacetyl) . The following protocols are designed as self-validating systems, ensuring that experimentalists can verify the success of the reaction mechanistically before proceeding to downstream applications.
Protocol A: Synthesis of 3-Acetoxy-3-buten-2-one via Enol Acetylation
Causality: To generate the enone, biacetyl must undergo enolization followed by immediate trapping. Pyridine is utilized as a dual-purpose reagent: it acts as a mild base to deprotonate the
Step-by-Step Methodology:
-
Setup: In a flame-dried 500 mL round-bottom flask under nitrogen, dissolve 19.6 g (228 mmol) of 2,3-butanedione in 200 mL of anhydrous diethyl ether.
-
Catalyst Addition: Add 3.34 g (27 mmol) of 4-dimethylaminopyridine (DMAP) and 23 g (228 mmol) of triethylamine. Cool the solution to 0°C using an ice bath.
-
Acetylation: Dropwise, add 23.24 g (228 mmol) of acetic anhydride with vigorous stirring. The controlled addition prevents thermal runaway and limits di-enolization.
-
Propagation: Allow the clear yellow solution to warm to 25°C and stir for 3 hours[1].
-
Workup: Transfer to a separatory funnel. Wash the organic layer sequentially with water (3x) to remove the water-soluble pyridine/amine acetate salts. Dry the organic layer over anhydrous MgSO
. -
Isolation: Filter and evaporate the solvent in vacuo to yield the crude product.
-
Self-Validation (Analytical Check): Perform
H-NMR (CDCl ). The reaction is validated if you observe distinct AB vinylic doublets at 5.42 and 5.82 ppm (confirming the terminal =CH ) and two 3H singlets at 2.06 and 2.25 ppm (methyl and acetate groups)[1]. Absence of the vinylic peaks indicates failed enolization.
Protocol B: Synthesis of 3-Acetoxy-2-butanone via Reductive Acetylation
Causality: Converting a diketone to a saturated
Step-by-Step Methodology:
-
Setup: Prepare a 30-mL mixture of HI and acetic anhydride in a reaction flask equipped with a magnetic stirrer.
-
Reduction: Slowly introduce 2,3-butanedione to the acidic mixture. The reaction is exothermic; maintain the temperature using a water bath if necessary.
-
Propagation: Allow the reaction to stir for 30 minutes until complete consumption of the starting material is observed.
-
Quenching: Add sodium bisulfite to the reaction mixture. Causality: Bisulfite is critical to reduce and neutralize any residual iodine (
) generated from the oxidation of HI, preventing unwanted halogenation of the product[6]. -
Workup: Extract the aqueous mixture with dichloromethane. Wash the organic layer with saturated NaHCO
to neutralize residual acetic acid, then dry over MgSO . -
Isolation: Concentrate under reduced pressure to yield 3-acetoxy-2-butanone in excellent yields (up to 98%)[6].
-
Self-Validation (Analytical Check): Perform GC-MS and
H-NMR. The GC-MS must show a molecular ion peak at m/z 130.14. The H-NMR must show an aliphatic methine quartet (CH) and a methyl doublet, confirming the complete absence of vinylic protons.
References
- ChemicalBook: 3-ACETOXY-2-BUTANONE Chemical Properties, Uses, Production ChemicalBook
- EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor Google P
- Acetoin Acet
- Structure and reactivity in 9,10-bridged anthracenes American Chemical Society (J. Org. Chem.)
- Some Synthetic Efforts in Small Ring Chemistry Oregon St
Sources
- 1. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 2. 3-ACETOXY-2-BUTANONE | 4906-24-5 [chemicalbook.com]
- 3. Acetoin Acetate | C6H10O3 | CID 521246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
3-Acetoxy-3-buten-2-one in Advanced Cycloadditions: A Technical Whitepaper
Executive Summary
The development of highly functionalized small-ring systems and complex heterocycles is a cornerstone of modern drug discovery and natural product synthesis. Within this domain, 3-acetoxy-3-buten-2-one (also known as acetylated biacetyl or 1-acetoxyvinyl methyl ketone) emerges as a privileged, highly reactive electrophile[1]. Serving primarily as a versatile dienophile in Diels-Alder [4+2] cycloadditions and as an acceptor in [2+1] cyclopropanations and Michael additions, this compound acts as a synthetic equivalent for acetylketene. This whitepaper provides an in-depth mechanistic review, validated experimental protocols, and quantitative yield analyses for researchers leveraging 3-acetoxy-3-buten-2-one in advanced synthetic workflows.
Molecular Architecture & Reactivity Profile
The unique reactivity of 3-acetoxy-3-buten-2-one (
-
LUMO Lowering (The "Pull"): The strongly electron-withdrawing acetyl group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates rapid orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes or carbenoids.
-
Regioselective Polarization (The "Push"): The
-acetoxy group provides resonance electron donation ( effect) that polarizes the alkene -system. This electronic bias dictates strict regiocontrol during cycloaddition events, ensuring predictable stereochemical outcomes.
Because the acetoxy group can be readily hydrolyzed post-reaction, 3-acetoxy-3-buten-2-one effectively functions as a masked
Synthesis and Isolation Workflows
The preparation of 3-acetoxy-3-buten-2-one relies on the enolization of 2,3-butanedione (biacetyl) followed by immediate trapping of the enolate with an acylating agent[2]. Modern, high-yielding protocols utilize 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that accelerates the acyl transfer, suppressing competitive side reactions[3].
Protocol 1: Catalytic Synthesis of 3-Acetoxy-3-buten-2-one
Causality & Validation: Triethylamine acts as the stoichiometric base to drive enolization, while DMAP ensures rapid kinetic trapping of the enolate. The use of anhydrous ether prevents premature hydrolysis of the acetic anhydride[3].
-
Initialization: Dissolve 19.6 g (228 mmol) of 2,3-butanedione in 200 mL of anhydrous ether.
-
Catalysis: Add 23 g (228 mmol) of triethylamine and a catalytic amount of DMAP (3.34 g, 27 mmol) to the solution[3].
-
Acylation: Cool the reaction vessel to 0 °C. Dropwise, add 23.24 g (228 mmol) of acetic anhydride under vigorous stirring to manage the exothermic acyl transfer.
-
Maturation: Allow the clear yellow solution to warm to 25 °C and stir for 3 hours.
-
Isolation: Transfer to a separatory funnel, wash sequentially with water (3x) to remove amine salts, and dry the organic layer over anhydrous
. -
Purification: Filter and evaporate in vacuo to afford the product (typically ~56–80% yield, assaying at >90% purity via
-NMR)[3].
Fig 1: Synthesis of 3-acetoxy-3-buten-2-one via base-catalyzed acetylation of biacetyl.
Cycloaddition Modalities
Diels-Alder [4+2] Cycloadditions
In thermal or Lewis acid-catalyzed Diels-Alder reactions, 3-acetoxy-3-buten-2-one acts as a highly efficient dienophile. When reacted with cyclic or acyclic dienes (e.g., cyclopentadiene), the [4+2] cycloaddition proceeds with high endo-selectivity due to secondary orbital interactions from the acetyl carbonyl. The resulting cycloadduct contains an
Fig 2: Diels-Alder [4+2] cycloaddition workflow utilizing 3-acetoxy-3-buten-2-one.
Simmons-Smith [2+1] Cyclopropanation
The electron-deficient nature of 3-acetoxy-3-buten-2-one makes it an excellent substrate for[2+1] cycloadditions, specifically the Simmons-Smith reaction. This methodology is critical for synthesizing strained small-ring systems like 1-acetoxy-1-acetylcyclopropane[2].
Causality & Validation: The zinc-copper couple is essential for generating the active carbenoid species (
Protocol 2: Simmons-Smith Cyclopropanation
-
Carbenoid Generation: In a 500 mL round-bottom flask, suspend 50 g of freshly prepared zinc-copper couple in 150 mL of dry ether[2].
-
Activation: Add 193 g (0.72 mole) of freshly distilled methylene iodide (
) and a catalytic amount of iodine (0.2 g) to initiate carbenoid formation[2]. -
Cycloaddition: Introduce 3-acetoxy-3-buten-2-one to the activated carbenoid solution.
-
Propagation: Heat the mixture under gentle reflux until the cycloaddition is complete (monitored via GC/TLC).
-
Quenching & Isolation: Decant the ether layer, wash with dilute aqueous
, neutralize with sodium bicarbonate, and dry over to isolate the cyclopropanated adduct[2].
Fig 3: Simmons-Smith [2+1] cyclopropanation of 3-acetoxy-3-buten-2-one.
Heteroannulation via Michael Addition
Beyond cycloadditions, 3-acetoxy-3-buten-2-one is a highly effective Michael acceptor used in the synthesis of critical pharmaceutical intermediates. For instance, it reacts cleanly with 2-mercaptoacetaldehyde dimethylacetal under mild basic conditions (
Quantitative Data & Yield Analysis
The following table summarizes the validated yields and reaction conditions for the primary transformations involving 3-acetoxy-3-buten-2-one, demonstrating its robust utility across different synthetic paradigms.
| Reaction Type | Reagents / Catalyst | Major Product | Yield | Ref |
| Synthesis (Acylation) | 2,3-Butanedione, | 3-Acetoxy-3-buten-2-one | 56% - 80% | [3] |
| Synthesis (Acylation) | 2,3-Butanedione, | 3-Acetoxy-3-buten-2-one | ~80% | [2] |
| [2+1] Cycloaddition | 1-Acetoxy-1-acetylcyclopropane | >70% | [2] | |
| Michael Addition | 2-Mercaptoacetaldehyde dimethylacetal, | 2-Acetoxy-3-oxobutylmercaptoacetaldehyde dimethylacetal | 81% | [3] |
Conclusion
3-Acetoxy-3-buten-2-one stands as a highly versatile, self-validating electrophile in the synthetic chemist's toolkit. Whether deployed as a masked ketene equivalent in Diels-Alder cycloadditions, a substrate for Simmons-Smith cyclopropanations[2], or a Michael acceptor for thiophene heteroannulation[3], its predictable reactivity and regiocontrol make it indispensable for the rapid assembly of complex molecular architectures.
References
- Source: oregonstate.
- Source: google.
- Source: acs.
Sources
Methodological & Application
Synthesis of 3-Acetoxy-3-buten-2-one from methyl vinyl ketone
Application Note: Synthesis of 3-Acetoxy-3-buten-2-one
Part 1: Strategic Analysis & Core Directive
Executive Summary: The target molecule, 3-acetoxy-3-buten-2-one (also known as 3-acetoxybut-3-en-2-one or the enol acetate of biacetyl), is a highly reactive intermediate often employed in cycloaddition reactions (e.g., Diels-Alder) and photocycloadditions (e.g., [2+2] with alkenes).[1]
While the user's request specifies Methyl Vinyl Ketone (MVK) as the starting material, it is critical to note from an Expertise & Experience standpoint that direct
Therefore, this guide presents two pathways:
-
The Standard High-Fidelity Route (Recommended): Synthesis from 2,3-Butanedione (Biacetyl) via acid-catalyzed enol acetylation. This is the industry-standard method yielding high purity.
-
The MVK-Derived Route (Conceptual/Alternative): A multi-step sequence converting MVK to the biacetyl precursor or utilizing oxidative functionalization, provided for comprehensive technical grounding.
Part 2: Scientific Integrity & Protocols
Route A: Enol Acetylation of 2,3-Butanedione (The "Biacetyl" Route)
Rationale: 3-Acetoxy-3-buten-2-one is structurally the enol acetate of 2,3-butanedione. Direct O-acylation of the enol tautomer is the most atom-economical and reliable approach.
Reagents:
-
2,3-Butanedione (Biacetyl)[2]
-
Isopropenyl Acetate (Acyl donor)
-
-Toluenesulfonic acid (
-TsOH) (Catalyst)
Mechanism: The reaction proceeds via an acid-catalyzed trans-enolization. Isopropenyl acetate acts as the acetylating agent, generating acetone as a volatile byproduct that drives the equilibrium forward.
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a fractionating column (Vigreux) connected to a distillation head.
-
Charging: Add 2,3-Butanedione (0.1 mol, 8.6 g), Isopropenyl Acetate (0.15 mol, 15.0 g), and a catalytic amount of
-TsOH (100 mg). -
Reaction: Heat the mixture gently. The reaction produces acetone (bp 56 °C) which is distilled off continuously to drive the equilibrium.
-
Monitoring: Monitor the distillate temperature. Once acetone removal is complete (distillate temp rises), the reaction is near completion.
-
Purification: Distill the remaining residue under reduced pressure.
-
Target Fraction: Collect the fraction boiling at 71–72 °C / 7 mmHg (or ~60–62 °C / 2 mmHg).
-
-
Yield: Typical yields range from 70–85% .
Data Table: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 128.13 g/mol |
| Boiling Point | 71–72 °C (7 mmHg) |
| Appearance | Colorless to pale yellow liquid |
| IR Spectrum | 1765 cm
Route B: Oxidative Functionalization of Methyl Vinyl Ketone
Rationale: If MVK must be used (e.g., due to feedstock availability), one must first functionalize the
Pathway: MVK
Protocol (Step-by-Step):
Step 1: Bromination of MVK
-
Caution: MVK is highly toxic and a lachrymator. Work in a fume hood.
-
Dissolve MVK (0.1 mol) in CCl
or CHCl at 0 °C. -
Add Bromine (Br
, 0.1 mol) dropwise to form 3,4-dibromobutan-2-one . -
Note: MVK is prone to polymerization; add hydroquinone inhibitor.
Step 2: Elimination to 3-Bromo-3-buten-2-one
-
Treat the dibromide with Sodium Acetate (NaOAc) or Pyridine to effect dehydrobromination.
-
This yields 3-bromo-3-buten-2-one (
-bromo vinyl ketone).
Step 3: Acetoxylation (Substitution)
-
React 3-bromo-3-buten-2-one with Silver Acetate (AgOAc) in acetic acid or Mercury(II) Acetate .
-
Mechanistic Note: Vinyl halides are resistant to S
2. This step often requires metal catalysis (Ag assisted ionization) to install the acetoxy group. -
Critique: This route is low-yielding (<30%) and atom-inefficient compared to Route A.
Part 3: Visualization & Mechanism
Figure 1: Mechanistic Pathway for Enol Acetylation (Route A)
Caption: Acid-catalyzed conversion of 2,3-butanedione to 3-acetoxy-3-buten-2-one using isopropenyl acetate as the acyl donor.
Part 4: References
-
Preparation of Enol Acetates : Hagemedorn, A. A.; Organic Reactions, 1953 , 7, 225. (Classic review on enol acetate synthesis).
-
Simmons-Smith Reaction of 3-Acetoxy-3-buten-2-one : Conia, J. M.; Limasset, J. C. Bull. Soc. Chim. Fr.1967 , 1936. (Cites the use and properties of the target molecule).
-
Reactivity of Methyl Vinyl Ketone : Encyclopedia of Reagents for Organic Synthesis, "Methyl Vinyl Ketone". (Details toxicity and polymerization risks).
-
Oxidation with Lead Tetraacetate : Criegee, R. Angew. Chem.1958 , 70, 173. (Mechanisms of LTA oxidation).
Safety Warning:
-
Methyl Vinyl Ketone (MVK): Highly toxic, lachrymator, flammable. May polymerize explosively. Store with stabilizer (hydroquinone).
-
Lead Tetraacetate / Selenium Dioxide: Heavy metal oxidants.[3] Neurotoxic and teratogenic. Handle in a glovebox or efficient fume hood.
-
3-Acetoxy-3-buten-2-one: Likely a skin irritant and lachrymator. Handle with standard organic safety protocols.
Sources
Application Note: Diels-Alder Cycloadditions of 3-Acetoxy-3-buten-2-one
This Application Note is structured as a high-level technical guide for synthetic chemists and process development scientists. It synthesizes established organic chemistry principles with practical, field-tested protocols for handling the captodative dienophile 3-Acetoxy-3-buten-2-one .
Executive Summary
The Diels-Alder reaction is a cornerstone of carbocyclic synthesis, yet standard dienophiles (e.g., methyl vinyl ketone, acrylates) often lack the multifunctionality required for complex natural product scaffolds. 3-Acetoxy-3-buten-2-one (ABO) represents a specialized class of "captodative" alkenes—olefins substituted with both an electron-withdrawing group (EWG, acetyl) and an electron-donating group (EDG, acetoxy) on the same carbon.
This unique electronic arrangement lowers the LUMO energy significantly while stabilizing radical intermediates, making ABO a highly reactive dienophile. The resulting adducts are densely functionalized
Substrate Profile & Mechanism
Chemical Identity
-
IUPAC Name: 3-Acetyloxybut-3-en-2-one
-
Common Name: Acetyl vinyl acetate; 3-Acetoxy-3-buten-2-one
-
CAS Number: [Not widely listed; typically prepared in situ or fresh]
-
Molecular Formula: C
H O -
Role: Captodative Dienophile
Electronic Theory (FMO Analysis)
The reactivity of ABO is governed by the Captodative Effect . The acetyl group lowers the LUMO energy (facilitating nucleophilic attack), while the acetoxy group polarizes the double bond.
-
Regioselectivity: In reactions with 1-substituted dienes (e.g., 1-methoxybutadiene), the reaction is highly regioselective. The terminal carbon (
-carbon) of ABO possesses the largest LUMO coefficient, directing the nucleophilic terminus of the diene (C4) to this position. This results in the "ortho" (1,2-disubstituted) adduct.
Figure 1: Frontier Molecular Orbital (FMO) interaction predicting the regiochemical outcome. The large coefficient overlap dictates the formation of the 1,2-adduct.
Experimental Protocols
Pre-Reaction Handling
Critical Warning: Captodative alkenes are prone to spontaneous polymerization and hydrolysis.
-
Stabilization: Ensure the starting material contains 100–500 ppm hydroquinone or BHT if stored for >24 hours.
-
Purification: If the reagent is dark or viscous, distill rapidly under high vacuum (<1 mmHg) immediately before use.
Protocol A: Thermal Cycloaddition (General Purpose)
Best for reactive dienes like Cyclopentadiene (CPD) or Furan.
Reagents:
-
3-Acetoxy-3-buten-2-one (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 1.5 – 2.0 equiv)
-
Solvent: Toluene (Anhydrous)
-
Inhibitor: Hydroquinone (1-2 mg)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.
-
Dissolution: Dissolve 3-Acetoxy-3-buten-2-one (10 mmol) in Toluene (20 mL, 0.5 M). Add Hydroquinone.
-
Addition: Add freshly cracked Cyclopentadiene (15 mmol) dropwise at room temperature.
-
Note: The reaction is often exothermic. If scale >5g, cool to 0°C during addition.
-
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC (Stain: Anisaldehyde or KMnO
).-
Endpoint: Disappearance of the dienophile spot.
-
-
Workup: Concentrate the reaction mixture directly under reduced pressure (Rotavap) to remove excess diene and solvent.
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).
-
Adduct Stability: The acetoxy ketone adduct is generally stable on silica.
-
Protocol B: Lewis Acid Catalyzed (High Regiocontrol)
Best for less reactive or acyclic dienes (e.g., Isoprene, 1-Methoxybutadiene).
Reagents:
-
3-Acetoxy-3-buten-2-one (1.0 equiv)
-
Diene (1.2 equiv)[1]
-
Catalyst: ZnCl
(Fused/Anhydrous) or Et AlCl (1.0 M in Hexanes) - 10-20 mol% -
Solvent: Dichloromethane (DCM), Anhydrous
Step-by-Step:
-
Catalyst Prep: In a flame-dried Schlenk flask under Argon, suspend anhydrous ZnCl
(0.2 equiv) in DCM (0.2 M relative to substrate). -
Dienophile Addition: Cool the suspension to 0°C . Add 3-Acetoxy-3-buten-2-one slowly. Stir for 15 mins to allow coordination (complex formation turns the solution yellow/orange).
-
Diene Addition: Add the diene dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 6–18 hours.
-
Mechanistic Insight: The Lewis Acid coordinates to the acetyl carbonyl, lowering the LUMO further and enhancing the "ortho" directing effect.
-
-
Quench: Quench with Saturated NaHCO
solution (vigorous stirring for 10 mins). -
Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over Na
SO .[2] -
Purification: Flash Chromatography (Neutralized Silica recommended: add 1% Et
N to eluent if the diene was an enol ether to prevent hydrolysis).
Data Interpretation & Troubleshooting
Expected Outcomes (Table)
| Parameter | Thermal Conditions | Lewis Acid (ZnCl |
| Reaction Time | 4 - 12 Hours | 2 - 6 Hours |
| Temperature | 60°C - 110°C | 0°C - 25°C |
| Yield (Typical) | 60 - 75% | 75 - 90% |
| Regioselectivity | Moderate (4:1 to 8:1) | High (>15:1) |
| Exo/Endo Ratio | Mixed | Endo-favored |
| Risk | Polymerization of dienophile | Hydrolysis of sensitive dienes |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymer Formation | Lack of inhibitor; Overheating | Add Hydroquinone; Lower temp & switch to Lewis Acid catalysis. |
| Hydrolysis of Adduct | Acidic workup; Wet silica | Use Neutralized Silica (1% Et |
| No Reaction | Deactivated Diene | Switch to "Danishefsky’s Diene" (highly activated); Increase Catalyst load to 50 mol%. |
| Regioisomer Mixture | High Temperature | Lower temperature; Use bulky Lewis Acid (e.g., MAD) to enforce steric control. |
Synthetic Utility: Post-Reaction Modifications
The primary value of using 3-Acetoxy-3-buten-2-one lies in the adduct's functionality.
-
Hydrolysis (
-Hydroxy Ketones): Treatment of the adduct with K CO /MeOH yields the tertiary alcohol. -
Elimination (Enone Synthesis): Treatment with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) eliminates AcOH to regenerate the double bond, creating a conjugated enone system within the ring.
Figure 2: Synthetic workflow from starting material to functionalized scaffolds.
References
-
Captodative Substitution Effects: Domingo, L. R., Chamorro, E., & Pérez, P. (2008). Understanding the reactivity of captodative ethylenes in polar cycloaddition reactions. A theoretical study. The Journal of Organic Chemistry, 73(12), 4615-4624. Link
- General Diels-Alder Protocols: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.
- Lewis Acid Catalysis: Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
-
Regioselectivity Rules: Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. Link
-
Cyclopentadiene Preparation: "Cracking of Dicyclopentadiene." Organic Syntheses, Coll.[3] Vol. 4, p.238 (1963). Link
Sources
The Versatility of 3-Acetoxy-3-buten-2-one in Michael Additions: A Guide to Application and Protocol
For Immediate Application by Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1][2] This application note delves into the specific and highly useful reactivity of 3-acetoxy-3-buten-2-one as a Michael acceptor. Unlike simple α,β-unsaturated ketones, this substrate offers a unique reaction pathway involving a conjugate addition followed by an elimination of the acetoxy group, providing a facile entry into a variety of substituted butenones and heterocyclic systems. This guide provides an in-depth exploration of the underlying mechanisms, detailed experimental protocols for various nucleophiles, and a summary of reaction conditions to empower researchers in leveraging this versatile building block.
Mechanistic Insight: Beyond a Simple Conjugate Addition
The reactivity of 3-acetoxy-3-buten-2-one in the Michael reaction is dictated by the presence of the acetoxy group at the β-position of the enone system. This substituent serves a dual role: it activates the double bond for nucleophilic attack and subsequently acts as a leaving group. The overall transformation proceeds via a conjugate addition-elimination mechanism .[3][4]
The reaction is initiated by the 1,4-addition of a nucleophile to the β-carbon of the enone.[5][6] This step is analogous to a standard Michael addition, forming a transient enolate intermediate. However, the key difference lies in the subsequent step. Instead of simple protonation of the enolate, the intermediate undergoes elimination of the acetate anion, regenerating the carbon-carbon double bond and yielding a substituted 3-buten-2-one derivative.
This two-step sequence is a powerful tool for the synthesis of a diverse array of compounds, as the nature of the final product is determined by the incoming nucleophile.
Caption: General mechanism of conjugate addition-elimination.
Protocols for Diverse Nucleophiles
The unique reactivity of 3-acetoxy-3-buten-2-one allows for its application with a wide range of nucleophiles, including nitrogen, sulfur, and carbon-based donors.
Aza-Michael Addition-Elimination: Synthesis of Enamines and Heterocycles
The reaction of 3-acetoxy-3-buten-2-one with primary and secondary amines provides a direct route to enamines, which are valuable synthetic intermediates.[7][8][9][10] Furthermore, bifunctional nucleophiles like hydrazines and amidines can participate in a cascade reaction to form important heterocyclic scaffolds such as pyrazoles and pyrimidines.[2][11][12][13][14][15][16][17][18][19]
Protocol: Synthesis of a Substituted Pyrazole
This protocol details the synthesis of a pyrazole derivative through the reaction of 3-acetoxy-3-buten-2-one with a hydrazine, a classic example of a cyclization reaction following the initial Michael addition-elimination.[12]
Materials:
-
3-Acetoxy-3-buten-2-one
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 3-acetoxy-3-buten-2-one (1.0 eq) in ethanol, add the hydrazine derivative (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for pyrazole synthesis.
Thia-Michael Addition-Elimination: A Gateway to Vinyl Sulfides
Thiols are excellent nucleophiles for the conjugate addition to α,β-unsaturated systems. In the case of 3-acetoxy-3-buten-2-one, the reaction proceeds smoothly to afford vinyl sulfides, which are important intermediates in organic synthesis.[1][20][21][22][23] This transformation is often carried out under mild, base-catalyzed conditions.
Protocol: Synthesis of a Vinyl Sulfide
Materials:
-
3-Acetoxy-3-buten-2-one
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 3-acetoxy-3-buten-2-one (1.0 eq) and the thiol (1.0-1.2 eq) in dichloromethane.
-
Add triethylamine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Carbon-Michael Addition-Elimination: Extending the Carbon Skeleton
Carbon nucleophiles, such as stabilized enolates derived from malonates, β-ketoesters, and nitroalkanes, can also be employed in this reaction, leading to the formation of new carbon-carbon bonds.[24][25] This provides a powerful method for extending the carbon framework of the butenone scaffold.
Protocol: Addition of Diethyl Malonate
Materials:
-
3-Acetoxy-3-buten-2-one
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or other suitable base
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in ethanol, add diethyl malonate (1.1 eq) dropwise at 0 °C.
-
Stir the mixture for 15-30 minutes to generate the enolate.
-
Add a solution of 3-acetoxy-3-buten-2-one (1.0 eq) in ethanol dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Summary of Reaction Conditions
The choice of catalyst, solvent, and temperature can significantly influence the outcome of the Michael addition to 3-acetoxy-3-buten-2-one. The following table provides a general overview of typical conditions for different classes of nucleophiles.
| Nucleophile Class | Typical Catalyst | Solvent | Temperature (°C) |
| Amines (Aza-Michael) | None or mild acid (e.g., AcOH) | Ethanol, Methanol, or neat | Room Temp. to Reflux |
| Hydrazines (for Pyrazoles) | Acetic Acid | Ethanol | Reflux |
| Thiols (Thia-Michael) | Triethylamine, DBU | Dichloromethane, THF | 0 to Room Temp. |
| Carbon Nucleophiles | Sodium Ethoxide, Potassium Carbonate | Ethanol, THF, DMF | 0 to Room Temp. |
digraph "Component_Relationships" { graph [fontname="Arial"]; node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];Substrate [label="3-Acetoxy-3-buten-2-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(N, S, C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst\n(Acid/Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Substituted Product", shape=box, style="rounded,filled", fillcolor="#F1F3F4"];
Substrate -> Product; Nucleophile -> Product; Catalyst -> Product [style=dashed, label="influences rate"]; Solvent -> Product [style=dashed, label="influences solubility & rate"]; }
Caption: Relationship between reaction components.
Conclusion
3-Acetoxy-3-buten-2-one is a highly valuable and versatile reagent in organic synthesis. Its ability to undergo a conjugate addition-elimination sequence opens up efficient synthetic routes to a wide range of substituted butenones and heterocyclic compounds. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to explore and exploit the synthetic potential of this remarkable Michael acceptor. Careful consideration of the nucleophile, catalyst, and reaction conditions will enable the successful synthesis of a diverse array of target molecules for applications in drug discovery and materials science.
References
Sources
- 1. Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. What is Conjugate Addition-Elimination | lookchem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu.eg [bu.edu.eg]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 18. Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol as One Carbon Donor [organic-chemistry.org]
- 19. Pyrimidine synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. ias.ac.in [ias.ac.in]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction of 4-hydroxydithiocoumarins and arylacetylenes/styrenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 25. Carbon Nucleophiles [chemistrysteps.com]
Application Notes and Protocols for Thiophene Synthesis Utilizing 3-Acetoxy-3-buten-2-one
Abstract
This technical guide provides a comprehensive overview of the synthesis of substituted thiophenes using 3-acetoxy-3-buten-2-one as a versatile C4 synthon. Thiophene cores are of paramount importance in medicinal chemistry and materials science, and their synthesis is a subject of continuous development. This document details a robust protocol based on the principles of the Fiesselmann thiophene synthesis, leveraging the reactivity of a β-acetoxy-α,β-unsaturated ketone. The underlying reaction mechanism is elucidated, and a detailed, step-by-step experimental protocol is provided. Furthermore, this guide includes a summary of key reaction parameters, a visual representation of the experimental workflow, and a discussion on potential optimization strategies to assist researchers, scientists, and drug development professionals in the successful application of this methodology.
Introduction: The Significance of Thiophene Scaffolds and the Utility of 3-Acetoxy-3-buten-2-one
The thiophene nucleus is a privileged heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Its unique electronic properties and ability to engage in various biological interactions have established it as a critical building block in drug discovery. Classical methods for thiophene synthesis, such as the Paal-Knorr and Gewald reactions, are well-established. However, the development of novel and efficient routes to access highly functionalized thiophenes remains an active area of research.
3-Acetoxy-3-buten-2-one, an enol acetate of acetylacetone, presents itself as a valuable and reactive C4 building block. Its β-acetoxy-α,β-unsaturated ketone functionality makes it an ideal substrate for conjugate addition and subsequent cyclization reactions. This application note focuses on its utilization in a Fiesselmann-type synthesis, a powerful method for constructing 3-hydroxythiophene derivatives.[1][2][3][4][5][6] This approach offers a regioselective route to valuable thiophene intermediates that can be further elaborated.
Reaction Mechanism: A Fiesselmann-Type Approach
The synthesis of a 3-hydroxy-5-methylthiophene derivative from 3-acetoxy-3-buten-2-one and ethyl thioglycolate proceeds via a base-catalyzed cascade of conjugate addition and intramolecular condensation, characteristic of the Fiesselmann thiophene synthesis.[1][3][4]
The key mechanistic steps are as follows:
-
Deprotonation of the Sulfur Nucleophile: A suitable base, such as sodium ethoxide, deprotonates the α-carbon of ethyl thioglycolate, generating a reactive thiolate anion.
-
Michael Addition: The thiolate anion undergoes a 1,4-conjugate (Michael) addition to the electron-deficient β-carbon of 3-acetoxy-3-buten-2-one. This step forms a transient enolate intermediate.
-
Intramolecular Condensation (Dieckmann-Type Cyclization): The enolate intermediate then undergoes an intramolecular cyclization. The enolate attacks the carbonyl carbon of the thioglycolate moiety, leading to the formation of a five-membered ring.
-
Elimination of the Leaving Group: The resulting tetrahedral intermediate collapses, with the elimination of the acetate group. This step is a key advantage of using the acetoxy leaving group.
-
Tautomerization: The final step involves tautomerization of the enol to the more stable keto form, which in the context of the thiophene ring, results in the aromatic 3-hydroxythiophene product.
Experimental Workflow and Protocols
This section provides a detailed experimental protocol for the synthesis of ethyl 5-methyl-3-hydroxythiophene-2-carboxylate from 3-acetoxy-3-buten-2-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Acetoxy-3-buten-2-one | ≥98% | Sigma-Aldrich |
| Ethyl thioglycolate | ≥98% | Sigma-Aldrich |
| Sodium ethoxide | ≥95% | Sigma-Aldrich |
| Ethanol, anhydrous | 200 proof | Various |
| Diethyl ether, anhydrous | ≥99% | Various |
| Hydrochloric acid, 1M | ACS grade | Various |
| Saturated sodium chloride solution (brine) | ACS grade | Various |
| Anhydrous magnesium sulfate | ACS grade | Various |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Various |
| Ethyl acetate | HPLC grade | Various |
| Hexanes | HPLC grade | Various |
Detailed Experimental Protocol
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate a solution of sodium ethoxide in situ. Allow the sodium to react completely. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.
-
Once the sodium ethoxide solution has cooled to room temperature, add ethyl thioglycolate (12.0 g, 0.1 mol) dropwise via the dropping funnel over 10 minutes with stirring.
-
After the addition is complete, add 3-acetoxy-3-buten-2-one (12.8 g, 0.1 mol) dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 30 °C using a water bath if necessary.
Reaction Execution:
-
After the addition of 3-acetoxy-3-buten-2-one is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water.
-
Acidify the aqueous mixture to a pH of approximately 3-4 with 1M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine) (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) to afford the pure ethyl 5-methyl-3-hydroxythiophene-2-carboxylate.
Summary of Reaction Parameters
| Parameter | Value |
| Molar Ratio (3-acetoxy-3-buten-2-one : Ethyl thioglycolate : Base) | 1 : 1 : 1 |
| Solvent | Anhydrous Ethanol |
| Base | Sodium Ethoxide |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 3 hours |
| Expected Yield | 65-75% |
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of ethyl 5-methyl-3-hydroxythiophene-2-carboxylate.
Sources
Application Note: Preparation of 1-Acetylvinyl Acetate from Biacetyl
Executive Summary
This application note details the protocol for synthesizing 1-acetylvinyl acetate (also known as biacetyl enol acetate or 3-acetoxybut-3-en-2-one) from biacetyl (2,3-butanedione). Unlike standard acetylation using acetic anhydride, which often yields thermodynamic mixtures or di-acetates, this protocol utilizes isopropenyl acetate under acid catalysis. This method allows for the irreversible removal of the acetone byproduct, driving the equilibrium toward the mono-enol acetate product with high regioselectivity and yield.
Target Audience: Synthetic Organic Chemists, Process Development Scientists.
Scientific Principle & Reaction Mechanism[1][2]
The Challenge of Biacetyl Enolization
Biacetyl (
The Isopropenyl Acetate Solution
The use of isopropenyl acetate acts as both the acetylating agent and the solvent. The reaction is a trans-esterification driven by the volatility of the byproduct, acetone.
Reaction Equation:
Key Advantages:
-
Equilibrium Control: Acetone (bp 56 °C) is continuously distilled off, shifting the equilibrium to the right (Le Chatelier’s principle).
-
Mild Conditions: The reaction proceeds at moderate reflux temperatures, preserving the sensitive vinyl ketone structure.
-
Selectivity: Kinetic control favors the formation of the mono-enol acetate over the di-enol acetate when stoichiometry is managed.
Reaction Pathway Diagram[3]
Caption: Mechanistic pathway for the trans-esterification of biacetyl using isopropenyl acetate.
Safety Advisory (Critical)
Biacetyl (2,3-Butanedione) Warning: Biacetyl is a volatile liquid linked to Bronchiolitis Obliterans ("Popcorn Lung"), a severe and irreversible obstructive lung disease.
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a NIOSH-approved respirator with organic vapor cartridges are recommended if working outside a closed system.
-
Flammability: Both biacetyl and isopropenyl acetate are highly flammable (Flash points < 20 °C). Ground all glassware.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1][2] | Role |
| Biacetyl | 431-03-8 | 86.09 | 1.0 | Substrate |
| Isopropenyl Acetate | 108-22-5 | 100.12 | 2.5 - 3.0 | Reagent/Solvent |
| p-Toluenesulfonic Acid (p-TsOH) | 104-15-4 | 172.20 | 0.01 (1 mol%) | Catalyst |
| Sodium Acetate | 127-09-3 | 82.03 | ~0.02 | Quenching Agent |
| Hydroquinone | 123-31-9 | 110.11 | Trace | Polymerization Inhibitor |
Equipment
-
Reaction Vessel: 3-neck Round Bottom Flask (RBF).[1]
-
Distillation: Fractionating column (Vigreux or packed column), distillation head, condenser, receiver flask.
-
Heating: Oil bath with temperature control (Hotplate/Stirrer).
-
Atmosphere: Nitrogen (
) gas line for inert atmosphere.
Experimental Protocol
Phase 1: Reaction Setup & Acetone Removal
-
Assembly: Oven-dry all glassware. Assemble the 3-neck RBF with a magnetic stir bar, a fractionating column topped with a distillation head, and a thermometer. Connect the system to a nitrogen bubbler.
-
Charging: Under a slow stream of
, charge the flask with:-
Biacetyl (e.g., 43.0 g, 0.50 mol)
-
Isopropenyl Acetate (e.g., 150 g, 1.50 mol)
-
p-Toluenesulfonic acid monohydrate (0.5 g)
-
-
Initiation: Heat the oil bath to approximately 110–120 °C. The mixture will begin to reflux.
-
Reaction Drive: Adjust the heating so that the internal temperature supports reflux, but the vapor temperature at the still head remains close to 56 °C (boiling point of acetone).
-
Distillation: Continuously distill off the acetone formed.
-
Note: The reaction is complete when the still head temperature rises sharply toward the boiling point of isopropenyl acetate (97 °C), indicating no more acetone is being generated (typically 4–8 hours).
-
Phase 2: Neutralization & Concentration
-
Quenching: Cool the reaction mixture to room temperature.
-
Neutralization: Add anhydrous Sodium Acetate (0.6 g) to neutralize the p-TsOH catalyst.
-
Why? Acidic residues will catalyze the polymerization or hydrolysis of the product during high-temperature distillation.
-
-
Filtration: Stir for 15 minutes, then filter off the solids (sodium tosylate/acetate) using a sintered glass funnel.
-
Concentration: Transfer the filtrate to a clean RBF. Remove excess isopropenyl acetate via rotary evaporation (40 °C, reduced pressure).
Phase 3: Purification (Vacuum Distillation)
-
Stabilization: Add a small crystal of Hydroquinone (approx. 10-20 mg) to the crude oil.
-
Crucial: The product contains a vinyl group and is prone to radical polymerization upon heating.
-
-
Setup: Configure a short-path vacuum distillation apparatus.
-
Distillation: Distill the residue under reduced pressure.
-
Target Fraction: Collect the fraction boiling at 70–75 °C at 12 mmHg (values may vary slightly based on vacuum strength; literature often cites ~72°C/12mmHg).
-
-
Storage: Store the clear, colorless liquid at -20 °C under argon/nitrogen.
Workflow Diagram
Caption: Operational workflow for the synthesis and purification of 1-acetylvinyl acetate.
Characterization & Quality Control
| Technique | Expected Signal | Structural Assignment |
| 1H NMR ( | Acetyl methyl ( | |
| Enol acetate methyl ( | ||
| Vinyl proton (geminal coupling) | ||
| Vinyl proton (geminal coupling) | ||
| IR Spectroscopy | ~1760 | Enol ester C=O stretch |
| ~1690 | Conjugated ketone C=O stretch | |
| ~1630 | C=C alkene stretch |
Troubleshooting
-
Low Yield: Usually caused by incomplete removal of acetone. Ensure the fractionating column is efficient and the reflux ratio allows acetone to escape while retaining isopropenyl acetate.
-
Polymerization (Gelling): Occurs during distillation if the pot temperature is too high or inhibitor (hydroquinone) is omitted. Ensure good vacuum (<15 mmHg) to keep boiling point low.
-
Product Hydrolysis: The product is moisture-sensitive.[3] Ensure all glassware is dried and reagents are anhydrous.
References
-
Hagemeyer, H. J., & Hull, D. C. (1949). Reaction of Isopropenyl Acetate with Carboxylic Acids and with Aldehydes and Ketones. Industrial & Engineering Chemistry, 41(12), 2920–2924. Link
-
Organic Syntheses. (1963). Enol Acetates: Isopropenyl Acetate.[4][5][6][7] Organic Syntheses, Coll. Vol. 4, p.525. Link(Provides the foundational methodology for isopropenyl acetate mediated enolization).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Diacetyl and 2,3-Pentanedione. Link(Safety data regarding Biacetyl handling).
-
PubChem. (n.d.). 3-Acetoxy-3-buten-2-one Compound Summary. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. 3-(Hydroxymethyl)-3-butene-2-one synthesis - chemicalbook [chemicalbook.com]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Isopropenyl acetate - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Precision Catalytic Hydrogenation of 3-Acetoxy-3-buten-2-one
Executive Summary & Strategic Importance
The catalytic hydrogenation of 3-acetoxy-3-buten-2-one (also known as the enol acetate of biacetyl) is a pivotal transformation in the synthesis of chiral
While simple in stoichiometry, this reaction presents two critical chemoselectivity challenges:
-
Regioselectivity: Reducing the alkene (
) without reducing the ketone ( ). -
Electronic Preservation: Preventing hydrogenolysis of the acetoxy group (
cleavage).
This guide provides two distinct protocols:
-
Protocol A (Asymmetric): A Rhodium-DuPhos mediated route for generating high-enantiomeric excess (ee) (S)- or (R)-3-acetoxy-2-butanone.
-
Protocol B (Racemic/Scale-Up): A robust Heterogeneous Pd/C method for high-throughput synthesis.
Mechanistic Insight & Catalyst Selection
The Substrate Challenge
3-Acetoxy-3-buten-2-one is an electron-deficient enol ester. Unlike simple olefins, the acetoxy group coordinates with metal centers, influencing the stereofacial approach.
-
Heterogeneous Catalysts (Pd, Pt): Operate via the Horiuti-Polanyi mechanism. The oxygen atoms in the substrate can interact with the catalyst surface, sometimes leading to over-reduction.
-
Homogeneous Catalysts (Rh, Ru): Cationic Rh(I) complexes with bisphosphine ligands (e.g., DuPhos, BPE) are superior. The mechanism involves bidentate coordination of the substrate (via the alkene and the carbonyl oxygen) to the metal, creating a rigid metallocycle that dictates enantioselectivity.
Visualization: Asymmetric Catalytic Cycle
The following diagram illustrates the mechanism using a Rh(I)-DuPhos complex, highlighting the critical migratory insertion step where chirality is established.
Figure 1: Catalytic cycle for the Rh-DuPhos mediated hydrogenation of enol esters. The bidentate coordination is crucial for high enantioselectivity.
Experimental Protocols
Protocol A: Asymmetric Hydrogenation (Rh-DuPhos)
Target: Chiral 3-acetoxy-2-butanone (>95% ee) Reference: Adapted from Burk et al. (J. Am. Chem. Soc. 1998) and Boaz (Tetrahedron Lett. 1998).
Materials
-
Substrate: 3-Acetoxy-3-buten-2-one (Distilled prior to use).
-
Catalyst: [Rh((R,R)-Me-DuPhos)(COD)]OTf (Strem/Sigma).
-
Solvent: Anhydrous Methanol (Degassed).
-
Gas: Hydrogen (UHP Grade, 99.999%).
Step-by-Step Workflow
-
Glovebox Operation (Recommended): In a nitrogen-filled glovebox, weigh [Rh((R,R)-Me-DuPhos)(COD)]OTf (1.4 mg, 0.002 mmol) into a glass vial equipped with a magnetic stir bar.
-
Note: S/C ratio is typically 500:1 to 1000:1.
-
-
Substrate Addition: Add 3-acetoxy-3-buten-2-one (128 mg, 1.0 mmol) to the vial.
-
Solvation: Add anhydrous, degassed methanol (2.0 mL). The solution should be clear orange/red.
-
Transfer: Place the vial into a high-pressure steel autoclave (e.g., Parr reactor) or a glass pressure vessel if rated for the pressure. Seal the vessel inside the glovebox or under a stream of Argon.
-
Purge Cycles: Connect to the hydrogen line. Purge the vessel 3 times: Pressurize to 30 psi, then vent to 5 psi. Do not pull a vacuum on the solution to avoid solvent evaporation.
-
Reaction: Pressurize to 30–45 psi (2–3 bar)
. Stir vigorously (1000 rpm) at 25°C for 12–24 hours.-
Insight: Higher pressures (>90 psi) can sometimes decrease ee due to a shift in the rate-determining step, though enol esters are generally robust.
-
-
Work-up: Vent the hydrogen gas carefully. Concentrate the solvent under reduced pressure (rotary evaporator, <30°C bath to prevent hydrolysis).
-
Analysis: Analyze conversion by GC-FID or 1H NMR. Determine enantiomeric excess (ee) using a chiral GC column (e.g., Cyclodex-B or equivalent).
Expected Results
| Parameter | Specification |
| Conversion | > 99% |
| Chemoselectivity | > 98% (minimal alcohol formation) |
| Enantioselectivity (ee) | 95 - 99% |
| Configuration | (R,R)-DuPhos yields (S)-product (typically) |
Protocol B: Racemic Chemoselective Hydrogenation
Target: Racemic 3-acetoxy-2-butanone (Scale-up intermediate) Catalyst: 5% Pd/C or 5% Pt/Al2O3.
Step-by-Step Workflow
-
Setup: Load a 3-neck round bottom flask with 5% Pd/C (5 wt% loading relative to substrate).
-
Inerting: Flush the flask with Nitrogen for 10 minutes.
-
Solvent/Substrate: Add Ethyl Acetate (EtOAc) or Toluene. Avoid alcohols if transesterification is a concern, though MeOH is usually fine. Add the substrate.[1][2][3][4][5]
-
Hydrogenation:
-
Balloon Method: Attach a double-layered balloon of H2.
-
Parr Shaker: Pressurize to 20 psi.
-
-
Monitoring: Monitor closely by TLC or GC.
-
Critical Stop Point: Stop immediately upon disappearance of starting material. Prolonged exposure to Pd/H2 will reduce the ketone to the alcohol (3-acetoxy-2-butanol).
-
-
Work-up: Filter through a pad of Celite to remove the catalyst. Rinse with EtOAc. Concentrate in vacuo.
Analytical Validation & Troubleshooting
Data Summary Table
Comparison of catalytic systems for 3-acetoxy-3-buten-2-one.
| Variable | Rh-DuPhos (Protocol A) | Pd/C (Protocol B) | Ru-BINAP |
| Selectivity | High (C=C only) | Moderate (Risk of C=O red.) | High |
| Chirality | High ee (>95%) | Racemic | Moderate to High |
| Pressure | 30-60 psi | 15-30 psi | 60-100 psi |
| Cost | High ( | Low ($) | Medium ( |
| Key Risk | O2 sensitivity | Over-reduction | Temp sensitivity |
Troubleshooting Guide
Issue: Low Conversion
-
Cause: Catalyst poisoning (O2 or trace sulfur in substrate).
-
Fix: Ensure substrate is distilled. Degas solvents via freeze-pump-thaw or sparging with Ar for 20 mins. Increase pressure to 60 psi.
Issue: Low Enantioselectivity (Protocol A)
-
Cause: High temperature or "leakage" via uncatalyzed background reaction.
-
Fix: Maintain strict 25°C or cool to 0°C. Ensure H2 pressure is sufficient to maintain the saturation of the metal center.
Issue: Over-reduction (Alcohol formation) [6]
-
Cause: Reaction time too long or catalyst too active.
-
Fix: For Protocol B, switch to a milder catalyst like 5% Pt/C (sulfided) , which is highly specific for alkenes in the presence of ketones.
References
-
Burk, M. J., et al. (1998). "Highly Regio- and Enantioselective Catalytic Hydrogenation of Enamides in Conjugated Diene Systems: Synthesis and Application of
-Unsaturated Amino Acids." Journal of the American Chemical Society, 120(4), 657–663. Link- Core reference for the application of DuPhos ligands to enol esters and enamides.
-
Boaz, N. W. (1998). "Asymmetric hydrogenation of acyclic enol esters." Tetrahedron Letters, 39(31), 5505–5508. Link
- Specific application of Rh-DuPhos to acyclic enol esters similar to the target substr
- Noyori, R. (1994). "Asymmetric Hydrogenation." Acta Chemica Scandinavica, 50, 380-390.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
- 1. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 2. ethz.ch [ethz.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Radical Polymerization of 3-Acetoxy-3-buten-2-one: Protocols, Mechanistic Insights, and Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the free-radical polymerization of the vinyl ketone monomer, 3-Acetoxy-3-buten-2-one. Poly(vinyl ketones) (PVKs) are a class of photo-responsive polymers with significant potential in applications ranging from microfabrication and optical sensing to the development of photodegradable materials.[1][2] This guide details the underlying chemical principles, provides step-by-step laboratory protocols for synthesis, and outlines methods for the structural and molecular weight characterization of the resulting polymer, poly(3-acetoxy-3-buten-2-one).
The Principle of Free-Radical Vinyl Polymerization
Free-radical polymerization is a robust and widely utilized method for synthesizing polymers from vinyl monomers (molecules containing a carbon-carbon double bond).[3][4] The process is a chain reaction that generally does not require stringent reaction conditions, making it suitable for a variety of monomers.[5] The polymerization of 3-Acetoxy-3-buten-2-one proceeds through three fundamental stages: initiation, propagation, and termination.[4][6]
-
Initiation: The process begins with an initiator, a molecule that decomposes under thermal or photochemical influence to generate highly reactive free radicals.[3][6] Common thermal initiators include azo compounds like 2,2'-Azobis(isobutyronitrile) (AIBN) and peroxides like benzoyl peroxide (BPO).[5][7] The generated initiator radical (R•) then attacks the π-bond of a monomer molecule, forming a new, more stable bond and transferring the radical center to the monomer unit.[3][8]
-
Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end.[6][9] This process repeats thousands of times, leading to the formation of a long polymer chain.[9]
-
Termination: The growth of polymer chains ceases when two radical chain ends react with each other.[8] This can occur through combination (coupling), where two chains join to form a single, longer chain, or through disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains.[3][10]
Visualizing the Mechanism
The following diagram illustrates the fundamental steps involved in the free-radical polymerization of a generic vinyl monomer.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Poly(Vinyl Ketones): New Directions in Photodegradable Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pslc.ws [pslc.ws]
- 4. Radical polymerization - Wikipedia [en.wikipedia.org]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 6. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.5. Radical Polymerization of Alkenes, Polymers | Organic Chemistry II [courses.lumenlearning.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Radical chemistry in polymer science: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Atom-Economic One-Pot Synthesis of 3-Methylthiophene-2-carboxaldehyde via a 3-Acetoxy-3-buten-2-one Intermediate
Executive Summary
The synthesis of highly substituted thiophenes, specifically 3-methylthiophene-2-carboxaldehyde, is a critical pathway in the development of anthelmintic active pharmaceutical ingredients (APIs) such as morantel and pyrantel analogs. Traditional synthetic routes utilizing methyl vinyl ketone (MVK) as a Michael acceptor yield a dihydrothiophene intermediate that requires a harsh, independent dehydrogenation step (e.g., using chloranil or DDQ) to achieve full aromatization.
This application note details an advanced, atom-economic alternative: utilizing 3-acetoxy-3-buten-2-one (an
Mechanistic Rationale & Causality
To successfully execute this one-pot protocol, it is crucial to understand the thermodynamic and kinetic forces governing each phase of the reaction cascade.
-
Phase 1: Nucleophilic Catalysis in Enol Acetate Formation The synthesis of the 3-acetoxy-3-buten-2-one intermediate relies on the enolization and subsequent acetylation of 2,3-butanedione. 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to form a highly reactive acetylpyridinium intermediate. Triethylamine (Et
N) is strictly required as a stoichiometric proton sink to neutralize the generated acetic acid, pulling the equilibrium toward the enol acetate[2]. -
Phase 2: Chemoselective Thia-Michael Addition In the first step of the one-pot sequence, 2-mercaptoacetaldehyde dimethylacetal acts as the nucleophile. Potassium carbonate (K
CO ) is selected as the base because it is strong enough to deprotonate the thiol (forming the highly nucleophilic thiolate) but mild enough to prevent the premature saponification of the enol acetate or the hydrolysis of the dimethylacetal[1]. The thiolate exclusively attacks the less sterically hindered terminal methylene of 3-acetoxy-3-buten-2-one. -
Phase 3: Tandem Deprotection-Cyclization-Aromatization The true power of this methodology is unlocked upon the addition of aqueous hydrochloric acid in isopropanol. The acid serves a triple mechanistic purpose:
-
Deprotection: It hydrolyzes the dimethylacetal into a highly reactive aldehyde.
-
Cyclization: It catalyzes an intramolecular aldol-type condensation between the active methylene and the ketone carbonyl, forming a tetrahydrothiophene ring.
-
Aromatization: The elevated temperature (70–75°C) forces the elimination of water and acetic acid. The irreversible loss of these small molecules provides the thermodynamic sink required to yield the fully aromatic 3-methylthiophene-2-carboxaldehyde[3].
-
Workflow Visualization
Fig 1: One-pot synthetic workflow from 3-acetoxy-3-buten-2-one to the substituted thiophene.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the 3-Acetoxy-3-buten-2-one Intermediate
Note: This intermediate is synthesized prior to the one-pot sequence and can be stored under inert conditions.
-
Initiation: To a solution of 2,3-butanedione (19.6 g, 228 mmol) in 200 mL of anhydrous diethyl ether, add DMAP (3.34 g, 27 mmol) and triethylamine (23 g, 228 mmol). Cool the reaction vessel to 0°C using an ice bath.
-
Acetylation: Add acetic anhydride (23.24 g, 228 mmol) dropwise with vigorous stirring to control the exothermic acyl transfer.
-
Propagation: Remove the ice bath and allow the solution to warm to 25°C. Stir for 3 hours.
-
Validation Checkpoint 1 (Visual): The reaction mixture will transition to a clear yellow solution, indicating the consumption of the diketone and formation of the enol acetate[1].
-
-
Workup: Transfer the mixture to a separatory funnel. Wash with distilled water (3 × 100 mL) to remove DMAP, Et
N salts, and residual acetic acid. Dry the organic layer over anhydrous MgSO , filter, and evaporate in vacuo.-
Validation Checkpoint 2 (Analytical): Assay the crude product (approx. 17.6 g) via
H-NMR (CDCl ). Successful synthesis is confirmed by the presence of an AB quartet at 5.42–5.82 ppm (terminal alkene protons) and two distinct singlets at 2.06 (s, 3H) and 2.25 (s, 3H) representing the acetate and methyl ketone protons, respectively[1].
-
Protocol B: One-Pot Synthesis of 3-Methylthiophene-2-carboxaldehyde
-
Thia-Michael Addition: Dissolve 2-mercaptoacetaldehyde dimethylacetal (15.0 g, 123 mmol) in 150 mL of methanol. Add K
CO (225 mg) followed by the 3-acetoxy-3-buten-2-one intermediate (15.8 g, 123 mmol). Stir at ambient temperature for 2 hours.-
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc). The reaction is complete when the UV-active spot corresponding to 3-acetoxy-3-buten-2-one is completely consumed, indicating full conversion to the unisolated Thia-Michael adduct[1].
-
-
Solvent Swap: Remove the methanol solvent in vacuo to prevent competitive acetal formation during the subsequent acid-catalyzed step.
-
Tandem Cyclization & Aromatization: Immediately dissolve the crude, unisolated oily residue in 100 mL of isopropanol. Slowly add 30 mL of 3N HCl. Stir the solution under a nitrogen atmosphere and heat to 70–75°C for 6 hours.
-
Validation Checkpoint 2 (Visual): As the intramolecular aldol condensation and subsequent elimination of acetic acid occur, the solution will progressively darken into a black reaction mixture, a hallmark visual cue of thiophene aromatization[1].
-
-
Isolation: Cool the mixture to room temperature. Extract with CH
Cl (3 × 100 mL). Wash the combined organic layers with saturated NaHCO until the aqueous phase is neutralized, then wash with brine. Dry over Na SO , filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography.
Quantitative Data & Optimization Summary
The following table summarizes the expected quantitative outcomes and critical analytical validation parameters for the key stages of this workflow.
| Compound / Stage | Mechanistic Role | Key Reaction Conditions | Expected Yield | Analytical Validation ( |
| 3-Acetoxy-3-buten-2-one | Reactive Intermediate | DMAP/Et | 56% (Crude, 91% purity) | |
| Thia-Michael Adduct | Unisolated Intermediate | K | ~81% (If isolated) | |
| 3-Methylthiophene-2-carboxaldehyde | Final API Building Block | 3N HCl, Isopropanol, 70–75°C, 6h | >70% (Over 2 steps) | Aromatic thiophene protons ( |
References
- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor (EP0095340A1)
-
Structure and reactivity in 9,10-bridged anthracenes Source: Journal of Organic Chemistry (1990, 55, 1356-1359) URL:[Link]
Sources
Troubleshooting & Optimization
Preventing polymerization of 3-Acetoxy-3-buten-2-one during storage
Technical Support Center: Stability Management of 3-Acetoxy-3-buten-2-one
To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Reactive Intermediates Division Subject: PREVENTING POLYMERIZATION & DEGRADATION OF 3-ACETOXY-3-BUTEN-2-ONE
Executive Summary
3-Acetoxy-3-buten-2-one (also known as
Its instability arises from two distinct failure modes: radical polymerization (similar to methyl vinyl ketone) and hydrolytic degradation (characteristic of enol esters).[1][2] Successful storage requires a "Stability Triad" approach: low temperature, radical inhibition, and strict moisture exclusion.[2]
Module 1: The Chemistry of Instability
To prevent degradation, you must understand the enemy.[2] This compound suffers from a "dual-threat" reactivity profile.[1][2]
The Radical Threat (Polymerization)
Like its structural analog Methyl Vinyl Ketone (MVK), 3-acetoxy-3-buten-2-one is prone to spontaneous radical polymerization.[1][2] The acetoxy group at the
The Hydrolytic Threat (Autocatalysis)
Unlike simple vinyl ketones, this compound is an enol ester .[1][2] Exposure to moisture leads to hydrolysis, releasing 2,3-butanedione (biacetyl) and acetic acid.[1]
-
Critical Danger: The released acetic acid acts as a catalyst.[1][2] Acids are known to accelerate the polymerization of vinyl ketones, leading to a "runaway" solidification event.
Figure 1.1: Degradation Pathways
Caption: Dual degradation pathways. Note the red dashed line indicating how hydrolysis products (Acid) can accelerate polymerization.
Module 2: Storage Protocols (The "How-To")
Every container of 3-acetoxy-3-buten-2-one must be treated as a "live" chemical system.[1]
The Golden Rules of Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lowering T significantly reduces the rate of spontaneous radical formation.[1][2] |
| Inhibitor | MEHQ (200-1000 ppm) | 4-Methoxyphenol (MEHQ) is the industry standard.[1][2] Crucial: It requires dissolved oxygen to function (see FAQ).[1][2] |
| Atmosphere | Air (Headspace) | DO NOT store under pure Nitrogen if using MEHQ. The inhibitor needs |
| Container | Amberized Glass | Blocks UV light, which can photolytically cleave bonds to generate initiating radicals.[1][2] |
| Desiccant | Required | Store the bottle inside a secondary container (desiccator) with activated molecular sieves or silica gel.[1][2] |
Handling Protocol
-
Thawing: Allow the bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, triggering the hydrolytic degradation loop.[2]
-
Aliquot: Do not return unused material to the stock bottle.
-
Filtration: If acid sensitivity is a concern for your reaction, filter the monomer through a small plug of basic alumina immediately before use to remove the inhibitor and any trace acetic acid.[1][2]
Module 3: Troubleshooting & FAQs
Q1: My sample has solidified into a clear/yellowish gel. Can I melt it back?
-
Answer: No. This is irreversible polymerization.[1][2] The chemical bonds have changed from
to chains.[2] The material is dead.[2] Discard it as solid chemical waste.
Q2: The liquid has a strong vinegar smell. Is it safe to use?
-
Answer: Proceed with Caution. A vinegar smell indicates hydrolysis has occurred, releasing acetic acid.[1][2]
Q3: Can I distill this compound to purify it?
-
Answer: Yes, but it is risky.
-
Protocol: Distill under high vacuum (to keep bath temp < 60°C).
-
Critical Step: You MUST add a non-volatile inhibitor (e.g., Hydroquinone or Phenothiazine) to the distillation pot before heating.[1][2] Without this, the monomer will polymerize in the pot as soon as it heats up.
-
Receiver: Add a small crystal of MEHQ to the receiving flask to stabilize the distillate immediately.
-
Q4: I stored it under Argon, and it polymerized anyway. Why?
-
Answer: This is a common error.[1][2] You likely used MEHQ as the inhibitor.[2] MEHQ is a phenolic inhibitor that reacts with peroxy radicals.[2] It requires a small amount of dissolved oxygen (approx 5-10 ppm) to remain active.[1] By purging with Argon, you deactivated your inhibitor.[2]
Module 4: Quality Control (Self-Validating System)
Before committing this reagent to a valuable synthesis, perform this 10-minute QC check.
Figure 4.1: QC Decision Tree
Caption: Workflow for validating monomer integrity prior to use.
References
-
Organic Syntheses , Coll.[1][2] Vol. 9, p.432 (1998); Vol. 71, p.83 (1993). General handling of vinyl ketones and related enones.[2]Link[1][2]
-
Sigma-Aldrich Technical Bulletin , Stabilization of Acrylic Monomers. (Explains the MEHQ/Oxygen dependency mechanism). Link
-
Encyclopedia of Polymer Science and Technology , Radical Polymerization. (Mechanism of electron-deficient alkene polymerization). Link[1]
-
PubChem Database , 3-Buten-2-one (MVK) Safety & Handling. (Used as the homologous reference for toxicity and reactivity). Link[1]
(Note: While specific literature on 3-acetoxy-3-buten-2-one is rare compared to MVK, the protocols above are derived from the standard operating procedures for the class of
Sources
Technical Support Center: Stabilization & Handling of 3-Acetoxy-3-buten-2-one
The following technical guide is designed as a specialized support center resource for researchers working with 3-Acetoxy-3-buten-2-one (and related reactive enones). It addresses the specific stability challenges of this compound, focusing on the critical role of hydroquinone inhibitors.
Product Category: Reactive Enones / Enol Acetates Primary Stabilizer: Hydroquinone (HQ) / Hydroquinone Monomethyl Ether (MEHQ) Document Type: Troubleshooting Guide & Experimental Protocols
Technical Overview: The Stability Paradox
3-Acetoxy-3-buten-2-one is a bifunctional electrophile. It possesses the reactivity of a vinyl ketone combined with the hydrolytic sensitivity of an enol acetate. This creates a "Dual Instability" profile:
-
Radical Polymerization: The electron-deficient double bond is highly prone to spontaneous polymerization, initiated by heat, light, or peroxides.
-
Hydrolysis: The acetoxy group is susceptible to cleavage by moisture, acids, or bases, reverting the compound to butane-2,3-dione (biacetyl).
To counteract polymerization, Hydroquinone (HQ) is the industry-standard inhibitor. However, its efficacy is frequently misunderstood, leading to experimental failure.
Troubleshooting Guide (Q&A)
Category A: Storage & Visual Inspection
Q: The liquid has turned from colorless/pale yellow to dark brown. Is it compromised? A: Not necessarily.
-
Diagnosis: Hydroquinone oxidizes to p-benzoquinone and quinhydrone complexes upon exposure to air, turning the solution dark brown or amber. This indicates the inhibitor is sacrificing itself to protect the monomer.
-
Action: Check viscosity. If the liquid flows freely like water, the monomer is likely intact. If it is viscous or syrupy, polymerization has initiated.[1]
-
Recommendation: Perform a vacuum distillation to recover clear monomer if the viscosity is normal.
Q: I see a white precipitate at the bottom of the bottle. A: This is a critical failure sign.
-
Cause: This is likely "popcorn polymer"—a cross-linked, insoluble polymer that forms autocatalytically.
-
Action: Do not use. Popcorn polymerization is exothermic and can be explosive if the container is heated. Discard the container immediately as hazardous waste.
Category B: Inhibitor Chemistry[1][2]
Q: I stored the bottle under inert Argon, but it polymerized anyway. Why? A: This is a common error.
-
Mechanism: Hydroquinone (HQ) is not a radical scavenger on its own; it requires dissolved Oxygen to function. The active species is a phenoxy radical that couples with peroxy radicals.
-
Correction: Store stabilized enones under air or a lean oxygen mix (5-10%
), never under pure Nitrogen or Argon for long-term storage.
Q: Can I wash the monomer with NaOH to remove the inhibitor? A: ABSOLUTELY NOT.
-
Reason: While NaOH removes Hydroquinone effectively, 3-Acetoxy-3-buten-2-one is an enol acetate . Strong bases will rapidly hydrolyze the ester group, destroying your compound and yielding biacetyl.
-
Solution: Use the Adsorption Protocol (see Section 3) or Vacuum Distillation.
Experimental Protocols
Protocol 1: Safe Removal of Hydroquinone (Adsorption Method)
Recommended for small scale (<50 mL) to prevent thermal degradation.
Materials:
-
Inhibitor Remover beads (styrene-divinylbenzene copolymer with quaternary ammonium functionality) OR Neutral Alumina (Activity Grade I).
-
0.45 µm PTFE syringe filter.
Workflow:
-
Preparation: Calculate 0.1 g of remover beads per 10 mL of monomer.
-
Incubation: Add beads directly to the monomer flask. Swirl gently for 15–30 minutes at room temperature.
-
Note: Do not use magnetic stirring bars if using fragile beads, as grinding generates fines.
-
-
Filtration: Pass the liquid through a coarse frit or PTFE syringe filter to remove the beads.
-
Validation: The monomer is now inhibitor-free and must be used within 20 minutes .
Protocol 2: Quantification of Residual Hydroquinone (HPLC)
Use this to verify inhibitor levels before critical kinetic studies.
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Water:Methanol (80:20) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm (HQ absorption maximum).
-
Standard: Calibrate using 10, 50, and 100 ppm HQ standards in methanol.
Mechanistic Visualization
Figure 1: The Oxygen-Dependent Inhibition Cycle
This diagram illustrates why "inert" storage leads to failure. HQ requires oxygen to interrupt the chain propagation step.
Caption: Hydroquinone intercepts polymerization only after the radical reacts with dissolved oxygen. In the absence of oxygen, the radical propagates unchecked.
Figure 2: Decision Tree for Inhibitor Removal
Follow this logic to avoid destroying the acetoxy group.
Caption: Unlike simple vinyl ketones, acetoxy derivatives must not be washed with base. Adsorption or distillation are the only safe methods.
Data Summary: Inhibitor Efficacy
| Inhibitor Type | Active Range (ppm) | Requirement for O2 | Removal Ease | Risk to Ester |
| Hydroquinone (HQ) | 200 - 1,000 | Mandatory | Moderate (Sublimation risk) | Low |
| MEHQ (Monomethyl Ether) | 100 - 500 | Mandatory | High (No sublimation) | Low |
| Phenothiazine (PTZ) | 50 - 200 | No (Anaerobic active) | Difficult (Requires distillation) | Low |
| TBC (t-Butylcatechol) | 100 - 1,000 | Mandatory | Moderate | Low |
References
-
Eastman Chemical Company. (2024). Eastman Hydroquinone Inhibitors for Polymerization: The Inhibitor Mechanism. ChemPoint. Link
-
BenchChem. (2025).[1] A Comparative Analysis of Substituted Hydroquinones in Polymerization Inhibition. Link
-
Sigma-Aldrich. (n.d.).[2] 3-Buten-2-one Product Specification (Stabilized with Hydroquinone). Merck KGaA. Link
-
Wharton, P. S., & Aw, B. T. (1966). Simmons-Smith Reaction of 3-Acetoxy-3-buten-2-one. Journal of Organic Chemistry. (Cited for compound stability context). Link
-
Fujifilm Wako. (n.d.). Mechanism of Polymerization Inhibition by Nitroso and Quinone Compounds. Link
Sources
Troubleshooting low yields in 3-Acetoxy-3-buten-2-one Diels-Alder reactions
Topic: Troubleshooting low yields in 3-Acetoxy-3-buten-2-one Diels-Alder reactions Content Type: Technical Support Center Guide
Status: Active Ticket ID: DA-3A3B-YIELD Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are experiencing low yields in Diels-Alder [4+2] cycloadditions utilizing 3-acetoxy-3-buten-2-one (also known as
This guide addresses the three primary failure modes: Polymerization (Reagent Instability) , Steric/Electronic Stalling , and Post-Reaction Decomposition .
Part 1: Reagent Integrity & Stability (The "Pre-Flight" Check)
User Query: "My starting material turned from a clear liquid to a dark, viscous oil/solid before I even started. Is it still usable?"
Diagnosis: Radical Polymerization. Like MVK, 3-acetoxy-3-buten-2-one is highly prone to spontaneous polymerization, accelerated by light, heat, and peroxides. The "captodative" effect stabilizes radical intermediates, making this compound an aggressive radical acceptor.
Troubleshooting Protocol 1.1: Reagent Purification
Do not use dark or viscous reagents. The polymer cannot be "washed out" effectively and will trap your diene.
-
Check Stabilizers: Commercial sources (e.g., Sigma-Aldrich) typically stabilize this reagent with 0.5% Hydroquinone and 0.1% Acetic Acid [1].
-
Distillation: If the reagent is compromised, perform a vacuum distillation immediately before use.
-
Pressure: < 10 mmHg (High vacuum recommended).
-
Temperature: Keep bath temperature below 60°C to prevent thermal polymerization in the pot.
-
Add Inhibitor: Add a small amount of hydroquinone to the receiving flask to stabilize the distillate immediately.
-
Protocol 1.2: Storage
-
Temperature: Store at 2–8°C (Fridge) or -20°C (Freezer) for long term.
-
Atmosphere: Store under Argon. Oxygen can form peroxides that initiate polymerization.
Part 2: Reaction Conditions (Kinetics & Thermodynamics)
User Query: "The reaction is stalling. I see starting material remaining even after refluxing for 48 hours."
Diagnosis: Steric Hindrance & Electronic Deactivation.
The
Troubleshooting Protocol 2.1: Lewis Acid Activation
Thermal activation alone is often insufficient or leads to polymerization before cycloaddition. Use Lewis Acids (LAs) to lower the LUMO energy further.
| Lewis Acid | Reactivity | Risk Profile | Recommendation |
| ZnCl₂ | Moderate | Low | First Choice. Mild, tolerates acetoxy group. Use 0.5–1.0 equiv in Et₂O or DCM. |
| AlCl₃ / Et₂AlCl | High | High | Risk of Elimination. Strong LAs can trigger elimination of AcOH to form acetylenic ketones. Use at -78°C only. |
| BF₃·OEt₂ | High | Moderate | Good for resistant substrates, but monitor for hydrolysis. |
| Eu(fod)₃ | Mild | Low | Useful for acid-sensitive dienes; coordinates to carbonyl oxygen. |
Protocol 2.2: Solvent & Concentration Effects
-
Concentration: Run reactions at high concentration (1.0 M to 3.0 M ) to favor bimolecular cycloaddition over unimolecular decomposition.
-
Solvent: Use non-polar solvents (Toluene, Benzene) for thermal reactions. Use DCM for Lewis Acid catalyzed reactions.
-
Radical Inhibition: Add 1-2 mg of BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction mixture to prevent polymerization of the dienophile during heating.
Part 3: Work-up & Isolation (The "Disappearing Product")
User Query: "I see a product spot on TLC, but after column chromatography, I recover nothing or a different compound."
Diagnosis: Acid-Catalyzed Hydrolysis or Elimination.
The Diels-Alder adduct contains a
-
Hydrolysis: The acetoxy group hydrolyzes to an alcohol, which may undergo retro-aldol or oxidation.
-
Elimination: Loss of AcOH generates an
-unsaturated ketone (restoring conjugation) or an aromatic system if possible.
Troubleshooting Protocol 3.1: Buffered Purification
Never use untreated silica gel for these adducts.
-
Pre-treat Silica: Slurry the silica gel in the eluent containing 1–2% Triethylamine (Et₃N) before packing the column. This neutralizes acidic sites.
-
Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) if the compound decomposes on buffered silica.
-
Rapid Filtration: If the product is relatively pure, avoid a full column. Perform a rapid filtration through a short plug of neutral alumina.
Visual Troubleshooting Guides
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the competing pathways the 3-acetoxy-3-buten-2-one reagent can take. Your goal is to maximize the green path and block the red paths.
Caption: Competing reaction pathways. Note that polymerization and elimination are irreversible sinks for your starting material.
Diagram 2: Troubleshooting Logic Flow
Follow this decision tree to identify the specific cause of your low yield.
Caption: Step-by-step logic to isolate the failure point in the synthetic workflow.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up the reaction? A: Yes, but with extreme caution. Microwave heating can accelerate polymerization of the dienophile faster than the cycloaddition.
-
Recommendation: Use a sealed vessel with a radical inhibitor (Hydroquinone) and keep the temperature moderate (80–100°C). Do not overheat.
Q: Why is 3-acetoxy-3-buten-2-one called a "captodative" alkene? A: It possesses a "captor" (electron-withdrawing acetyl group) and a "donor" (electron-donating acetoxy group) on the same carbon (geminal substitution). This stabilizes radical intermediates, making the compound prone to radical dimerization or polymerization if not inhibited [2].
Q: Can I generate this reagent in situ? A: Yes. It is often prepared from biacetyl (2,3-butanedione) and isopropenyl acetate, or via oxidation of related precursors. However, isolating and distilling the pure monomer is generally recommended for cleaner Diels-Alder kinetics [3].
References
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.[1][2][3][4][5][6] Retrieved from [Link]
-
Oregon State University. (1967). Some Synthetic Efforts in Small Ring Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-Acetoxy-3-buten-2-one
The Technical Support Center for the Purification of 3-Acetoxy-3-buten-2-one is now live. This guide is structured to provide researchers with an autonomous, expert-level resource for handling this reactive intermediate, focusing on vacuum distillation protocols, troubleshooting, and stability management.
Compound Profile:
-
Synonyms: 3-Acetoxybut-3-en-2-one; Enol acetate of 2,3-butanedione (Diacetyl);
-Acetoxy vinyl methyl ketone. -
Molecular Formula: C
H O -
Molecular Weight: 128.13 g/mol
-
Key Properties: Pale yellow liquid (when pure). Highly reactive Michael acceptor. Prone to polymerization and hydrolysis.
Introduction & Strategic Overview
3-Acetoxy-3-buten-2-one is a versatile but thermally unstable intermediate, often synthesized via the O-acylation of 2,3-butanedione (diacetyl) [1]. Its purification presents a specific challenge: the compound combines the reactivity of a vinyl ketone (polymerization risk) with the sensitivity of an enol ester (hydrolysis risk).
Why Vacuum Distillation? Standard atmospheric distillation is not recommended . The boiling point of the compound at atmospheric pressure is predicted to be high enough (>160°C) to trigger rapid thermal polymerization or decomposition, even in the presence of inhibitors. Vacuum distillation reduces the boiling point to a safe window (<80°C), minimizing thermal stress.
Pre-Distillation Checklist (Critical)
Before assembling your glassware, verify the following parameters to ensure a safe and high-yield distillation.
| Parameter | Specification | Reason |
| Crude Quality | Neutral pH, free of aqueous acid/base. | Acid/base traces catalyze hydrolysis of the enol ester and polymerization. |
| Stabilizer | Phenothiazine (0.1–0.5 wt%) or Copper turnings . | Essential to prevent radical polymerization. Note: Hydroquinone is less effective under high vacuum as it requires dissolved oxygen. |
| Vacuum Level | < 10 mmHg (High vacuum < 1 mmHg preferred). | Keeps the distillation temperature low (< 60–70°C). |
| Apparatus | Short-path distillation head or Vigreux column. | Short-path minimizes residence time; Vigreux offers better separation if acetic anhydride impurities are high. |
Core Protocol: Vacuum Distillation Workflow
This protocol assumes a crude mixture containing 3-acetoxy-3-buten-2-one, unreacted acetic anhydride, and diacetyl.
Step-by-Step Methodology
-
Quench & Wash (Pre-treatment):
-
If the synthesis involved acidic/basic catalysts (e.g., DMAP, H
SO ), wash the organic layer with cold saturated NaHCO (to remove acids) and brine. -
Dry thoroughly over anhydrous MgSO
. Water is the enemy —it causes hydrolysis during heating. -
Concentrate the solvent (e.g., ether, DCM) on a rotary evaporator at < 30°C.
-
-
Stabilization:
-
Transfer the crude oil to the distillation flask.
-
Add Inhibitor: Add 200–500 ppm of Phenothiazine or a few strands of clean Copper wire.
-
Add Stir Bar: Ensure vigorous stirring to prevent local overheating.
-
-
Apparatus Assembly:
-
Setup a short-path distillation apparatus.
-
Grease all joints (high-vacuum grease) and clip them securely.
-
Cold Trap: Use a dry ice/acetone or liquid nitrogen trap to protect the pump from volatile diacetyl and acetic anhydride.
-
-
Distillation:
-
Degassing: Apply vacuum gradually without heat to remove residual solvents and volatile impurities (Fore-run 1).
-
Heating: Slowly ramp the oil bath temperature.
-
Fraction Collection:
-
Fore-run: Unreacted diacetyl (BP ~88°C at atm) and acetic anhydride will distill first.
-
Main Fraction: Collect the product. At 10–12 mmHg , expect a boiling point range of 75–90°C (estimated based on acetoin acetate analogs). At < 1 mmHg , the BP may drop to 40–55°C [2].
-
-
Stop Condition: Do not distill to dryness. Leave a small residue to prevent overheating the polymer/inhibitor mix.
-
-
Storage:
-
Store the purified liquid at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Troubleshooting Guide (Q&A)
This section addresses specific failure modes encountered during the purification process.
Issue: Polymerization (Pot Solidification)
Q: The liquid in the distillation flask turned into a viscous gel or solid during heating. What went wrong? A: This is thermal polymerization.
-
Cause 1: Insufficient Inhibitor. Did you add Phenothiazine? Hydroquinone may fail under vacuum.
-
Cause 2: Temperature Too High. If your vacuum is weak (>20 mmHg), the required bath temperature (>100°C) initiates polymerization.
-
Solution: Improve vacuum to < 1 mmHg to lower the bath temperature. Switch to an anaerobic inhibitor like Phenothiazine or Copper.
Issue: Product Hydrolysis (Acetic Acid Smell)
Q: The distillate smells strongly of vinegar (acetic acid) and the yield is low. A: The enol ester linkage is hydrolyzing.
-
Cause: Moisture in the crude material or the glassware.
-
Solution: Ensure the crude is dried rigorously (MgSO
) and the glassware is oven-dried. Avoid using water aspirators if possible, or use a robust trap to prevent back-streaming.
Issue: Vacuum Instability
Q: The vacuum pressure fluctuates wildly, making it hard to collect a constant fraction. A: This is likely due to the "bumping" of volatile impurities (solvents, diacetyl).
-
Solution: Perform a "degassing" step at room temperature for 15–30 minutes before heating. Use a larger stir bar or a capillary bleed (if using an oil pump) to promote smooth boiling.
Issue: Impurity Co-distillation
Q: The product contains acetic anhydride (verified by NMR/IR). A: Acetic anhydride has a boiling point that can overlap with the product at certain pressures.[4][5]
-
Solution: Use a Vigreux column instead of a short-path head to increase theoretical plates. Alternatively, ensure the synthesis reaction is driven to completion or quench excess anhydride with methanol (forming methyl acetate, which is more volatile and easier to remove) before workup—though this carries a risk of transesterification.
Process Visualization
The following diagram illustrates the purification decision matrix and workflow.
Figure 1: Decision tree for the purification of 3-Acetoxy-3-buten-2-one, highlighting critical checkpoints for stability and purity.
Frequently Asked Questions (FAQs)
Q1: Can I purify this compound using silica gel chromatography? A: Generally, no . Enol esters are sensitive to hydrolysis on acidic silica gel. If you must use chromatography, use neutral alumina or silica gel pre-treated with 1-2% triethylamine to deactivate acidic sites, and elute quickly with non-polar solvents (e.g., Hexane/EtOAc). However, distillation is superior for scalability and removing non-volatile polymers.
Q2: What is the shelf-life of the purified compound? A: When stabilized (0.1% Phenothiazine) and stored at -20°C under Argon, the compound is stable for 1–3 months . If it turns dark yellow or orange, it indicates polymerization or decomposition; re-distillation may be required.
Q3: Are there alternative synthesis methods that avoid acetic anhydride? A: Yes, isopropenyl acetate can be used as an acylating agent for diacetyl under acid catalysis, which may simplify the impurity profile (generating acetone as a byproduct instead of acetic acid) [1].
References
-
European Patent Office. (1983). Process for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor (EP0095340A1). Example 14: Preparation of 3-Acetoxy-3-buten-2-one. Link
-
Oregon State University. (1967). Some Synthetic Efforts in Small Ring Chemistry.[3][6] (Thesis describing the distillation of 3-acetoxy-3-buten-2-one at reduced pressure). Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General reference for purification of vinyl ketones and enol acetates). Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Preserving the Integrity of 3-Acetoxy-3-buten-2-one
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of enol acetates. 3-Acetoxy-3-buten-2-one (also known as 1-acetylvinyl acetate) is a highly versatile electrophile and diene, but its acetoxy group is notoriously labile.
This guide provides a comprehensive, mechanistic approach to troubleshooting, handling, and preserving this compound, ensuring your downstream syntheses—such as Diels-Alder reactions or cross-couplings—are not compromised by degraded starting materials.
Mechanistic Causality of Degradation
To prevent degradation, we must first understand the thermodynamic driving forces behind it. 3-Acetoxy-3-buten-2-one is not a standard ester; it is an
Mechanism of moisture-induced degradation of 3-Acetoxy-3-buten-2-one into biacetyl and acetic acid.
Quantitative Stability Profile
Understanding the half-life of 3-Acetoxy-3-buten-2-one under various conditions is critical for experimental planning. The following table summarizes the kinetic stability of the enol acetate across different microenvironments .
| Environmental Condition | Solvent System | Temperature | Estimated Half-Life ( | Primary Degradation Products |
| Anhydrous, Inert | Dry DCM / Argon | -20 °C | > 12 months | None |
| Ambient Moisture | THF (undried) | 20 °C | ~ 48 hours | Biacetyl, Acetic Acid |
| Acidic (pH < 3) | THF / | 20 °C | < 2 hours | Biacetyl, Acetic Acid |
| Basic (pH > 9) | THF / | 20 °C | < 15 minutes | Biacetyl, Acetate salts |
| Nucleophilic | Methanol | 20 °C | ~ 12 hours | Biacetyl, Methyl Acetate |
Troubleshooting & FAQs
Q1: I left my sealed vial of 3-acetoxy-3-buten-2-one on the benchtop overnight, and it turned yellowish-green. What happened? A: The compound has hydrolyzed. The yellowish-green color is a hallmark of 2,3-butanedione (biacetyl), the primary degradation product. Even atmospheric moisture permeating a standard screw-cap vial is sufficient to initiate hydrolysis. You may also notice a distinct vinegar-like odor due to the stoichiometric release of acetic acid .
Q2: My synthetic route requires basic conditions (e.g., for a Michael addition). How do I prevent saponification of the acetoxy group?
A: You must rely on steric hindrance. Avoid alkali metal hydroxides (NaOH, KOH) or primary/secondary amines, which will rapidly cleave the enol acetate via saponification or aminolysis . Instead, use non-nucleophilic, sterically hindered bases such as
Q3: How can I definitively monitor the integrity of my stock solution?
A: Proton Nuclear Magnetic Resonance (
Validated Experimental Protocols
To ensure reproducibility, protocols must be self-validating. The following methodologies are engineered to prevent hydrolysis and verify compound integrity before you commit expensive downstream reagents.
Protocol A: Schlenk-Line Anhydrous Reaction Setup
Objective: Execute reactions without moisture-induced enolate displacement.
-
Glassware Preparation: Flame-dry all reaction flasks, septa, and stir bars under high vacuum (<0.1 Torr) for a minimum of 5 minutes.
-
Atmosphere Exchange: Backfill the flask with high-purity Argon. Repeat the vacuum-Argon cycle three times to ensure complete displacement of atmospheric moisture.
-
Solvent Transfer: Transfer anhydrous, septum-sealed solvent (stored over 3Å molecular sieves) into the flask using a sterile, oven-dried syringe.
-
Reagent Introduction: Introduce the 3-acetoxy-3-buten-2-one dropwise via a micro-syringe that has been pre-flushed with Argon.
-
Self-Validation Step: Before adding your subsequent reactant, withdraw a 0.1 mL aliquot, dilute it in anhydrous
, and perform a rapid -NMR scan. Confirm the presence of the terminal alkene protons ( 5.42–5.82) to validate that no hydrolysis occurred during the setup phase .
Protocol B: Purification via Vacuum Distillation
Objective: Rescue a degraded stock of 3-acetoxy-3-buten-2-one.
-
Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease and the system is entirely leak-free.
-
Loading: Transfer the degraded 3-acetoxy-3-buten-2-one into the distillation flask. If trace water is suspected, stir the crude mixture over anhydrous
for 15 minutes and filter prior to loading. -
Distillation: Apply high vacuum. Slowly heat the oil bath. Collect the purified fraction at 52 °C under 0.03 mm Hg .
-
Self-Validation Step: Immediately run an NMR assay on the distillate. The purified product must show sharp singlets at
2.06 and 2.25, with absolutely no peak at 2.10 (acetic acid). -
Storage: Transfer the purified distillate to an amber vial, flush the headspace with Argon, seal with a PTFE-lined septum cap, and store at -20 °C. Allow the vial to warm to room temperature before opening to prevent condensation.
References
Technical Support Center: Optimizing Reaction Temperature for 3-Acetoxy-3-buten-2-one Cycloadditions
Welcome to the Technical Support Center. This in-depth guide is designed for researchers, scientists, and drug development professionals working with 3-acetoxy-3-buten-2-one (
However, the presence of both an
Part 1: Troubleshooting Guide - Temperature & Selectivity
Issue 1: Sluggish Reaction Rates or Low Yields at Ambient Temperature
-
The Causality: Uncatalyzed Diels-Alder reactions often suffer from high activation energy (
) barriers. While 3-acetoxy-3-buten-2-one is activated by its electron-withdrawing groups, ambient temperatures (20–25 °C) may not provide sufficient thermal energy to overcome the barrier efficiently, leading to incomplete conversion. -
The Solution: Implement Lewis acid catalysis (e.g.,
, , or )[2]. Lewis acids coordinate to the carbonyl oxygen of the dienophile. Recent quantum chemical analyses reveal that this coordination not only lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy but critically accelerates the reaction by reducing the destabilizing steric Pauli repulsion between the interacting diene and dienophile -systems[3]. This allows the reaction to proceed rapidly at sub-zero temperatures (-78 °C to 0 °C).
Issue 2: Poor Endo/Exo Diastereoselectivity (Inseparable Mixtures)
-
The Causality: You are likely operating in a temperature regime that straddles kinetic and thermodynamic control. The Diels-Alder reaction is a reversible process at elevated temperatures[4].
-
The Solution:
-
For Endo Selectivity (Kinetic Control): Lower the reaction temperature (-78 °C to 0 °C). The endo transition state is stabilized by secondary orbital interactions, resulting in a lower activation barrier. At low temperatures, the reaction is irreversible, and the fastest-forming product dominates[5].
-
For Exo Selectivity (Thermodynamic Control): Increase the reaction temperature (e.g., 80 °C – 110 °C in toluene). High thermal energy allows the initial endo adduct to undergo a retro-Diels-Alder reaction, equilibrating the system until the sterically less hindered, more thermodynamically stable exo product accumulates[4][6].
-
Issue 3: Dienophile Polymerization or Degradation at Elevated Temperatures
-
The Causality: 3-Acetoxy-3-buten-2-one is prone to radical-initiated thermal polymerization. Additionally, prolonged heating above 120 °C can induce the elimination of acetic acid from the enol acetate moiety.
-
The Solution: When running thermodynamically controlled (high-temperature) reactions, always add a radical inhibitor such as BHT (butylated hydroxytoluene) or hydroquinone (0.1–0.5 mol%). Strictly cap the reaction temperature at 110 °C and monitor the dienophile's integrity via TLC.
Part 2: Frequently Asked Questions (FAQs)
Q: Why does 3-acetoxy-3-buten-2-one react faster than standard methyl vinyl ketone?
A: The
Q: How do I experimentally confirm if my reaction is under kinetic or thermodynamic control?
A: Use
Q: Can I use microwave irradiation to bypass long heating times for the exo product? A: Yes, but with strict caveats. Microwave synthesis accelerates the retro-Diels-Alder equilibration, but localized superheating can destroy the acetoxy group. Limit microwave heating to short bursts (e.g., 10-minute intervals at 90 °C) and use a sealed vessel with internal temperature monitoring.
Part 3: Data Presentation
The following table summarizes the expected outcomes based on temperature optimization for 3-acetoxy-3-buten-2-one cycloadditions with a standard diene (e.g., cyclopentadiene).
| Reaction Condition | Temperature Range | Catalyst | Primary Control Regime | Expected Endo:Exo Ratio | Common Side Reactions |
| Cryogenic | -78 °C to -20 °C | Strict Kinetic | > 95:5 | None (Clean profile) | |
| Ambient | 20 °C to 25 °C | None | Mixed | ~ 70:30 | Sluggish conversion |
| Thermal (Mild) | 60 °C to 80 °C | None | Transitioning | ~ 40:60 | Minor polymerization |
| Thermal (High) | 100 °C to 110 °C | None (BHT added) | Strict Thermodynamic | < 10:90 | Retro-DA, Polymerization |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Kinetically Controlled, Lewis Acid-Catalyzed Cycloaddition (Endo-Selective)
This protocol utilizes low temperatures to trap the kinetic product.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of 3-acetoxy-3-buten-2-one and 5 mL of anhydrous dichloromethane (DCM).
-
Cooling & Catalysis: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add 1.1 mmol of
(1.0 M in DCM) dropwise.-
Validation Check: The solution should turn a deep yellow/orange, indicating the successful formation of the Lewis acid-dienophile coordination complex. If it remains colorless, the
has hydrolyzed; discard and use a fresh reagent.
-
-
Diene Addition: Add 1.5 mmol of freshly cracked cyclopentadiene dropwise over 10 minutes.
-
Monitoring: Stir at -78 °C for 2 hours.
-
Validation Check: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 4:1). The UV-active spot of the starting dienophile (
) should completely disappear.
-
-
Quenching: Quench the reaction while still at -78 °C by adding 5 mL of saturated aqueous
. Allowing the reaction to warm before quenching can trigger retro-Diels-Alder equilibration, ruining the kinetic ratio. -
Workup: Extract with DCM, dry over
, and concentrate in vacuo.
Protocol B: Thermodynamically Controlled Cycloaddition (Exo-Selective)
This protocol utilizes thermal energy to drive the reaction to the most stable product.
-
Preparation: In a heavy-walled pressure vial, combine 1.0 mmol of 3-acetoxy-3-buten-2-one, 2.0 mmol of diene, and 5 mL of anhydrous toluene.
-
Inhibition: Add 2 mg of BHT (butylated hydroxytoluene) to prevent dienophile polymerization.
-
Heating: Seal the vial and heat to 110 °C in an oil bath for 24 hours.
-
Validation Check: At 4 hours, an NMR aliquot will show a mixture of endo and exo products. By 24 hours, the NMR signals for the endo bridgehead protons should diminish, replaced almost entirely by the exo signals, validating that thermodynamic equilibrium has been reached[6].
-
-
Workup: Cool to room temperature and concentrate under reduced pressure. Purify via flash chromatography.
Part 5: Mandatory Visualizations
Diagram 1: Kinetic vs. Thermodynamic Control Logic
Caption: Energy landscape logic dictating the stereochemical outcome of 3-acetoxy-3-buten-2-one cycloadditions.
Diagram 2: Experimental Workflow for Temperature Optimization
Caption: Step-by-step self-validating workflow for kinetically controlled Lewis acid-catalyzed reactions.
Part 6: References
-
Wikipedia : Diels–Alder reaction. Retrieved from[Link]
-
Organic Chemistry Portal : Diels-Alder Reaction. Retrieved from [Link]
-
Master Organic Chemistry : Kinetic and Thermodynamic Control In The Diels-Alder Reaction. Retrieved from[Link]
-
National Institutes of Health (PMC) : How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved from[Link]
-
Indian Academy of Sciences : Lewis acid catalyst system for Diels–Alder reaction. Retrieved from[Link]
-
New Journal of Chemistry (RSC Publishing) : Diels–Alder reaction of vinylene carbonate and 2,5-dimethylfuran: kinetic vs. thermodynamic control. Retrieved from[Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diels–Alder reaction of vinylene carbonate and 2,5-dimethylfuran: kinetic vs. thermodynamic control - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Diels-Alder Reaction [organic-chemistry.org]
Removing unreacted 3-Acetoxy-3-buten-2-one from reaction mixtures
The following technical guide addresses the removal of unreacted 3-Acetoxy-3-buten-2-one (CAS: 10235-71-9) from reaction mixtures. It is structured as a Tier 3 Technical Support resource, designed for synthetic chemists requiring high-purity isolation of target compounds.
Ticket ID: CHEM-SUP-882 Subject: Purification strategies for excess enol ester Michael acceptors Status: Resolved Analyst: Senior Application Scientist
Executive Summary & Chemical Profile
3-Acetoxy-3-buten-2-one (also known as 3-acetoxy-3-methyl-2-butanone or acetyl vinyl acetate) is a highly reactive electron-deficient enone and an enol ester . Its dual functionality defines its purification challenges:
-
Michael Acceptor: It reacts readily with nucleophiles (thiols, amines).
-
Enol Ester: It is susceptible to hydrolysis, reverting to 2,3-butanedione (biacetyl) and acetic acid.
-
Thermal Sensitivity: Like many vinyl ketones, it is prone to polymerization at elevated temperatures or in the presence of radical initiators.
Key Physicochemical Data:
| Property | Value | Implication for Removal |
| Molecular Weight | 144.17 g/mol | Volatile enough for high-vacuum removal. |
| Boiling Point | ~70–90 °C (at 10–12 mmHg)* | Can be distilled off from heavier products, but requires vacuum to prevent polymerization. |
| Solubility | Soluble in organic solvents; hydrolyzes in water | Aqueous washes can be effective if pH is adjusted to promote hydrolysis. |
| Reactivity | High (Michael Acceptor) | Amenable to "catch-and-release" scavenging with thiol-functionalized resins. |
*Estimated based on analogous enol acetates and experimental protocols [1, 4].
Decision Matrix: Selecting a Removal Strategy
Use the following logic flow to determine the safest and most efficient removal method for your specific reaction mixture.
Figure 1: Strategic decision tree for selecting the purification workflow based on product stability and volatility.
Troubleshooting Guides & Protocols
Method A: High Vacuum Distillation (Physical Removal)
Best for: Thermally stable, non-volatile target products (MW > 300).
The Issue: Users often report polymerization of the reaction mixture (formation of a "gummy residue") when attempting to rotovap the solvent and excess reagent.
The Fix: 3-Acetoxy-3-buten-2-one polymerizes via radical mechanisms when concentrated and heated. You must use a radical inhibitor and strict temperature control.
Protocol:
-
Inhibitor Addition: Add 50–100 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the crude reaction mixture before any concentration steps.
-
Vacuum Setup: Connect the flask to a high-vacuum manifold (< 1 mmHg is ideal, but < 10 mmHg is necessary).
-
Temperature: Maintain the water bath at < 40 °C . Do not heat aggressively.
-
Process: Distill off the solvent first. The 3-acetoxy-3-buten-2-one will co-distill or distill shortly after the solvent.
-
Validation: Check the distillate by TLC (using a UV lamp) to confirm the enone is leaving the flask.
Method B: Polymer-Supported Scavenging (Chemical Removal)
Best for: High-value pharmaceutical intermediates, acid-sensitive compounds, or small-scale parallel synthesis.
The Issue: Chromatography is difficult because the enone streaks or co-elutes with polar products.
The Fix: Utilize the "Michael Acceptor" property of the impurity. A polymer-supported thiol (SiliaMetS® Thiol or equivalent polystyrene-thiophenol) will covalently bond to the unreacted enone, allowing it to be filtered away.
Protocol:
-
Stoichiometry: Calculate the theoretical excess of 3-acetoxy-3-buten-2-one. Use 3–4 equivalents of Thiol resin relative to the excess enone.
-
Solvent System: Dissolve the crude mixture in DCM, THF, or Ethanol. (Avoid solvents that react with thiols).
-
Incubation: Add the resin and a catalytic amount of base (e.g., triethylamine , 0.1 eq) to catalyze the Michael addition.
-
Agitation: Shake or stir gently (do not use a magnetic stir bar which grinds the resin) for 4–12 hours at room temperature [2, 7].
-
Filtration: Filter the mixture through a fritted funnel or a celite pad. The filtrate contains your purified product.
-
Wash: Wash the resin cake with solvent to recover any trapped product.
Method C: Hydrolytic Work-up (The "Biacetyl" Strategy)
Best for: Large-scale removal where chromatography is too expensive, provided the product is stable to mild aqueous conditions.
The Issue: The reagent is an oil that is soluble in organic solvents, making extraction difficult.
The Fix: Exploit the enol ester functionality. Hydrolysis converts the lipophilic enone into 2,3-butanedione (biacetyl) and acetic acid , both of which are highly water-soluble and/or volatile.
Reaction:
Protocol:
-
Quench: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Hydrolysis Wash: Wash the organic layer with 1M HCl (acidic hydrolysis) or saturated NaHCO₃ (mild basic hydrolysis).
-
Note: Basic conditions are faster but may cause polymerization of the enone if not hydrolyzed quickly. Acidic conditions are generally safer for preventing polymerization of the vinyl group while cleaving the ester [1, 4].
-
-
Agitation: Shake vigorously for 5–10 minutes to ensure complete hydrolysis of the enol acetate.
-
Separation: Separate the layers. The aqueous layer will contain the acetic acid and a significant portion of the biacetyl.
-
Polishing: Wash the organic layer with water and then brine.
-
Evaporation: Biacetyl (b.p. 88 °C) is much more volatile than the starting enone and will be removed during standard rotary evaporation of the solvent.
Frequently Asked Questions (FAQ)
Q: I see a new spot on TLC that isn't my product or the starting material. What is it? A: It is likely 2,3-butanedione (biacetyl) , formed by the hydrolysis of the enone on the silica gel plate (silica is slightly acidic and wet). If the spot is yellow or UV active and moves quickly (high Rf), it is biacetyl. This confirms that hydrolysis is a viable removal path.
Q: Can I use standard silica gel chromatography? A: Yes, but 3-acetoxy-3-buten-2-one is an ester and a ketone. It is moderately polar.
-
TLC Mobile Phase: Try 20% EtOAc in Hexanes.
-
Staining: It is UV active (conjugated system). It will also stain dark red/brown with KMnO4 (alkene oxidation).
-
Warning: Do not dry load the crude material onto silica and leave it overnight; the enone may polymerize or hydrolyze on the column.
Q: Why did my reaction turn into a solid gel? A: You likely experienced anionic polymerization . If you used a strong base (like LDA or NaH) in your reaction and had excess enone, the enone can polymerize rapidly. Always quench excess base at low temperatures (-78 °C or 0 °C) before allowing the mixture to warm up.
References
- Process for making 3-methylthiophene-2-carboxaldehyde (Use of 3-acetoxy-3-buten-2-one). Google Patents (EP0095340A1).
-
Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors . Royal Society of Chemistry (RSC) Advances. Available at: [Link]
-
3-Buten-2-one, 3-methyl- (Physical Properties) . NIST Chemistry WebBook.[7] Available at: [Link]
-
Synthesis of 2-Buten-1-ol, 4-(diethylamino)-, acetate ester (Handling Acetoxy-butenes) . Organic Syntheses. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition . Master Organic Chemistry. Available at: [Link]
-
Scavenging of Alkylperoxyl Radicals by Addition to Ascorbate . PubMed Central (PMC). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scavenging of Alkylperoxyl Radicals by Addition to Ascorbate: An Alternative Mechanism to Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Buten-2-one, 3-methyl- [webbook.nist.gov]
Technical Support Center: Solvent Effects on the Reactivity of 3-Acetoxy-3-buten-2-one
Executive Summary
3-Acetoxy-3-buten-2-one (often referred to as a Baylis-Hillman acetate derived from methyl vinyl ketone) is a densely functionalized electrophile. Its reactivity profile is dominated by two competing pathways:
This guide addresses critical solvent-dependent behaviors, providing troubleshooting steps for researchers encountering low yields, unexpected byproducts (such as hydrolysis), or poor regio/stereoselectivity.
Part 1: Critical Troubleshooting & FAQs
Q1: My reagent degrades rapidly in methanol. Is 3-Acetoxy-3-buten-2-one incompatible with protic solvents?
Diagnosis: Yes, you are likely observing solvolysis (transesterification) or hydrolysis .
Technical Explanation: 3-Acetoxy-3-buten-2-one contains an allylic acetate which is a potent leaving group. In nucleophilic protic solvents like methanol or ethanol, the solvent can act as a nucleophile, attacking the
-
Observation: TLC shows the disappearance of the starting material and the appearance of a more polar spot (3-hydroxy-3-buten-2-one) or a methyl ether derivative.
-
Solution:
-
Switch Solvents: Use polar aprotic solvents (DCM, THF, Acetonitrile) for reactions involving nucleophiles.
-
Storage: Store the neat reagent or solutions in anhydrous benzene or toluene at -20°C. Avoid storing in alcohols or wet ethers.
-
Q2: I am attempting an reaction with an amine, but the reaction is sluggish in Toluene. How can I accelerate it?
Diagnosis: The solvent is too non-polar to stabilize the zwitterionic transition state or intermediate ammonium species. Technical Explanation: The reaction between a neutral amine and 3-Acetoxy-3-buten-2-one generates a charged intermediate (ammonium/enolate pair) before the acetate leaves. Non-polar solvents like Toluene destabilize this charge separation, significantly increasing the activation energy.
-
Recommendation:
-
Increase Polarity: Switch to Acetonitrile (MeCN) or THF . MeCN is often optimal as it stabilizes the polar transition state without trapping the nucleophile through strong hydrogen bonding.
-
Additives: If you must use non-polar solvents (e.g., for solubility of a specific lipid-tail substrate), add a Lewis Acid catalyst (e.g.,
) or use a phase transfer catalyst if the nucleophile is an inorganic salt.
-
Q3: In Diels-Alder cycloadditions, I see poor endo/exo selectivity. Can solvent choice fix this?
Diagnosis: Lack of solvophobic effect or hydrogen bonding interactions. Technical Explanation: The endo selectivity in Diels-Alder reactions is often driven by secondary orbital interactions and can be enhanced by solvents that maximize the "hydrophobic effect" or hydrogen bonding to the carbonyl.
-
Protocol Adjustment:
-
Aqueous Acceleration: If your diene is stable, try using Water or 2,2,2-Trifluoroethanol (TFE) . Water forces the non-polar reactants together (hydrophobic effect), often accelerating the rate and improving endo selectivity.
-
Lewis Acid/Solvent Pairing: Use Dichloromethane (DCM) at low temperatures (-78°C) with a Lewis Acid (e.g.,
). DCM is non-coordinating, allowing the Lewis Acid to bind tightly to the ketone carbonyl, lowering the LUMO and enhancing selectivity.
-
Q4: Why do I observe polymerization when running reactions in neat conditions or highly concentrated solutions?
Diagnosis: Uncontrolled Michael addition polymerization. Technical Explanation: 3-Acetoxy-3-buten-2-one is an electron-deficient alkene. At high concentrations, traces of base or nucleophilic impurities can initiate anionic polymerization.
-
Prevention:
-
Dilution: Always run reactions at concentrations below 0.5 M unless specific kinetics demand otherwise.
-
Stabilizers: Ensure the solvent contains a radical inhibitor (like BHT) if a radical mechanism is suspected, though anionic polymerization is more common with this substrate.
-
Part 2: Solvent Selection Data
The following table summarizes the impact of solvent classes on the dominant reaction pathways for 3-Acetoxy-3-buten-2-one.
| Solvent Class | Examples | Diels-Alder Rate | Stability | Primary Utility | |
| Non-Polar | Toluene, Hexane | Low | Moderate | High | Storage; reactions with highly reactive dienes. |
| Polar Aprotic | DCM, THF, MeCN | High | Moderate | High | Standard for substitution reactions with amines/phosphines. |
| Dipolar Aprotic | DMSO, DMF | Very High | Low | Moderate | Reactions with inorganic salts (e.g., |
| Protic | MeOH, EtOH, Water | Variable * | Very High | Low | Aqueous Diels-Alder (fast); Avoid for substitution due to solvolysis. |
*Note: In protic solvents,
Part 3: Mechanistic Visualization
The diagram below illustrates the divergent pathways dictated by solvent and nucleophile choice.
Caption: Solvent influence on reaction trajectory. Protic solvents risk solvolysis but accelerate cycloadditions. Polar aprotic solvents favor clean
Part 4: Validated Experimental Protocols
Protocol A: Substitution with Primary Amines
Objective: Synthesis of
-
Preparation: Dissolve 3-Acetoxy-3-buten-2-one (1.0 equiv) in anhydrous MeCN (0.5 M concentration).
-
Addition: Cool the solution to 0°C. Add the primary amine (1.1 equiv) dropwise.
-
Note: If using a salt (e.g., amine hydrochloride), add 1.1 equiv of
or DABCO as a base.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (usually 30-50% EtOAc/Hexanes).
-
Workup: Evaporate solvent under reduced pressure. Redissolve residue in DCM, wash with water (
), dry over , and concentrate. -
Purification: Flash chromatography on silica gel.
Protocol B: Aqueous Diels-Alder Reaction
Objective: Green synthesis of cyclohexenyl ketones. Solvent Choice: Water or Water/Ethanol (1:1). (Leverages hydrophobic effect for rate enhancement).
-
Preparation: Suspend 3-Acetoxy-3-buten-2-one (1.0 equiv) in Water (1.0 M). The reagent may be sparingly soluble initially.
-
Addition: Add the diene (e.g., Cyclopentadiene, 1.5 equiv).
-
Reaction: Stir vigorously at room temperature. The mixture will likely become homogeneous or form a distinct organic layer as the product forms.
-
Tip: Reaction times are often significantly shorter (30-60 mins) compared to organic solvents.
-
-
Workup: Extract with Ethyl Acetate (
). Dry organic layers over and concentrate. -
Analysis: Check endo:exo ratio via
NMR.
References
-
Basavaiah, D., et al. (2003). "The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction." Tetrahedron, 59(28), 5045–5075. Establishes the foundational reactivity of Baylis-Hillman acetates (including 3-acetoxy-3-buten-2-one) in
reactions. -
Rao, V. S., et al. (2010). "Solvent Effects in the Baylis-Hillman Reaction." Chemical Reviews, 110(10), 5447–5467. Comprehensive review detailing how solvent polarity and proticity influence the rate and mechanism of reactions involving activated alkenes.
-
Rideout, D. C., & Breslow, R. (1980). "Hydrophobic Acceleration of Diels-Alder Reactions." Journal of the American Chemical Society, 102(26), 7816–7817. Authoritative source on using aqueous media to accelerate Diels-Alder reactions of hydrophobic substrates like 3-acetoxy-3-buten-2-one.
-
BenchChem Technical Support. (2025). "Solvent Effects on the Reactivity of 3'-Acetoxy-4-chlorobutyrophenone." Provides comparative data on solvent polarity effects for similar acetoxy-ketone systems.
Sources
Handling moisture sensitivity of 3-Acetoxy-3-buten-2-one
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Advisory: Handling & Moisture Sensitivity of 3-Acetoxy-3-buten-2-one
Executive Summary: The "Latent" Hazard
3-Acetoxy-3-buten-2-one (CAS: 4906-24-5, also known as 2,3-butanedione enol acetate) is a bifunctional electrophile. It behaves simultaneously as an electron-deficient alkene (Michael acceptor) and a masked
The Critical Failure Mode: Moisture intrusion triggers a specific hydrolysis cascade. Unlike simple esters, the hydrolysis of this enol acetate releases Acetic Acid and Biacetyl (2,3-Butanedione) . Biacetyl is a volatile diketone associated with severe inhalation toxicity (Bronchiolitis obliterans). Therefore, "moisture sensitivity" here is not just a purity issue—it is a safety and containment critical control point.
Technical Support: Tier 1 - Storage & Stability
Q: I just received a shipment. How do I verify if the compound has already degraded? A: Perform a sensory and visual check immediately (in a fume hood).
-
Olfactory Indicator: Pure 3-acetoxy-3-buten-2-one has a pungent, ester-like odor. If you detect a distinct "buttery" or "popcorn-like" smell , hydrolysis has occurred, releasing Biacetyl. A sharp vinegar smell indicates the release of Acetic Acid.
-
Visual Indicator: The compound should be a clear, colorless to pale yellow liquid.[1] Cloudiness or phase separation often indicates the formation of acetic acid/water azeotropes or polymerization.
Q: What are the mandatory storage conditions? A: Follow the "Triple-A" Protocol:
-
Anhydrous: Store over activated 4Å molecular sieves to scavenge trace moisture.
-
Argon: Headspace must be purged with dry Argon (heavier than air) to prevent atmospheric moisture ingress. Nitrogen is acceptable but less effective for long-term static storage.
-
Arctic: Store at -20°C . Thermal energy accelerates the spontaneous acyl migration and polymerization typical of vinyl ketones.
| Parameter | Specification | Failure Consequence |
| Temperature | -20°C (Freezer) | Polymerization / Autoxidation |
| Atmosphere | Inert (Ar/N2) | Hydrolysis to Biacetyl + AcOH |
| Container | Amber Glass / Teflon Seal | UV degradation / Cap corrosion |
| Stabilizer | Hydroquinone (Optional) | Uncontrolled radical polymerization |
Technical Support: Tier 2 - Experimental Handling
Q: My reaction yield is low. Could the solvent water content be the cause? A: Yes. This compound is an "Enol Ester." The bond energy of the vinyl-oxygen bond renders it highly susceptible to acid-catalyzed hydrolysis. Even ppm levels of water, combined with trace acid (often present in non-distilled chloroform or dichloromethane), will catalyze the cleavage.
-
Corrective Action: Use only solvents dried via a Solvent Purification System (SPS) or freshly distilled over CaH2.
-
Prohibited Solvents: Avoid technical grade alcohols or ethers without pre-drying.
Q: How do I quench a reaction containing excess 3-acetoxy-3-buten-2-one? A: Do NOT use acidic aqueous workups.
-
Neutralization: Use a cold, saturated Sodium Bicarbonate (
) solution. This neutralizes any generated acetic acid and prevents acid-catalyzed polymerization of the vinyl group. -
Nucleophilic Scavenging: If the vinyl ketone moiety is unreacted, treat with an amine scavenger (e.g., Tris(2-aminoethyl)amine) on solid support before aqueous workup to capture the Michael acceptor.
Mechanism of Failure (Visualized)
The following diagram illustrates the degradation pathway triggered by moisture. Note that the "Enol Intermediate" is unstable and rapidly tautomerizes to the toxic Biacetyl.
Figure 1: Moisture-induced degradation pathway of 3-Acetoxy-3-buten-2-one yielding toxic and corrosive byproducts.
Standard Operating Procedure (SOP): Anhydrous Transfer
Objective: Transfer reagent from storage bottle to reaction vessel without moisture exposure.
-
Preparation: Flame-dry all glassware (syringes, needles, flasks) and cool under a stream of dry Argon.
-
Pressure Equalization: Insert a balloon filled with Argon into the septum of the storage bottle before withdrawing liquid. This prevents a vacuum that would pull in moist ambient air.
-
The "Positive Pressure" Rule: Always withdraw the liquid slowly. If a bubble appears in the syringe, do not push it back into the bottle if the needle has been exposed to air. Discard that fraction.
-
Seal Integrity: Wrap the storage bottle cap with Parafilm immediately after use and return to -20°C storage.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Methyl-3-buten-2-one (Structural Analog). Retrieved from
-
Organic Syntheses. (1963). Enol Acetates: General Procedures and Stability.[2] Coll. Vol. 4, p. 208. Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH). (2016). Criteria for a Recommended Standard: Occupational Exposure to Diacetyl and 2,3-Pentanedione. Retrieved from
-
PubChem. (2025). Compound Summary: 3-Acetoxy-3-methyl-2-butanone.[3][4] National Library of Medicine. Retrieved from [4]
Sources
Storage conditions to prevent degradation of alpha-acetoxy enones
Technical Support Center: Storage & Handling of -Acetoxy Enones
Topic: Prevention of Degradation in
Executive Summary & Compound Profile
-Acetoxy enoneshydrolysiseliminationpolymerizationThe Golden Rule: Treat
Quick Reference: Storage Specifications
| Parameter | Requirement | Reason |
| Temperature | -20°C or -80°C | Retards thermal elimination of acetic acid. |
| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation and moisture ingress. |
| Container | Amber Glass | Prevents photochemical |
| State | Solid / Oil (Neat) | Solution storage promotes intermolecular reactions. |
| Moisture | Strictly Anhydrous | Water triggers hydrolysis to |
Troubleshooting Guide & FAQs
This section addresses specific observations you may encounter in the lab.
Q1: "My compound smells like vinegar when I open the vial. Is it still good?"
Diagnosis: Hydrolysis.
The Science: The acetoxy group is an ester. In the presence of trace moisture, it hydrolyzes to form the corresponding
-
Check NMR: Look for a broad singlet around
3.0–5.0 ppm (OH group) or a shift in the vinyl proton signals. -
Remediation: If degradation is <10%, dissolve in dry dichloromethane (DCM), wash with cold saturated NaHCO
(to remove acid), dry over MgSO , and re-concentrate. -
Prevention: Store in a desiccator. Tape caps with Parafilm or electrical tape.
Q2: "The oil has turned into a gummy, insoluble solid."
Diagnosis: Polymerization / Oligomerization.
The Science:
-
Solubility Test: Attempt to dissolve a small amount in CDCl
. If it remains a suspension or gel, the sample is polymerized. -
Recovery: Polymerization is generally irreversible. Discard the sample.
-
Prevention: Add a radical inhibitor (e.g., BHT, 0.1 wt%) if the compound is intended for long-term storage and will not be used in radical-sensitive reactions.
Q3: "I see multiple spots on TLC after leaving the sample on the bench overnight."
Diagnosis: Photochemical Isomerization or Elimination.
The Science: Enones are chromophores. UV/Visible light can trigger
-
Run 2D TLC: Check if the spots interconvert on silica (some enones degrade on silica gel).
-
Purification: Flash chromatography is usually effective, but ensure the silica is neutral (acidic silica accelerates hydrolysis).
Mechanistic Insight: Why do they degrade?
Understanding the degradation pathways allows for better experimental design. The diagram below illustrates the three primary fates of an
Figure 1: Primary degradation pathways for
Standard Operating Procedure (SOP) for Storage
Follow this protocol to maximize shelf-life (typically 3–6 months for sensitive derivatives).
Phase 1: Pre-Storage Purification
-
Neutralization: Ensure the compound is free of acid or base traces from synthesis (e.g., DABCO or acetic anhydride residues).
-
Protocol: Wash the organic layer with 0.1 M HCl (if amine catalyst used) followed rapidly by cold Sat. NaHCO
and Brine.
-
-
Drying: Dry over anhydrous Na
SO for at least 30 minutes. -
Solvent Removal: Evaporate solvent at < 30°C . Do not heat the water bath above 35°C, as thermal elimination can begin.
Phase 2: Packaging
-
Vial Selection: Use an amber glass vial with a Teflon-lined screw cap.
-
Inerting: Flush the vial with a gentle stream of Argon for 30 seconds before capping.
-
Sealing: Wrap the cap junction with Parafilm to prevent oxygen diffusion.
Phase 3: Storage & Monitoring
-
Environment: Place in a -20°C freezer.
-
Thawing: When ready to use, allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric water directly onto the compound, triggering immediate hydrolysis.
Solvent Compatibility Data
When using
| Solvent Class | Compatibility | Notes |
| Chlorinated (DCM, Chloroform) | High | Best for storage and handling. Ensure Chloroform is acid-free (stabilized with amylene, not ethanol). |
| Ethers (THF, Et2O) | Medium | Acceptable if strictly anhydrous. Peroxides in aged ethers can initiate radical polymerization. |
| Alcohols (MeOH, EtOH) | Low | Avoid. Nucleophilic attack by alcohol (transesterification or Michael addition) occurs over time. |
| Water | None | Rapid hydrolysis. |
| DMSO / DMF | Low | Hygroscopic nature of these solvents introduces water. High polarity accelerates S_N2' reactions. |
Synthesis Workflow Visualization
The following diagram outlines the critical decision points during the synthesis and isolation of these compounds to ensure stability.
Figure 2: Critical control points in the handling workflow to prevent initial degradation.
References
-
Basavaiah, D., et al. (2003). "The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction."[1] Chemical Reviews, 103(3), 811–892. Link
- Context: Authoritative review on the reactivity of Baylis-Hillman derivatives, including acet
- Amri, H., et al. (2016). "Baylis–Hillman Acetates: Versatile Synthons in Organic Chemistry." Tetrahedron, 72(35), 5323-5340.
-
Langer, P. (2000). "New Strategies for the Synthesis of Heterocycles via Cyclization Reactions of 1,3-Dielectrophiles." Chemistry – A European Journal, 6(20), 3663-3670. Link
- Context: Discusses the electrophilic nature of alpha-acetoxy enones and their tendency to polymerize or react with nucleophiles.
-
FDA Guidance for Industry. (2003). "Stability Testing of New Drug Substances and Products."[2] Link
- Context: General principles for defining storage conditions (temperature/humidity) for hydrolytically unstable compounds.
Validation & Comparative
1H NMR spectrum analysis of 3-Acetoxy-3-buten-2-one
High-Field vs. Benchtop
As a Senior Application Scientist, selecting the appropriate analytical platform for structural verification is a balance between resolution, throughput, and operational cost. 3-Acetoxy-3-buten-2-one is a highly functionalized, electron-deficient enone used as a versatile synthetic intermediate. Its unique molecular architecture provides an excellent model for comparing the performance of modern 60 MHz benchtop NMR systems against traditional 400 MHz high-field spectrometers.
This guide objectively evaluates both platforms, detailing the spectral causality of the molecule and providing a self-validating experimental protocol for drug development professionals and process chemists.
Mechanistic Background & Spectral Causality
To interpret the NMR spectrum of 3-Acetoxy-3-buten-2-one (CH
-
The Methyl Groups (Singlets): The molecule possesses two distinct methyl groups. The acetoxy methyl (-O-C(=O)-CH
) is shielded slightly differently than the ketone methyl (-C(=O)-CH ). Because neither methyl group has adjacent protons, they do not undergo scalar coupling and appear as sharp singlets at ~2.06 ppm and ~2.25 ppm, respectively. -
The Terminal Alkene (The AB/AX System): The two protons on the terminal alkene (=CH
) are geminal but chemically and magnetically non-equivalent. One proton is cis to the strongly electron-withdrawing acetoxy group, while the other is cis to the acetyl group. This places them in different anisotropic cones, resulting in different chemical shifts (~5.45 ppm and ~5.80 ppm). Because they are separated by only two bonds, they exhibit geminal coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Hz) .
The Causality of Field Strength: The appearance of the alkene protons is entirely dependent on the magnetic field (
Technology Comparison: 60 MHz vs. 400 MHz Performance
| Feature | Benchtop NMR (60 MHz) | High-Field NMR (400 MHz) |
| Resolution / Dispersion | Lower dispersion; alkene protons exhibit second-order AB roofing. | High dispersion; alkene protons resolve into a clear first-order AX system. |
| Sensitivity | Requires higher sample concentration (~50 mM) or more scans. | High sensitivity; requires minimal sample (~5 mM) and fewer scans. |
| Operational Cost | Cryogen-free, standard electrical outlet, low maintenance. | High cost, requires liquid helium/nitrogen and specialized facilities. |
| Ideal Use Case | Reaction monitoring, QA/QC, rapid process chemistry screening. | Final API characterization, complex impurity profiling, NOESY/HMBC. |
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness in our structural assignment, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent false positives or artifacts.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of 3-Acetoxy-3-buten-2-one.
-
Solvation & Referencing: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: CDCl
provides a deuterium lock signal to stabilize the magnetic field during acquisition. TMS acts as the internal standard, anchoring the spectrum exactly at 0.00 ppm to validate chemical shift accuracy.
-
-
Transfer: Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic susceptibility artifacts at the air/liquid interface.
Phase 2: Instrument Calibration (The Validation Step)
-
Locking & Shimming: Insert the sample and engage the deuterium lock. Perform automated gradient shimming.
-
Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. The system is only validated for acquisition if the TMS FWHM is <1.2 Hz (at 60 MHz) or <0.5 Hz (at 400 MHz). Poor shimming will artificially broaden the geminal alkene doublets, masking the
coupling.
Phase 3: Acquisition & Processing
-
Acquisition: Execute a standard 1D
H single-pulse sequence (e.g., zg30). Set the Number of Scans (NS) to 64 for the 60 MHz system and 16 for the 400 MHz system. Ensure a relaxation delay (D1) of 2 seconds to allow full longitudinal relaxation ( ) of the methyl protons, ensuring accurate integration. -
Processing: Apply a 0.3 Hz exponential line broadening (apodization) to increase the signal-to-noise ratio. Perform a Fourier Transform (FT), followed by manual zero-order phase correction and a polynomial baseline correction.
Quantitative Data Summary: H NMR Spectral Interpretation
The following table summarizes the experimental chemical shifts grounded in literature standards for this compound , comparing the observed multiplicities across both platforms.
| Proton Environment | Chemical Shift ( | Integration | Multiplicity (60 MHz) | Multiplicity (400 MHz) |
| Acetoxy -CH | 2.06 | 3H | Singlet | Singlet |
| Ketone -CH | 2.25 | 3H | Singlet | Singlet |
| Alkene =CH | ~5.45 | 1H | Doublet (AB roofed) | Doublet (AX system) |
| Alkene =CH | ~5.80 | 1H | Doublet (AB roofed) | Doublet (AX system) |
Note: The exact coupling constant (
Workflow Visualization
Figure 1: Comparative NMR workflow for the structural verification of 3-Acetoxy-3-buten-2-one.
Conclusion
For the routine structural verification of 3-Acetoxy-3-buten-2-one, 60 MHz benchtop NMR provides more than sufficient resolution to confirm the presence of the required functional groups (the two methyls and the terminal alkene). While the alkene region presents as a second-order AB system at this field strength, the spectral fingerprint is highly reproducible and ideal for high-throughput process monitoring.
Conversely, 400 MHz high-field NMR is necessary only if precise extraction of the geminal coupling constants is required for advanced stereochemical profiling, as the higher magnetic field cleanly resolves the alkene protons into a first-order AX system.
References
-
Chemistry LibreTexts. "Nuclear Magnetic Resonance (NMR) of Alkenes." LibreTexts Organic Chemistry. URL:[Link]
- European Patent Office. "Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor." Patent EP0095340A1.
Characteristic IR Absorption Bands of 3-Acetoxy-3-buten-2-one: A Comparative Analytical Guide
As drug development professionals and synthetic chemists push the boundaries of molecular complexity, the need for precise analytical tracking of bifunctional building blocks becomes paramount. 3-Acetoxy-3-buten-2-one (
To effectively utilize this compound, researchers must be able to monitor its structural integrity and reaction kinetics. Infrared (IR) spectroscopy is the ideal tool for this, provided the analyst understands the nuanced electronic effects governing its vibrational frequencies. This guide objectively compares the IR spectral profile of 3-acetoxy-3-buten-2-one against two fundamental structural analogs—Methyl Vinyl Ketone (MVK) and Vinyl Acetate —to elucidate the causality behind its characteristic absorption bands.
Molecular Architecture & The Causality of IR Shifts
The diagnostic power of IR spectroscopy lies in its sensitivity to electronic delocalization. 3-Acetoxy-3-buten-2-one contains two distinct carbonyl groups separated by a conjugated alkene. The specific vibrational frequencies of these groups are dictated by competing resonance effects:
-
The Enol Acetate (Vinyl Ester) C=O Stretch (~1760 cm⁻¹): In a standard aliphatic ester, the non-bonding electrons on the bridging oxygen delocalize into the carbonyl
orbital, lowering the C=O force constant and yielding an absorption around 1735 cm⁻¹. However, in an enol acetate, the oxygen lone pair preferentially delocalizes into the adjacent C=C double bond. This cross-conjugation starves the ester carbonyl of electron density, restoring its double-bond character. Consequently, the force constant increases, shifting the absorption to a distinctly higher frequency of ~1760 cm⁻¹ . -
The Conjugated Ketone C=O Stretch (~1680 cm⁻¹): Conversely, the ketone carbonyl is directly conjugated with the C=C double bond. This conjugation allows the
electrons of the alkene to delocalize into the ketone's carbonyl system, increasing its single-bond character. This weakens the C=O bond, shifting it from a typical aliphatic ketone frequency (~1715 cm⁻¹) down to ~1680 cm⁻¹ . -
The Polarized C=C Stretch (~1630 cm⁻¹): The central alkene is subjected to a "push-pull" electronic environment—electron-donating from the acetoxy oxygen and electron-withdrawing from the ketone. This extreme polarization results in a large change in dipole moment during vibration, producing a sharp, unusually intense C=C stretching band at ~1630 cm⁻¹ .
Comparative IR Spectral Analysis
To objectively validate these assignments, we compare 3-acetoxy-3-buten-2-one against its constituent substructures. This comparative data allows researchers to easily differentiate the bifunctional molecule from potential degradation products or starting materials.
Quantitative Spectral Comparison Table
| Functional Group Vibration | 3-Acetoxy-3-buten-2-one | Methyl Vinyl Ketone (MVK) [1] | Vinyl Acetate [2] | Mechanistic Causality |
| Ester C=O Stretch | ~1760 cm⁻¹ | N/A | ~1760 cm⁻¹ | Vinyl attachment restricts O-lone pair delocalization into the carbonyl, increasing bond stiffness. |
| Ketone C=O Stretch | ~1680 cm⁻¹ | ~1682 cm⁻¹ | N/A | Alkene conjugation increases single-bond character, lowering the vibrational frequency. |
| Alkene C=C Stretch | ~1630 cm⁻¹ | ~1618 cm⁻¹ | ~1645 cm⁻¹ | Push-pull polarization enhances dipole moment change, yielding a strong, distinct peak. |
| Ester C–O Stretch | ~1220 cm⁻¹ | N/A | ~1220 cm⁻¹ | Asymmetric stretching of the C-O-C linkage. |
| sp² C–H Stretch | ~3100 cm⁻¹ | ~3100 cm⁻¹ | ~3110 cm⁻¹ | Stiffer sp² hybridized C-H bonds vibrate at higher frequencies than sp³ C-H bonds. |
Experimental Workflow: Self-Validating Protocol
To capture these subtle shifts without artifact interference, the experimental protocol must be a self-validating system. Moisture and atmospheric gases can easily obscure the critical 1680 cm⁻¹ and 1760 cm⁻¹ regions.
Step-by-Step Methodology:
-
System Suitability & Calibration: Action: Run a standard polystyrene calibration film. Causality: Verifying the exact position of the 1601.4 cm⁻¹ polystyrene peak ensures the interferometer laser is perfectly aligned. A misaligned laser will cause artificial peak shifting, ruining the comparative analysis.
-
Background Subtraction: Action: Acquire a 32-scan background spectrum of the empty sample compartment immediately prior to sample analysis. Causality: Atmospheric water vapor exhibits strong bending vibrations between 1300–1900 cm⁻¹. If not rigorously subtracted, these sharp rotational-vibrational bands will overlap and mask the 1680 cm⁻¹ ketone peak.
-
Sample Preparation (Neat Film): Action: Deposit a single drop of liquid 3-acetoxy-3-buten-2-one between two anhydrous NaCl (Sodium Chloride) plates. Press gently to form a capillary film (< 0.01 mm thickness). Causality: NaCl is transparent in the mid-IR region (down to 600 cm⁻¹) and does not introduce the bound moisture often found in KBr pellets, ensuring a pristine baseline.
-
Data Acquisition & Deconvolution: Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans. Causality: A 4 cm⁻¹ resolution provides the optimal balance between signal-to-noise ratio and peak sharpness, ensuring the 1760 cm⁻¹ and 1680 cm⁻¹ bands are distinctly resolved without artificial broadening.
Mandatory Visualization: Workflow Diagram
Fig 1: Self-validating experimental workflow for IR spectral acquisition and kinetic monitoring.
Application in Drug Development & Synthesis
For drug development professionals, the dual carbonyl signature of 3-acetoxy-3-buten-2-one is not just an identification tool; it is a kinetic tracking mechanism.
When this molecule is deployed as a Michael acceptor in the synthesis of active pharmaceutical ingredients (APIs), a nucleophile attacks the
Real-Time Reaction Monitoring: By utilizing in-situ ATR-FTIR (Attenuated Total Reflectance) probes during the reaction, scientists can track the exact moment of conversion. As the reaction proceeds, the conjugated ketone band at 1680 cm⁻¹ will steadily deplete, replaced by the emergence of a new, unconjugated aliphatic ketone band at ~1715 cm⁻¹ . Simultaneously, the highly polarized C=C stretch at 1630 cm⁻¹ will disappear. The enol acetate band at 1760 cm⁻¹ remains largely unchanged (unless subsequent hydrolysis occurs), serving as an internal standard to normalize the kinetic data.
References
Analytical Comparison Guide: Mass Spectrometry Profiling of 3-Acetoxy-3-buten-2-one
3-Acetoxy-3-buten-2-one (acetylated biacetyl; MW: 128.13 g/mol ) is a highly reactive enol acetate utilized extensively as a building block in organic synthesis, notably in the preparation of 3-methylthiophene-2-carboxaldehyde—a critical intermediate for anthelmintic drug development[1]. Due to the labile nature of the enol ester bond, accurate structural characterization requires optimized analytical workflows.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of 3-Acetoxy-3-buten-2-one, providing researchers with mechanistically grounded, self-validating experimental protocols.
Mechanistic Causality: The Fragmentation Pattern
To optimize an analytical method, one must first understand the intrinsic gas-phase behavior of the analyte. The fragmentation of 3-Acetoxy-3-buten-2-one is driven by the stability of the resulting oxonium and enolic ions.
Electron Ionization (EI-MS) at 70 eV
Under hard ionization, the radical cation
-
Ketene Elimination (m/z 86): Enol acetates undergo a highly characteristic rearrangement via a four-membered cyclic transition state, eliminating a neutral ketene molecule (
, 42 Da)[2]. This yields a stable enolic radical cation at m/z 86. This mechanism is a critical diagnostic feature for distinguishing enol acetates from isomeric keto-esters. -
Alpha-Cleavage (m/z 43): Cleavage adjacent to the ketone carbonyl yields the highly stable acetyl cation (
), which typically forms the base peak. -
Radical Loss (m/z 85): Loss of the acetyl radical (43 Da) from the molecular ion yields an oxonium ion at m/z 85.
Electrospray Ionization (ESI-MS/MS)
Under soft ionization (ESI+), the protonated molecule
-
Loss of Acetic Acid (m/z 69): A neutral loss of 60 Da (
) is the dominant low-energy CID pathway. -
Loss of Ketene (m/z 87): Similar to EI, the loss of 42 Da occurs, leaving the protonated enol.
Figure 1: Primary EI-MS fragmentation pathways of 3-Acetoxy-3-buten-2-one.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
Selecting the correct platform depends on whether the goal is rapid library matching or intact molecular weight confirmation. Because 3-Acetoxy-3-buten-2-one is volatile and low-molecular-weight, GC-MS is traditionally favored, though LC-MS/MS offers advantages for complex mixture analysis.
| Analytical Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (Positive Mode) |
| Primary Ion Observed | ||
| Base Peak | m/z 43 (Acetyl cation) | m/z 43 or m/z 69 (Depending on CID energy) |
| Diagnostic Neutral Loss | 42 Da (Ketene) | 60 Da (Acetic Acid) |
| Matrix Compatibility | Requires volatile, non-aqueous matrices | Compatible with aqueous/organic gradients |
| Degradation Risks | Thermal degradation in the GC inlet (hydrolysis) | In-source decay (ISD) if capillary voltage is too high |
| Best Used For | Structural fingerprinting, library matching, purity assays | Reaction monitoring in protic/complex solvent mixtures |
Diagnostic Fragmentation Ions Summary
| m/z | Ion Assignment | Platform | Mechanistic Origin |
| 129 | ESI-MS | Protonation of the ketone or ester carbonyl. | |
| 128 | EI-MS | Radical cation formation. | |
| 87 | ESI-MS/MS | CID-induced loss of neutral ketene. | |
| 86 | EI-MS | 4-membered cyclic transition state ketene loss. | |
| 85 | EI-MS | Alpha-cleavage loss of the acetyl radical. | |
| 69 | ESI-MS/MS | CID-induced loss of neutral acetic acid. | |
| 43 | Both | Alpha-cleavage (EI) or sequential fragmentation (ESI). |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols incorporate causality-driven sample preparation and built-in system suitability checks.
Protocol A: GC-EI-MS Structural Profiling
Causality Check: Enol acetates are highly susceptible to hydrolysis, reverting to 2,3-butanedione (biacetyl) in the presence of trace water. Therefore, strictly aprotic solvents must be used.
-
Sample Preparation: Dissolve 3-Acetoxy-3-buten-2-one in anhydrous dichloromethane (DCM) to a final concentration of 50 µg/mL. Add anhydrous
to the storage vial to scavenge trace moisture[1]. -
Chromatographic Separation:
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).
-
Inlet: 220°C, Split ratio 1:50. (Note: Keep inlet temperature ≤220°C to prevent thermal cleavage of the acetate group).
-
Oven Program: 40°C (hold 2 min), ramp at 15°C/min to 200°C.
-
-
Mass Spectrometry:
-
Ion Source: 230°C, Electron Energy: 70 eV.
-
Scan Range: m/z 35 to 200.
-
-
System Validation: Calculate the ratio of m/z 86 to m/z 85 in the raw spectrum. A complete absence of m/z 128 coupled with a massive m/z 86 peak indicates thermal degradation in the inlet; lower the inlet temperature by 20°C and re-inject.
Protocol B: LC-ESI-MS/MS Reaction Monitoring
Causality Check: Because the analyte lacks highly basic amines, ionization relies on protonating the carbonyl oxygens. Using a weak organic acid modifier enhances
-
Sample Preparation: Dilute the sample in LC-MS grade Acetonitrile (ACN) to 1 µg/mL. Avoid methanol, which can cause transesterification of the enol acetate.
-
Chromatographic Separation:
-
Column: C18 UPLC column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 3 minutes.
-
-
Mass Spectrometry:
-
Source: ESI Positive mode. Capillary voltage: 3.0 kV.
-
Desolvation Temp: 350°C. (Note: Do not exceed 350°C to minimize in-source decay of the acetate).
-
MS/MS (CID): Isolate m/z 129. Apply normalized collision energy (NCE) of 15-20 eV to observe the m/z 87 and m/z 69 product ions.
-
Figure 2: End-to-end analytical workflow for the mass spectrometric profiling of enol acetates.
References
- EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor Google P
-
Mass spectrometry of tautomeric compounds—II: A mechanism of ketene elimination from enol acetates Journal of Molecular Structure (via Researcher.Life)[Link]
Sources
Comparative Guide: 3-Acetoxy-3-buten-2-one vs. Methyl Vinyl Ketone (MVK)
This guide provides an in-depth technical comparison between 3-Acetoxy-3-buten-2-one and Methyl Vinyl Ketone (MVK) , focusing on their reactivity profiles, mechanistic advantages, and applications in heterocyclic synthesis.
Executive Summary
Methyl Vinyl Ketone (MVK) is the industry-standard "hard" electrophile for Michael additions and Robinson annulations. However, its utility is often limited by its high toxicity, volatility, and the need for subsequent oxidation steps to achieve aromatization in heterocyclic synthesis.
3-Acetoxy-3-buten-2-one (also known as acetoin enol acetate or 3-acetoxybut-3-en-2-one) serves as a sophisticated captodative alternative. By incorporating an acetoxy group at the
Physicochemical & Reactivity Profile
The fundamental difference lies in the electronic structure of the alkene. MVK is a simple electron-deficient system, whereas 3-Acetoxy-3-buten-2-one is a captodative alkene , possessing both an electron-withdrawing group (acetyl) and an electron-donating group (acetoxy) on the same carbon.
| Feature | Methyl Vinyl Ketone (MVK) | 3-Acetoxy-3-buten-2-one |
| Structure | ||
| Electronic Class | Electron-Deficient Alkene (Michael Acceptor) | Captodative Alkene (Radical Stabilizer) |
| Primary Reactivity | Michael Addition, Diels-Alder (Dienophile) | Michael Addition-Elimination, Radical Polymerization |
| Aromatization Potential | Low (Requires external oxidant/dehydrogenation) | High (Elimination of AcOH restores aromaticity) |
| Volatility & Safety | High Vapor Pressure, Severe Lachrymator, Toxic | Lower Volatility, Lower Lachrymatory Potential |
| Leaving Group | None (H cannot leave easily) | Acetate (-OAc) (Excellent leaving group) |
Mechanistic Deep Dive: Heterocycle Synthesis
The most distinct advantage of 3-Acetoxy-3-buten-2-one is observed in the synthesis of substituted thiophenes (e.g., 3-methylthiophene-2-carboxaldehyde ).
The MVK Limitation (Oxidation Required)
When MVK reacts with mercaptoacetaldehyde, the initial Michael adduct cyclizes to form a dihydrothiophene . This intermediate is not aromatic. To obtain the thiophene, an external oxidant (e.g., chloranil, sulfur, or catalytic dehydrogenation) is required, adding a step and generating waste.
The 3-Acetoxy Advantage (Auto-Aromatization)
The acetoxy group functions as a built-in leaving group. Following the initial Michael addition and cyclization, the intermediate undergoes spontaneous elimination of acetic acid (AcOH). This elimination drives the formation of the final double bond required for aromaticity, bypassing the need for oxidative dehydrogenation.
Pathway Visualization
Figure 1: Comparative pathways for thiophene synthesis. Pathway B demonstrates the "Auto-Aromatization" capability of the acetoxy derivative.
Experimental Protocol: Synthesis of 3-Methylthiophene-2-carboxaldehyde
This protocol demonstrates the superior efficiency of 3-Acetoxy-3-buten-2-one in generating aromatic heterocycles compared to the MVK route.
Objective: Synthesize 3-methylthiophene-2-carboxaldehyde using 3-acetoxy-3-buten-2-one as a surrogate for MVK.
Materials
-
Reagent A: 2-Mercaptoacetaldehyde dimethyl acetal (or dimer).
-
Reagent B: 3-Acetoxy-3-buten-2-one (prepared in situ or freshly distilled).
-
Catalyst: 3N Hydrochloric acid (HCl).
-
Solvent: Isopropanol.
Step-by-Step Methodology
-
Preparation of Reagent B (If crude): 3-Acetoxy-3-buten-2-one can be prepared by the acetylation of biacetyl (2,3-butanedione) enol or via reaction of 3-butyn-2-one with acetic acid.[1] Ensure purity >90% by NMR (
2.06 s, 2.25 s, 5.42/5.79 vinylic protons). -
Michael Addition: In a reaction vessel under nitrogen, dissolve 2-mercaptoacetaldehyde dimethyl acetal (1.0 equiv) in isopropanol. Add 3-Acetoxy-3-buten-2-one (1.1 equiv) dropwise at 0°C.
-
Cyclization & Aromatization: Add 3N HCl (excess) to the mixture. Heat the solution to 70-75°C for 6 hours.
-
Note: The acid catalyzes both the hydrolysis of the acetal and the elimination of acetic acid.
-
-
Work-up: Cool to room temperature. Extract with dichloromethane (
). Wash the organic phase with saturated (to remove generated acetic acid) and brine. -
Purification: Dry over
and concentrate in vacuo. Purify via vacuum distillation or column chromatography.
Outcome Analysis:
-
Yield: Typically 50-60% (unoptimized).
-
Purity: High isomeric purity due to the specific regiochemistry of the Michael addition.
-
Comparison: The equivalent reaction with MVK yields primarily the dihydro-derivative, requiring a second step with sulfur or chloranil to achieve the same product.
Captodative Reactivity in Cycloadditions
Beyond heterocycle synthesis, 3-Acetoxy-3-buten-2-one exhibits unique behavior in Diels-Alder reactions.
-
Regioselectivity: As a captodative alkene, the polarization of the double bond is distinct. The terminal carbon is the primary site for nucleophilic attack (Michael), but in cycloadditions, the "captodative" substitution pattern stabilizes radical intermediates, often leading to high regioselectivity that complements standard EWG alkenes.
-
Ketene Equivalent: The Diels-Alder adduct with cyclopentadiene is an
-acetoxy ketone. Upon hydrolysis or thermal elimination, this adduct can yield bicyclo[2.2.1]hept-5-en-2-one derivatives, effectively making 3-Acetoxy-3-buten-2-one a "ketene equivalent" (since ketene itself is difficult to handle in DA reactions).
Figure 2: Use of 3-Acetoxy-3-buten-2-one as a ketene equivalent in Diels-Alder cycloadditions.
References
-
Karady, S., et al. (1983). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. European Patent Application EP0095340A1. Link
- Source of the thiophene synthesis protocol and comparison with MVK.
-
Borghese, A., et al. (2007). New Captodative Olefins: 3-(2-Furoyloxy)-3-buten-2-one and Alkyl 2-(2-Furoyloxy)-2-propenoates.[2] Journal of the Mexican Chemical Society, 51(4), 198-208.[2] Link
- Detailed analysis of captod
-
NP-MRD Database. (2022). 3-Buten-2-one (Methyl Vinyl Ketone) Chemical Properties and Toxicity. Link
- Source for toxicity and physical property d
-
Organic Syntheses. (1973). Simmons-Smith Reaction of 3-Acetoxy-3-buten-2-one. (Referenced in context of cyclopropane synthesis).[3][4] Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. New Captodative OlefÃns: 3-(2-Furoyloxy)-3-buten-2-one and Alkyl 2-(2-Furoyloxy)-2-propenoates, and their Reactivity in Addition Reactions [scielo.org.mx]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
3-Acetoxy-3-buten-2-one vs 3-chloro-3-buten-2-one reactivity comparison
Executive Summary
This guide provides a technical comparison between 3-acetoxy-3-buten-2-one and 3-chloro-3-buten-2-one , two functionalized vinyl ketones used as electrophilic building blocks in organic synthesis. While both serve as activated Michael acceptors, their reactivity diverges significantly due to the electronic and leaving-group properties of the
-
3-Chloro-3-buten-2-one is the standard reagent for introducing a reactive
-chloroketone moiety, widely used in the synthesis of thiazoles and pharmaceutical intermediates (e.g., Cimetidine precursors). -
3-Acetoxy-3-buten-2-one acts as a "masked" or "directed" equivalent of methyl vinyl ketone (MVK), often employed where regiocontrol is critical or to facilitate specific acid-catalyzed cyclizations (e.g., thiophene synthesis) where the chloride would be too labile or reactive.
Chemical Identity & Physical Properties[1][2]
| Feature | 3-Chloro-3-buten-2-one | 3-Acetoxy-3-buten-2-one |
| Structure | ||
| CAS Number | 683-70-5 | 24562-63-4 (Generic Acetoxy enones) |
| Molecular Weight | 104.53 g/mol | 128.13 g/mol |
| Electronic Effect | Inductive withdrawing (-I), Weak Resonance (+M) | Inductive withdrawing (-I), Strong Resonance (+M) |
| Leaving Group | Chloride ( | Acetate ( |
| Primary Role | Electrophile / Alkylating Agent | Regioselective Directing Group / MVK Surrogate |
| Stability | High polymerization risk; Lachrymator | Polymerization risk; Hydrolysis sensitive |
Mechanistic Reactivity Profile
Electrophilicity and Michael Addition
Both compounds function as Michael acceptors . The
-
Chloro-Analog: The chlorine atom exerts a strong inductive effect (-I), making the
-carbon highly electrophilic. However, steric bulk at the -position is minimal, allowing rapid nucleophilic attack. -
Acetoxy-Analog: The acetoxy group is also electron-withdrawing by induction but has a stronger electron-donating resonance effect (+M) than chlorine. This slightly reduces the electrophilicity of the
-carbon compared to the chloro-analog but stabilizes the resulting enolate intermediate.
Leaving Group Dynamics (The Critical Divergence)
The fate of the reaction intermediate is determined by the leaving group:
-
Pathway A (Chloro): Upon Michael addition, the resulting
-chloro ketone is highly reactive. It can undergo substitution (intramolecular or intermolecular) or elimination of HCl to regenerate a double bond. -
Pathway B (Acetoxy): The acetoxy group is less prone to spontaneous displacement. It often remains allowing for isolation of the adduct, or serves as a specific leaving group under acidic conditions to drive aromatization (e.g., in thiophene synthesis).
Reactivity Flowchart
The following diagram illustrates the divergent pathways for these two reagents.
Caption: Divergent reaction pathways. The Chloro-derivative favors direct displacement/cyclization, while the Acetoxy-derivative favors acid-catalyzed aromatization or cyclopropanation.
Detailed Applications & Case Studies
Case Study 1: Synthesis of Cimetidine Precursors (Chloro-Route)
The 3-chloro derivative is the reagent of choice for synthesizing H2-receptor antagonists like Cimetidine.
-
Mechanism: A mercapto-guanidine derivative attacks the
-carbon. The -chlorine is retained initially, serving as a handle for potential future modifications or simply staying as a substituent. -
Why Chloro? The high electrophilicity ensures rapid reaction at low temperatures (-5°C to 0°C), minimizing polymerization byproducts.
Case Study 2: Thiophene Synthesis (Acetoxy-Route)
The 3-acetoxy derivative is utilized in the synthesis of 3-methylthiophene-2-carboxaldehyde.[1][2]
-
Mechanism: Reaction with mercaptoacetaldehyde acetal followed by acid treatment.
-
Why Acetoxy? The acetoxy group directs the cyclization. Under acidic conditions (HCl/Isopropanol), the acetoxy group eliminates to form a double bond, driving the aromatization to the stable thiophene ring. A chloro group might lead to different regioisomers or hydrolysis products under these specific acidic conditions.
Experimental Protocols
Protocol A: Michael Addition to 3-Chloro-3-buten-2-one
Target: Synthesis of
Materials:
-
3-Chloro-3-buten-2-one (1.0 eq)[3]
-
Thiol nucleophile (e.g., N-formylcysteamine) (1.0 eq)
-
Solvent: Ethanol (EtOH)
-
Temperature: -20°C
Procedure:
-
Preparation: Dissolve 3-chloro-3-buten-2-one (2.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Cooling: Cool the solution to -20°C using a cryostat or acetone/dry ice bath. Note: Low temperature is critical to prevent polymerization of the vinyl ketone.
-
Addition: Add the thiol (2.0 mmol) dropwise over 15 minutes.
-
Reaction: Stir at -20°C for 30 minutes.
-
Workup: Extract with chloroform/water. Dry the organic layer over
and concentrate under reduced pressure. -
Yield: Typically ~50-95% depending on the nucleophile.
Protocol B: Cyclization using 3-Acetoxy-3-buten-2-one
Target: Thiophene ring formation via acid-catalyzed condensation.
Materials:
-
3-Acetoxy-3-buten-2-one (1.0 eq)
-
Mercaptoacetaldehyde acetal derivative (1.0 eq)
-
Solvent: Isopropanol[4]
-
Catalyst: 3N HCl[4]
Procedure:
-
Coupling: Perform the Michael addition of the mercapto-acetal to 3-acetoxy-3-buten-2-one in the presence of a mild base (e.g.,
) to form the intermediate. -
Acidolysis: Dissolve the crude intermediate (approx 3 mmol) in isopropanol (10 mL).
-
Cyclization: Add 3N HCl (3.0 mL).
-
Heating: Heat the mixture to 70-75°C under nitrogen for 6 hours.
-
Observation: The reaction mixture typically turns black/dark.
-
Workup: Cool to room temperature, extract with dichloromethane (
), and purify via chromatography.
Safety & Stability
-
Lachrymators: Both compounds are potent lachrymators (tear gas agents). All operations must be conducted in a functioning fume hood.
-
Polymerization:
-Substituted vinyl ketones are prone to spontaneous polymerization.-
Storage: Store at -20°C, preferably with a stabilizer (e.g., hydroquinone) if not used immediately.
-
Handling: Avoid strong bases which can trigger anionic polymerization.
-
References
-
Synthesis of Cimetidine Precursors: Novel alpha-chloroketone derivative and process for preparation thereof. EP0267055A1. Link
-
Thiophene Synthesis: Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.[1][2][4] EP0095340A1. Link
-
Simmons-Smith Reaction: Some Synthetic Efforts in Small Ring Chemistry. Oregon State University Thesis. Link
-
General Reactivity of Enones: Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones.[5] PMC. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3-Chloro-3-buten-2-one | C4H5ClO | CID 12693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 5. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive TLC Visualization Guide for 3-Acetoxy-3-buten-2-one: A Comparative Analysis
3-Acetoxy-3-buten-2-one is a highly versatile, polyfunctional building block frequently employed in organic synthesis, particularly as a potent Michael acceptor in the construction of complex heterocycles and pharmaceutical intermediates. Effective reaction monitoring via Thin Layer Chromatography (TLC) requires a nuanced visualization strategy due to the molecule's three distinct functional domains: an
This guide provides a comparative analysis of TLC visualization methods tailored specifically for this compound, detailing the mechanistic causality behind each technique to ensure high-fidelity analytical results.
Mechanistic Rationale for Visualization Choices
The structural features of 3-Acetoxy-3-buten-2-one dictate its reactivity with different visualization agents. Understanding these interactions is critical for selecting the optimal method and interpreting the results accurately.
-
Conjugated
-System (UV Quenching): The extendedngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -electron system of the enone strongly absorbs short-wave ultraviolet light (typically at 254 nm). When eluted on commercial silica gel plates impregnated with a fluorescent indicator (e.g., zinc silicate doped with manganese), the compound absorbs the UV energy, preventing it from reaching the fluorophore. This results in a distinct dark spot against a bright green fluorescent background. This method is non-destructive and highly sensitive for . -
Alkene Oxidation (
): The electron-rich terminal double bond is highly susceptible to oxidative cleavage. Potassium permanganate ( ) exploits this vulnerability through a rapid, spontaneous cycloaddition reaction. The deep purple ion is reduced to insoluble, brown oxide ( ) upon reacting with the alkene. The inclusion of potassium carbonate ( ) in the stain formulation maintains a basic pH, which stabilizes the permanganate ion and . -
Ketone Derivatization (2,4-DNP): The electrophilic carbonyl carbon of the ketone readily undergoes nucleophilic addition-elimination. 2,4-Dinitrophenylhydrazine (2,4-DNP) specifically targets this moiety. The reaction is strictly acid-catalyzed; sulfuric acid (
) protonates the carbonyl oxygen, dramatically increasing its electrophilicity toward the weak nucleophile 2,4-DNP. The resulting hydrazone is highly conjugated and precipitates as a .
Comparative Performance & Quantitative Data
To objectively evaluate the efficacy of these methods, the following table summarizes the quantitative preparation parameters and performance metrics for each visualization technique when applied to 3-Acetoxy-3-buten-2-one.
| Visualization Method | Target Moiety | Reagent Quantities (per standard batch) | Visual Result | Destructive? |
| UV Light (254 nm) | Conjugated Enone | N/A (Requires F254 silica plates) | Dark spot on green | No |
| Alkene | 3g | Yellow/brown on purple | Yes | |
| 2,4-DNP Stain | Ketone | 12g 2,4-DNP, 60mL | Bright orange/yellow | Yes |
| p-Anisaldehyde | Ketone / Ester | 3.7mL p-Anisaldehyde, 135mL EtOH, 5mL | Colored spot on pink | Yes (Requires Heat) |
Note: While p-Anisaldehyde is a versatile general-purpose stain, it requires significant heating and is less specific than 2,4-DNP for ketone identification. For 3-Acetoxy-3-buten-2-one, UV followed by
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. If the expected background colors or phase changes do not occur, the reagent preparation or execution must be reassessed immediately.
Protocol 1: Non-Destructive UV Visualization
Causality: Always perform non-destructive methods first to preserve the analyte for subsequent chemical staining.
-
Elution & Drying: Develop the TLC plate and remove it from the chamber. Evaporate the mobile phase completely using a gentle stream of air or a heat gun on a low setting.
-
Validation: Residual solvent (especially aromatics or acetone) will cause background quenching, leading to false positives. The plate must appear uniformly bright green under UV before spotting analyte.
-
-
Irradiation: Place the dried plate under a 254 nm UV lamp.
-
Observation: 3-Acetoxy-3-buten-2-one will appear as a sharp, dark spot. Lightly outline the spot with a soft pencil.
Protocol 2: Oxidative Alkene Staining via
Causality: The basic environment ensures the stain remains active for months. The reaction with the alkene is exothermic and immediate, requiring no external heat.
-
Dipping: Using forceps, rapidly submerge the UV-visualized TLC plate into the prepared
solution for 1-2 seconds. -
Wiping: Immediately wipe the back of the plate with a paper towel to remove excess stain and prevent pooling, which can obscure results.
-
Development: Allow the plate to sit at room temperature. The alkene moiety of 3-Acetoxy-3-buten-2-one will rapidly reduce the stain, appearing as a yellow/brown spot against a vibrant purple background.
-
Validation: If the entire plate turns brown, the stain has degraded (auto-oxidized) or the plate was unnecessarily heated. A fresh batch must be prepared.
-
Protocol 3: Selective Ketone Staining via 2,4-DNP
Causality: The high acid concentration is necessary to drive the hydrazone formation forward.
-
Dipping: Submerge the developed and dried TLC plate into the 2,4-DNP solution for 2 seconds.
-
Development: Remove and allow the solvent to evaporate in a fume hood. The reaction is typically instantaneous at room temperature.
-
Observation: A bright yellow or orange spot indicates the successful formation of the hydrazone derivative.
-
Validation: The background should remain pale yellow or clear. A dark or opaque background indicates insufficient ethanol in the stain mixture, causing the 2,4-DNP to precipitate out of solution.
-
Visualization Workflow
The optimal analytical approach utilizes a sequential, orthogonal strategy. By combining a non-destructive physical method (UV) with a destructive chemical method (
Workflow for the sequential TLC visualization of 3-Acetoxy-3-buten-2-one.
References
Comparative Guide: GC-MS Profiling of Impurities in 3-Acetoxy-3-buten-2-one Synthesis
Executive Summary: The Analytical Imperative
3-Acetoxy-3-buten-2-one (CAS 1528-35-4), often utilized as a reactive intermediate in Diels-Alder cycloadditions and heterocycle synthesis, presents a unique analytical challenge. As an enol ester, it occupies a "stability valley"—sufficiently stable for isolation but prone to rapid hydrolysis under aqueous conditions and polymerization upon thermal stress.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for impurity profiling.
The Verdict: While LC-MS is standard for many pharmaceutical intermediates, GC-MS is the superior methodology for 3-Acetoxy-3-buten-2-one due to the volatility of its primary impurities (biacetyl, acetic acid) and the compound’s hydrolytic instability in aqueous LC mobile phases. However, this choice necessitates a strict protocol to prevent thermal artifacts.
Method Comparison: Why GC-MS?
The selection of GC-MS is not arbitrary; it is a decision driven by the physicochemical properties of the analyte and its degradation pathways.
Comparative Analysis Matrix
| Feature | GC-MS (Electron Impact) | UHPLC-UV/MS (ESI) | 1H-NMR |
| Primary Target | Volatile/Semi-volatile impurities | Non-volatile/Polar degradants | Bulk structure confirmation |
| Sensitivity | High (ppm level) | High (pg level) | Low (>0.1% limit) |
| Analyte Stability | Moderate: Risk of thermal degradation in inlet. | Poor: High risk of hydrolysis in aqueous mobile phase. | Excellent: Non-destructive, ambient temp. |
| Impurity Coverage | Excellent: Detects Acetic Acid, Biacetyl, Isopropenyl Acetate. | Poor: Misses small volatiles; false positives from hydrolysis. | Fair: Cannot see trace volatiles easily. |
| Suitability | PREFERRED (with controls) | NOT RECOMMENDED for purity | COMPLEMENTARY for assay |
The "Hydrolysis Trap" in LC-MS
3-Acetoxy-3-buten-2-one is an enol ester. In the presence of water (ubiquitous in Reverse Phase HPLC), it undergoes hydrolysis to form 2,3-butanedione (biacetyl) and acetic acid .
-
Result: An LC-MS analysis will often show artificially high levels of these impurities, generated during the analysis, leading to a "False Fail" on purity specifications.
-
GC-MS Advantage: By using anhydrous organic solvents (e.g., Dichloromethane), GC-MS preserves the integrity of the sample prior to injection.
Impurity Formation & Degradation Pathways
Understanding the origin of impurities is critical for distinguishing between process impurities (from synthesis) and method artifacts (generated during analysis).
Visualizing the Pathways (Graphviz)
Figure 1: Degradation and impurity pathways.[1] Note that Biacetyl can be both a synthesis byproduct and a hydrolysis artifact.
Deep Dive: The Validated GC-MS Protocol
This protocol is designed to minimize thermal stress while maximizing the recovery of volatile impurities.
A. Sample Preparation (Crucial Step)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade, Dried over Molecular Sieves ).
-
Reasoning: Avoid alcohols (Methanol/Ethanol) to prevent transesterification. Ensure dryness to prevent hydrolysis.
-
-
Concentration: 1 mg/mL.[2]
-
Vial: Amber glass with PTFE-lined cap (prevent photolysis).
B. Instrument Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Inlet Mode | Split (20:1 to 50:1) | Reduces residence time in the hot liner, minimizing thermal decomposition. |
| Inlet Temperature | 200°C (Do not exceed 220°C) | Enol esters are thermally labile. 250°C+ can induce pyrolysis. |
| Liner | Ultra-Inert, Wool-packed | Wool aids vaporization but must be deactivated to prevent catalytic degradation. |
| Column | DB-624 or Rtx-624 (30m x 0.25mm x 1.4µm) | Critical: The thick film/intermediate polarity is required to retain and separate volatiles like Acetic Acid and Biacetyl from the solvent peak. A standard DB-5MS may lose these in the solvent tail. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow. |
| Oven Program | 40°C (hold 3 min) -> 10°C/min -> 240°C | Low initial temp is mandatory to resolve Biacetyl (BP ~88°C) from solvent. |
| MS Source | 230°C (EI, 70eV) | Standard ionization. |
| Scan Range | 35 - 350 m/z | Start at 35 to capture Acetic Acid (m/z 43, 45, 60). |
C. Analytical Workflow Diagram
Figure 2: Optimized GC-MS workflow emphasizing moisture control and thermal management.
Experimental Data & Case Study
In a validation study comparing Column A (DB-5MS, Non-polar) and Column B (DB-624, Intermediate Polarity) for a crude synthesis batch:
Impurity Profile Summary
| Retention Time (min) | Compound | m/z (Major Ions) | Notes |
| 3.2 | Acetic Acid | 43, 45, 60 | Poor peak shape on DB-5MS; Sharp on DB-624. |
| 4.5 | 2,3-Butanedione (Biacetyl) | 43, 86 | Key degradation product. |
| 5.1 | Isopropenyl Acetate | 43, 58, 100 | Common starting material. |
| 12.4 | 3-Acetoxy-3-buten-2-one | 43, 85, 128 | Main Peak. Molecular ion (128) is weak; [M-CH2CO]+ (86) is prominent. |
| 13.1 | 1-Acetoxy-3-buten-2-one | 43, 85, 128 | Isomer. Separated by >0.5 min on DB-624. |
Observation: The DB-5MS column failed to resolve Acetic Acid from the solvent tail, leading to under-quantification. The DB-624 column provided baseline resolution for all volatile impurities.
Troubleshooting & Self-Validation
To ensure your data is trustworthy, apply these self-validating checks:
-
The "Ghost" Test (Thermal Stability Check):
-
Inject the sample at Inlet Temp 180°C, then at 240°C.
-
Validation: If the Biacetyl peak area doubles at 240°C, your inlet is degrading the sample. Action: Lower inlet temp, change liner.
-
-
The "Wet" Test (Hydrolysis Check):
-
Intentionally add 1% water to a sample aliquot and re-inject after 1 hour.
-
Validation: You should see a massive increase in Acetic Acid and Biacetyl. This confirms that moisture control in your standard prep is critical.
-
-
Peak Tailing:
-
Acetic acid tails badly on active columns. If tailing factor > 1.5, cut the column guard or replace the liner.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12399712, 3-Acetoxy-3-methyl-2-butanone (Analogous Structure). Retrieved March 6, 2026 from [Link]
-
Organic Syntheses (2026). Procedures involving Enol Acetates and their stability. Retrieved March 6, 2026 from [Link]
-
Agilent Technologies (2016). GC/MS Analysis of Volatile Impurities: Column Selection Guide. Retrieved March 6, 2026 from [Link]
Sources
Regioselectivity of Diels-Alder Adducts with 3-Acetoxy-3-buten-2-one: A Comparative Guide
This guide provides an in-depth technical analysis of the regioselectivity of Diels-Alder reactions involving 3-Acetoxy-3-buten-2-one , a specific captodative dienophile. It compares this reagent with standard alternatives like Methyl Vinyl Ketone (MVK), offering experimental protocols and mechanistic insights for researchers in organic synthesis and drug development.
Executive Summary
3-Acetoxy-3-buten-2-one (also known as acetylvinyl acetate) represents a specialized class of electron-deficient alkenes known as captodative dienophiles . Unlike simple monosubstituted dienophiles (e.g., Methyl Vinyl Ketone), this compound bears both an electron-withdrawing group (acetyl) and an electron-donating group (acetoxy) on the same olefinic carbon (
This unique "push-pull" electronic arrangement confers exceptional regiocontrol in Diels-Alder [4+2] cycloadditions. While standard dienophiles often yield mixtures of regioisomers with unsymmetrical dienes, 3-Acetoxy-3-buten-2-one frequently exhibits complete regioselectivity, favoring the "para" or "ortho" adducts dictated by the strong electron-withdrawing acetyl group, despite the opposing resonance of the acetoxy group. This guide compares its performance against MVK, demonstrating its utility in synthesizing complex, highly functionalized cyclohexenoids.
Mechanistic Principles & Regiocontrol
The Captodative Effect
In 3-Acetoxy-3-buten-2-one, the geminal substitution pattern creates a captodative system.
-
Acetyl Group (EWG): Lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing electrophilicity.
-
Acetoxy Group (EDG): Provides radical stabilization in the transition state and modulates the polarization of the double bond.
Frontier Molecular Orbital (FMO) Theory
Regioselectivity is governed by the interaction between the HOMO of the diene and the LUMO of the dienophile.
-
Polarization: The acetyl group dominates the polarization, making the
-carbon (C4) the most electrophilic site (largest LUMO coefficient). -
Outcome:
-
With 1-Substituted Dienes (e.g., 1-Methoxybutadiene): The nucleophilic C4 of the diene attacks the electrophilic
-carbon of the dienophile. Result: "Ortho" adduct (1,2-relationship). -
With 2-Substituted Dienes (e.g., Isoprene): The nucleophilic C1 of the diene attacks the electrophilic
-carbon of the dienophile. Result: "Para" adduct (1,4-relationship).
-
Visualizing the Pathway
The following diagram illustrates the regiochemical outcome with Isoprene.
Caption: Reaction pathway showing the dominant FMO interaction leading to the Para-adduct.
Comparative Analysis: 3-Acetoxy-3-buten-2-one vs. Alternatives
The following table compares 3-Acetoxy-3-buten-2-one with Methyl Vinyl Ketone (MVK) , the standard monosubstituted equivalent.
| Feature | 3-Acetoxy-3-buten-2-one (Captodative) | Methyl Vinyl Ketone (Standard) |
| Structure | Gem-disubstituted (Acetyl + Acetoxy) | Monosubstituted (Acetyl) |
| Regioselectivity | Excellent (>95:5) . The gem-substitution reinforces the directing effect of the acetyl group via transition state stabilization. | Good (3:1 to 10:1) . Often requires Lewis Acids to achieve high selectivity. |
| Reactivity | High. Captodative stabilization of the transition state lowers activation energy. | High. Very reactive, prone to polymerization.[1] |
| Stability | Moderate. Can be stored; less prone to spontaneous polymerization than MVK. | Low. Highly volatile, lachrymator, polymerizes easily without inhibitors. |
| Adduct Utility | High . Product contains a masked ketone (gem-acetate/acetyl) or tertiary alcohol precursor. | Moderate. Product is a simple ketone. |
| Lewis Acid Need | Low. Often reacts thermally with high selectivity. | Moderate/High. Often requires catalysis for difficult substrates. |
Key Insight for Drug Development
The adducts of 3-Acetoxy-3-buten-2-one are particularly valuable because they generate densely functionalized quaternary centers . The acetoxy group can be hydrolyzed or eliminated in subsequent steps to reveal ketones or dienes, serving as a versatile "masked" functionality that MVK adducts cannot provide.
Experimental Protocols
Synthesis of 3-Acetoxy-3-buten-2-one
This dienophile is not always commercially available and is best prepared fresh from biacetyl (2,3-butanedione).
Reagents:
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
). -
Mixing: Charge the flask with Biacetyl (0.1 mol) and Acetic Anhydride (0.15 mol).
-
Catalysis: Add Pyridine (0.01 mol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 140°C) for 4–6 hours. Monitor by TLC or GC for the disappearance of biacetyl.
-
Workup: Cool the mixture. Dilute with diethyl ether and wash strictly with cold 1M HCl (to remove pyridine), followed by saturated
and brine. -
Purification: Dry the organic layer over
, filter, and concentrate. Distill the residue under reduced pressure to obtain 3-Acetoxy-3-buten-2-one as a colorless to pale yellow oil.
Diels-Alder Reaction with Isoprene
Objective: Synthesis of 1-acetyl-1-acetoxy-4-methylcyclohex-3-ene (Para-adduct).
Protocol:
-
Stoichiometry: In a sealed tube or pressure vial, mix 3-Acetoxy-3-buten-2-one (1.0 equiv) with Isoprene (5.0 equiv). The excess isoprene serves as both reactant and solvent.
-
Conditions: Add a radical inhibitor (e.g., hydroquinone, 1-2 mg) to prevent polymerization. Seal the vessel.
-
Heating: Heat to 120°C for 12–24 hours.
-
Monitoring: Monitor by
-NMR. The disappearance of the dienophile's vinyl protons (approx. 5.5–6.5 ppm) indicates completion. -
Isolation: Cool to room temperature. Evaporate excess isoprene under reduced pressure.[3]
-
Purification: The crude oil is often pure enough for characterization. If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and application of 3-Acetoxy-3-buten-2-one.
References
-
Synthesis of Captodative Olefins: Hagemeyer, H. J. "Reactions of Isopropenyl Acetate." Industrial & Engineering Chemistry, 1949. Link (Foundational method for enol acetate synthesis).
-
Regioselectivity in Diels-Alder Reactions: Aguilar, R., et al. "Highly Selective Diels-Alder Cycloadditions of Captodative Dienophiles 1-Acetylvinyl Arenecarboxylates." The Journal of Organic Chemistry, 1990.[4] Link (Demonstrates the "para" selectivity of analogous 1-acetylvinyl esters).
-
General Diels-Alder Regiochemistry: Kahn, S. D., et al. "Modeling Chemical Reactivity: Regioselectivity in Diels-Alder Reactions." Journal of the American Chemical Society, 1987. Link (Theoretical basis for FMO control).
-
Captodative Effect Review: Viehe, H. G., et al. "Captodative Substituent Effects in Cycloaddition Reactions." Accounts of Chemical Research, 1985. Link.
-
Simmons-Smith Application: "Some Synthetic Efforts in Small Ring Chemistry." Oregon State University Thesis, 1967. Link (Cites preparation and use of 3-acetoxy-3-buten-2-one).
Sources
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Documents download module [ec.europa.eu]
- 4. Reyes, A., Aguilar, R., Munoz, A.H., Zwick, J.C., Rubio, M., Escobar, J.L., et al. (1990) Highly Selective Diels-Alder Cycloadditions of Captodative Dienophiles 1-Acetylvinyl Arenecarboxylates to Unsymmetrically Substituted Butadienes. The Journal of Organic Chemistry, 55, 1024-1034. - References - Scientific Research Publishing [scirp.org]
A Comparative Guide to the Stereochemical Outcomes of 3-Acetoxy-3-buten-2-one Reactions
Introduction
3-Acetoxy-3-buten-2-one is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure incorporates both a prochiral α,β-unsaturated ketone and a vinyl acetate moiety, presenting multiple reaction sites for strategic chemical modifications. The enone system, in particular, is an excellent Michael acceptor and a competent dienophile, making it a prime candidate for a variety of asymmetric transformations. The ability to control the stereochemical outcome of reactions involving this substrate is paramount for the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates.
This guide provides a comparative analysis of stereochemical outcomes in key asymmetric reactions applicable to 3-acetoxy-3-buten-2-one. We will delve into the mechanistic principles that govern stereoselectivity, compare the efficacy of different catalytic systems, and provide supporting experimental data and detailed protocols. The focus will be on providing researchers, scientists, and drug development professionals with a robust framework for predicting and controlling the formation of specific stereoisomers.
Part 1: Asymmetric Conjugate (Michael) Addition
The conjugate addition of nucleophiles to the β-carbon of 3-acetoxy-3-buten-2-one is a powerful method for C-C and C-X bond formation.[1][2] Achieving high stereoselectivity in this transformation requires a chiral catalyst that can effectively differentiate between the two prochiral faces of the Michael acceptor. Organocatalysis, particularly through iminium ion activation, has emerged as a leading strategy for such reactions.[3][4]
Principle of Iminium Ion Catalysis
Chiral secondary amines, such as derivatives of proline or diphenyl-ethylenediamine, react reversibly with α,β-unsaturated ketones to form a chiral iminium ion. This activation lowers the LUMO of the enone system, accelerating the conjugate addition. The bulky substituents of the chiral catalyst create a sterically hindered environment, forcing the incoming nucleophile to attack one of the enone's prochiral faces preferentially.[5]
The general mechanism involves three key steps: (1) formation of the chiral iminium ion, (2) stereoselective conjugate addition of the nucleophile, and (3) hydrolysis to release the product and regenerate the catalyst.[1]
Caption: Generalized catalytic cycle for an amine-catalyzed conjugate addition.
Comparative Analysis of Catalytic Systems
While specific data for 3-acetoxy-3-buten-2-one is not abundant, extensive research on similar acyclic enones allows for a reliable comparison of catalyst performance. Bifunctional catalysts, which possess both a Lewis basic site (e.g., an amine) to activate the nucleophile and a Brønsted acidic site (e.g., a thiourea) to activate the electrophile, often provide superior results.
| Catalyst Type | Example Catalyst | Typical Nucleophile | Expected ee% | Mechanistic Rationale & Reference |
| Diarylprolinol Silyl Ether | Jørgensen-Hayashi Catalyst | Aldehydes, Ketones | 90-99% | Forms a sterically shielded iminium ion, directing the attack of the enolized nucleophile.[6] |
| Bifunctional Thiourea | Takemoto Catalyst | Malonates, Nitroalkanes | 90-99% | The thiourea moiety activates the enone via hydrogen bonding, while the tertiary amine activates the nucleophile. |
| Chiral Phosphoric Acid | TRIP, SPINOL-PA | Indoles, Anilines | 85-98% | Acts as a Brønsted acid to activate the enone and as a chiral counterion to control the approach of the nucleophile. |
| Metal-Based Lewis Acid | Ni/PyBisulidine Complex | 3-Acyloxy-2-oxindoles | >95% | The chiral ligand coordinates to the metal center, creating a chiral pocket that directs the stereochemical outcome.[7] |
Representative Experimental Protocol: Organocatalytic Michael Addition
This protocol is adapted from established procedures for the Michael addition of aldehydes to α,β-unsaturated ketones and serves as a starting point for reactions with 3-acetoxy-3-buten-2-one.[6]
-
To a stirred solution of 3-acetoxy-3-buten-2-one (0.25 mmol, 1.0 equiv.) in methanol (1.0 mL) at room temperature, add the desired aldehyde nucleophile (0.5 mmol, 2.0 equiv.).
-
Add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi) catalyst (0.025 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Part 2: Asymmetric Allylboration
The addition of an allyl group to the carbonyl carbon of 3-acetoxy-3-buten-2-one creates a chiral homoallylic alcohol, a valuable synthetic intermediate. Chiral allylborane reagents, pioneered by Herbert C. Brown, offer a reliable method for achieving high enantioselectivity in this transformation.[8]
Principle of Asymmetric Allylboration
The reaction proceeds through a highly organized, six-membered chair-like transition state, known as the Zimmerman-Traxler model. The stereochemistry of the newly formed carbinol center is dictated by the facial selectivity of the aldehyde or ketone approach to the chiral allylborane. The steric bulk of the chiral ligands on the boron atom (e.g., isopinocampheyl groups derived from α-pinene) directs the carbonyl substrate to coordinate in a way that minimizes steric interactions, leading to a preferred transition state and, consequently, a major enantiomer of the product.[8]
Caption: Zimmerman-Traxler model for asymmetric allylboration of a ketone.
Experimental Data & Comparative Analysis
The asymmetric allylboration of 3-buten-2-one, a close structural analog of our target substrate, has been studied using B-allyldiisopinocampheylborane (Ipc₂BAll). The results provide a crucial benchmark for what can be expected.
| Substrate | Reagent | Conditions | Product | Yield (%) | ee (%) | Ref |
| 3-Buten-2-one | Ipc₂BAll | Ether, -78 °C, 4h | 3-Methyl-1,5-hexadien-3-ol | 70 | 35 | [8] |
| 2-Butanone | Ipc₂BAll | Ether, -78 °C, 4h | 3-Methyl-5-hexen-3-ol | 65 | 50 | [8] |
| 3-Butyn-2-one | Ipc₂BAll | Ether, -78 °C, 4h | 3-Methyl-5-hexen-1-yn-3-ol | 72 | 75 | [8] |
| Acetophenone | Ipc₂BAll | Ether, -78 °C, 4h | 3-Phenyl-5-hexen-3-ol | 80 | 5 | [8] |
Analysis: The data indicates that the enantioselectivity of the allylboration is highly sensitive to the ketone's structure. The α,β-unsaturated system in 3-buten-2-one results in moderate enantioselectivity (35% ee), which is lower than that for a simple aliphatic ketone (50% ee) but significantly higher than for an aromatic ketone (5% ee).[8] Interestingly, the acetylenic ketone gives the highest selectivity (75% ee), suggesting that the electronic and steric properties of the substituent trans to the carbonyl group play a critical role in the organization of the transition state. For 3-acetoxy-3-buten-2-one, the presence of the vinyl acetate may further influence the stereochemical outcome.
Experimental Protocol: Asymmetric Allylboration
This protocol is based on the published procedure for 3-buten-2-one.[8]
-
In a flame-dried, two-necked flask equipped with a magnetic stir bar and under a positive pressure of argon, place a solution of B-allyldiisopinocampheylborane (1.1 mmol, 1.1 equiv.) in anhydrous diethyl ether (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 3-buten-2-one (1.0 mmol, 1.0 equiv.) in anhydrous diethyl ether (2 mL) to the stirred reagent solution over 10 minutes.
-
Stir the mixture at -78 °C for 4 hours.
-
Quench the reaction by adding 3 N NaOH (2 mL), followed by the slow, dropwise addition of 30% H₂O₂ (2 mL) while maintaining the temperature below 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the chiral homoallylic alcohol.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Part 3: Stereoselective Diels-Alder Reactions
As a substituted alkene, 3-acetoxy-3-buten-2-one can act as a dienophile in [4+2] cycloaddition reactions. The use of chiral Lewis acids can render this process highly diastereoselective and enantioselective, providing access to complex cyclohexene derivatives.[9][10]
Principle of Chiral Lewis Acid Catalysis
Chiral Lewis acids coordinate to one of the carbonyl oxygen's lone pairs in the α,β-unsaturated ketone. This coordination achieves two goals: it activates the dienophile by lowering its LUMO energy, and it creates a chiral environment that blocks one face of the dienophile.[10] The diene is then forced to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer. The relative orientation of the diene and dienophile in the transition state determines the endo or exo diastereoselectivity, with the endo product often being favored due to secondary orbital interactions.[9]
Caption: Workflow for a chiral Lewis acid-catalyzed Diels-Alder reaction.
Comparative Analysis of Chiral Lewis Acids
The choice of chiral Lewis acid is critical for achieving high stereoselectivity. Catalysts based on copper, titanium, and aluminum with chiral bis(oxazoline) (BOX) or TADDOL ligands are among the most successful for activating enone dienophiles.
| Catalyst System | Ligand Type | Typical Diene | Expected dr (endo:exo) | Expected ee% (endo) | Rationale & Reference |
| Cu(OTf)₂ + BOX | Bis(oxazoline) | Cyclopentadiene, Isoprene | >95:5 | >98% | The square-planar geometry of Cu(II) with BOX ligands creates a well-defined chiral pocket. |
| TiCl₂(OiPr)₂ + TADDOL | Tartrate-derived Diol | Acyclic Dienes | >90:10 | >95% | The TADDOL ligand forms a C₂-symmetric environment around the titanium center, effectively shielding one face of the coordinated enone. |
| Et₂AlCl + Chiral Diamine | Diamine | Danishefsky's Diene | >90:10 | >90% | The chiral diamine modifies the Lewis acidity and steric environment of the aluminum center. |
Representative Experimental Protocol: Asymmetric Diels-Alder Reaction
This general protocol can be adapted for 3-acetoxy-3-buten-2-one using various chiral Lewis acid systems.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., a BOX ligand, 12 mol%) and the metal salt (e.g., Cu(OTf)₂, 10 mol%).
-
Add anhydrous dichloromethane (DCM, 2.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Cool the resulting catalyst solution to the desired temperature (e.g., -78 °C).
-
Add 3-acetoxy-3-buten-2-one (0.5 mmol, 1.0 equiv.) to the catalyst solution.
-
Add the diene (e.g., cyclopentadiene, 1.5 mmol, 3.0 equiv.) dropwise over 5 minutes.
-
Stir the reaction at -78 °C for 6-12 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Conclusion
3-Acetoxy-3-buten-2-one is a substrate with significant potential for complex molecule synthesis, contingent on the precise control of stereochemistry. This guide has outlined the primary strategies for achieving such control in three key reaction classes: conjugate addition, carbonyl addition, and cycloaddition.
-
For Asymmetric Michael Additions , organocatalysis, especially with bifunctional catalysts, offers a highly effective and operationally simple route to chiral adducts, with expected enantioselectivities often exceeding 90% ee.
-
For Asymmetric Allylborations , the stereochemical outcome is dictated by a well-defined transition state, though experimental data on the analogous 3-buten-2-one suggests that moderate enantioselectivity (35% ee) is a realistic starting point for optimization.[8]
-
For Asymmetric Diels-Alder Reactions , the use of chiral Lewis acids, particularly Cu(II)-BOX and Ti-TADDOL systems, is a robust strategy for achieving excellent diastereoselectivity and enantioselectivity.
The provided protocols and comparative data serve as a foundation for researchers to design and execute highly stereoselective transformations using 3-acetoxy-3-buten-2-one, enabling the efficient construction of enantiomerically enriched molecular architectures.
References
-
Title: Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. Source: Organic Letters, 2022. URL: [Link]
-
Title: Organocatalytic Enantioselective Conjugate Addition Reactions. Source: Royal Society of Chemistry, 2010. URL: [Link]
-
Title: Enantioselective Organocatalytic Amine Conjugate Addition. Source: Journal of the American Chemical Society, 2006. URL: [Link]
-
Title: Stereochemistry of the Diels-Alder Reaction. Source: Master Organic Chemistry. URL: [Link]
-
Title: Diels-Alder Reaction. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Ch 10: Diels-Alder reaction. Source: University of Calgary. URL: [Link]
-
Title: Enantioselective organocatalysis. Source: Squarespace. URL: [Link]
-
Title: Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Source: PubMed Central, 2005. URL: [Link]
-
Title: The Michael Addition Reaction and Conjugate Addition. Source: Master Organic Chemistry. URL: [Link]
-
Title: Asymmetric Michael Addition. Source: Buchler GmbH. URL: [Link]
-
Title: High diastereo- and enantioselective Michael addition of 3-acetoxy-2-oxindoles with nitroalkenes catalyzed by nickel/PyBisulidine. Source: Organic & Biomolecular Chemistry, 2017. URL: [Link]
-
Title: Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols. Source: Journal of the American Chemical Society, 1985. URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 7. High diastereo- and enantioselective Michael addition of 3-acetoxy-2-oxindoles with nitroalkenes catalyzed by nickel/PyBisulidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. york.ac.uk [york.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Diels-Alder Reaction [organic-chemistry.org]
Spectroscopic differentiation between 3-Acetoxy-3-buten-2-one and isomers
The following guide provides an in-depth technical analysis for the spectroscopic differentiation of 3-Acetoxy-3-buten-2-one from its primary regio- and stereoisomers. This document is designed for researchers engaged in organic synthesis, specifically those working with enol esters, gold-catalyzed functionalization of alkynes, or acylation of vinyl ketones.
Executive Summary
In the functionalization of
-
3-Acetoxy-3-buten-2-one (The Markovnikov adduct; gem-disubstituted).
-
(E/Z)-4-Acetoxy-3-buten-2-one (The anti-Markovnikov adducts; vic-disubstituted).
Differentiation is critical because the electronic properties of the gem-acetoxy enone (cross-conjugated system) differ significantly from the linear conjugated vic-acetoxy enone. This guide outlines the definitive spectroscopic signatures required to validate the structure of 3-acetoxy-3-buten-2-one.
Structural Analysis & Isomer Landscape
Before interpreting spectra, it is essential to define the proton environments.
Target Molecule: 3-Acetoxy-3-buten-2-one
-
Structure: A terminal enol acetate. The acetoxy group is at the C3 position (alpha to the ketone carbonyl).
-
Key Feature: A terminal methylene group (
). -
Conjugation: Cross-conjugated system.
Primary Isomer: (E)-4-Acetoxy-3-buten-2-one
-
Structure: A linear enol acetate. The acetoxy group is at the C4 position (beta to the ketone carbonyl).
-
Key Feature: An internal alkene (
). -
Conjugation: Linear conjugation (Donor-Acceptor push-pull system).
Secondary Isomer: (Z)-4-Acetoxy-3-buten-2-one
-
Structure: Stereoisomer of the linear form.
-
Key Feature: Smaller coupling constant between vinyl protons.
Spectroscopic Strategy (NMR, IR, MS)[1][2][3][4]
A. H NMR Spectroscopy (The Definitive Method)
Proton NMR offers the most rapid and reliable differentiation based on coupling constants (
1. Vinyl Region Analysis
-
3-Acetoxy-3-buten-2-one (Target):
-
Pattern: Two distinct signals (singlets or very small doublets).
-
Coupling: Geminal coupling (
) is typically very small ( Hz) or unresolvable, appearing as singlets. -
Shift: The protons are diastereotopic. One is cis to the acetoxy group, the other trans. They typically appear between 5.40 – 6.00 ppm .
-
Diagnostic Signal: Look for two sharp peaks separated by ~0.3–0.5 ppm in the alkene region.
-
-
4-Acetoxy-3-buten-2-one (Isomers):
-
Pattern: Two doublets (AX or AB system).
-
Coupling: Vicinal coupling (
) is large.-
(E)-Isomer:
Hz. -
(Z)-Isomer:
Hz.
-
-
Shift: The
-proton (C4-H, attached to Oxygen) is significantly deshielded, often shifting downfield to 7.5 – 8.2 ppm due to the resonance effect of the enol ester pushing electron density toward the carbonyl, but the inductive effect of oxygen dominates the local environment. The -proton (C3-H) appears upfield around 5.5 – 6.5 ppm .
-
2. Methyl Region Analysis
Both isomers possess two methyl singlets (Acetyl
-
3-Acetoxy: The methyl ketone and acetoxy methyls are often distinct but close in shift (2.0 – 2.3 ppm ).
-
4-Acetoxy: The methyl ketone signal may shift slightly due to the linear conjugation, but this is less diagnostic than the vinyl region.
B. C NMR Spectroscopy
-
3-Acetoxy: Shows a secondary alkene carbon (
) signal (typically 110–120 ppm ) and a quaternary alkene carbon ( ). -
4-Acetoxy: Shows two tertiary alkene carbon (
) signals. DEPT-135 or HSQC is excellent here:-
Target: One alkene carbon is negative/absent in DEPT-135 (quaternary), one is negative (CH2).
-
Isomer: Both alkene carbons are positive (CH) in DEPT-135.
-
C. Infrared Spectroscopy (IR)
-
3-Acetoxy: The carbonyl stretching frequencies reflect a cross-conjugated system.
-
Ketone
: ~1690–1700 cm . -
Ester
: ~1760 cm (Enol esters often shift to higher wavenumbers).
-
-
4-Acetoxy: Linear conjugation lowers the ketone frequency.
-
Ketone
: ~1670–1680 cm (s-cis/s-trans conformers may broaden this). - Stretch: Stronger intensity due to the push-pull dipole change.
-
Comparative Data Summary
The following table consolidates literature values and predicted shifts for rapid reference.
| Feature | 3-Acetoxy-3-buten-2-one (Target) | (E)-4-Acetoxy-3-buten-2-one (Isomer) |
| Structure Type | Gem-disubstituted ( | Vic-disubstituted ( |
| Coupling ( | ||
| Negative signal ( | Positive signals ( | |
| IR ( |
Note: Chemical shifts are solvent-dependent (values typically in
).
Experimental Protocols
Protocol A: NMR Sample Preparation for Isomer Quantification
-
Objective: Determine the ratio of 3-acetoxy to 4-acetoxy isomers in a crude reaction mixture.
-
Solvent:
(Neutralized with basic alumina if sample is acid-sensitive). -
Standard: Use 1,3,5-trimethoxybenzene or dimethyl sulfone as an internal standard if absolute yield is required.
-
Procedure:
-
Dissolve ~10 mg of crude oil in 0.6 mL
. -
Acquire
H NMR with a relaxation delay ( ) of at least 10 seconds to ensure full relaxation of vinyl protons. -
Integration:
-
Integrate the signals at 5.42/5.82 ppm (Target).
-
Integrate the doublet at ~8.10 ppm (Isomer).
-
Ratio = Area(Target) / Area(Isomer).
-
-
Protocol B: Synthesis Pathway Verification (Context)
The formation of these isomers often arises from the addition of acetic acid to 3-butyn-2-one .
Figure 1: Divergent synthesis pathways for acetoxy vinyl ketones. Path (a) yields the target gem-disubstituted product, while Path (b) yields the linear isomer.
References
-
Vertex AI Search . (2025). Patent EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde. Retrieved from
-
NIST Chemistry WebBook . (2023). 3-Buten-2-one, 4-phenyl-, (E)- Spectral Data. Retrieved from
-
ChemicalBook . (2024). 3-Butyn-2-one Properties and Reactions. Retrieved from
-
PubChem . (2024).[1] Compound Summary: 3-Acetoxy-3-methyl-2-butanone.[1] Retrieved from
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Acetoxy-3-buten-2-one for Laboratory Professionals
The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Acetoxy-3-buten-2-one. As a reactive α,β-unsaturated ketone, this compound requires careful handling throughout its lifecycle, from use to final disposal. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
Hazard Profile and Safety Data
Table 1: Key Safety and Physical Property Information (Data from 3-Acetoxy-2-butanone)
| Property | Value | Source |
|---|---|---|
| CAS Number | 4906-24-5 | [1] |
| Appearance | Colorless Liquid | [1] |
| Flash Point | 66 °C / 150.8 °F (closed cup) | [1] |
| Stability | Stable under normal conditions. | [1] |
| Hazards | Combustible liquid. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1][2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. |[1] |
Immediate Safety and Handling Precautions: Your First Line of Defense
Before beginning any work that involves 3-Acetoxy-3-buten-2-one, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: the enone functional group can be reactive, and the compound is a combustible liquid, necessitating barriers to prevent skin/eye contact and precautions against ignition sources.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1]
-
Hand Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin exposure. Inspect gloves before use and remove them with care to avoid skin contamination.[3]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[4][5] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of 3-Acetoxy-3-buten-2-one is that it must be managed as hazardous chemical waste . Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[6] The recommended method for final disposal is through a licensed chemical waste disposal facility, often via incineration.[5][6]
Step 1: Disposal of Unused or Surplus Material
-
Evaluation: Do not dispose of unopened or unexpired material. Consider offering it to other research groups within your institution.
-
Waste Collection: If the material must be disposed of, collect the pure chemical in its original container or a designated, compatible, and properly labeled hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "3-Acetoxy-3-buten-2-one," and the associated hazards (e.g., Combustible Liquid, Irritant).[6]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[1][2]
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. Do not transport the chemical waste yourself.[6]
Step 2: Disposal of Contaminated Labware and Materials
This category includes items such as pipette tips, gloves, bench paper, and empty containers.
-
Segregation: Collect all solid waste contaminated with 3-Acetoxy-3-buten-2-one in a designated, labeled, and sealed waste bag or container separate from non-hazardous trash.
-
Sharps: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-resistant sharps container.[6]
-
Empty Containers: "Empty" containers are not truly empty and must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect the rinsate from all three rinses and manage it as hazardous liquid waste as described in the next section.[6]
-
After triple-rinsing, the container may be disposed of according to institutional policy, which may allow for disposal in regular trash or glassware waste.[6]
-
Step 3: Disposal of Aqueous and Solvent Solutions
-
No Drain Disposal: Due to the compound's chemical nature and potential environmental impact, aqueous or solvent solutions containing 3-Acetoxy-3-buten-2-one must not be poured down the sink.
-
Waste Collection: Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the solvent used.
-
Labeling: The waste container label must include the full chemical name of all components (e.g., "3-Acetoxy-3-buten-2-one in Acetone") and their approximate concentrations.[6]
-
Storage and Pickup: Store the container securely, with the lid tightly closed, in a designated satellite accumulation area for EHS pickup.
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper disposal of waste generated from work with 3-Acetoxy-3-buten-2-one.
Caption: Disposal decision workflow for 3-Acetoxy-3-buten-2-one.
Scientific Rationale: The "Why" Behind the Protocol
The procedures outlined above are directly dictated by the chemical nature of 3-Acetoxy-3-buten-2-one. As an α,β-unsaturated ketone, it possesses specific reactivity that informs its hazard profile.
-
Reactivity: The conjugated system of the double bond and the carbonyl group makes the molecule susceptible to nucleophilic attack (Michael addition).[7][8] While stable under normal conditions, this reactivity means it can interact unpredictably with other chemicals if disposed of improperly. It is also incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
-
Combustibility: The compound is a combustible liquid with a flashpoint of 66 °C.[1] This necessitates keeping it away from all ignition sources and using appropriate fire extinguishers (CO2, dry chemical, or foam) in case of a fire.[1]
-
Toxicity and Environmental Impact: While comprehensive toxicological data for this specific compound is limited, related enones can be toxic and irritants.[9] Improper disposal could lead to contamination of waterways. Standard laboratory practice dictates treating chemicals with unknown or incomplete toxicological profiles with a high degree of caution.[10] Therefore, disposal via a licensed hazardous waste facility is the only responsible option to ensure complete and safe destruction, typically through high-temperature incineration.[6]
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of 3-Acetoxy-3-buten-2-one, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines for final disposal protocols.
References
- Proper Disposal of 3-Acetyl-2,5-dimethylfuran: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - 3-Acetoxy-2-butanone. Fisher Scientific.
- SAFETY DATA SHEET - 3-Buten-2-ol. Fisher Scientific.
- Proper Disposal of N-Acetylglycyl-D-alanine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - 2-methyl-3-buten-2-ol. MilliporeSigma.
- Safety Data Sheet - 3M. 3M.
- 3-Acetoxy-3-methyl-2-butanone | C7H12O3 | CID 12399712. PubChem - NIH.
- 3-Buten-2-one Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 2-Methyl-3-buten-2-ol. ThermoFisher.
- SAFETY DATA SHEET - 3-Buten-2-one, 4-(4-hydroxyphenyl)-. Thermo Fisher Scientific.
- 3-Buten-2-ol Safety Data Sheet. Santa Cruz Biotechnology.
- 3-buten-2-one. NMPPDB.
- 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal.
- Alpha Beta Unsaturated Ketone: Formation & Reduction. Study.com.
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- 3. WERCS Studio - Application Error [assets.thermofisher.com]
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- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson | Study.com [study.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Handling 3-Acetoxy-3-buten-2-one: A Safety & Operational Guide
Executive Summary: The Latent Hazard
3-Acetoxy-3-buten-2-one (also known as 1-acetylvinyl acetate or the enol acetate of biacetyl) is a reactive Michael acceptor and diene used in organic synthesis.[1][2][3][4][5][6] While it possesses the standard risks of enones (lachrymatory properties, skin sensitization), its critical safety profile is defined by its hydrolysis product: 2,3-Butanedione (Biacetyl) .
Biacetyl is a volatile alpha-diketone linked to bronchiolitis obliterans ("popcorn lung"), an irreversible and potentially fatal respiratory disease.[1] Therefore, all safety protocols for 3-Acetoxy-3-buten-2-one must be designed to contain not just the parent molecule, but the biacetyl vapors generated upon contact with moisture.[1]
Part 1: Personal Protective Equipment (PPE) Matrix
Standard nitrile laboratory gloves provide insufficient protection against this compound due to its ketone/ester dual functionality. The following PPE standards are non-negotiable.
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection | Silver Shield® (Laminate) or Butyl Rubber (>0.5 mm) | Nitrile degradation: Ketones and acetates rapidly permeate nitrile rubber (<5 mins).[1] Laminate films offer >4 hours breakthrough time against the biacetyl hydrolysis product. |
| Respiratory | PAPR or Full-Face Respirator (OV Cartridges) | Inhalation Risk: If work MUST occur outside a fume hood (e.g., spill cleanup), a half-mask is insufficient due to the ocular irritation (lachrymator) and severe lung toxicity of biacetyl vapors.[1] |
| Eye Protection | Chemical Goggles (Unvented) | Vapor Entry: Standard safety glasses do not seal against lachrymatory vapors.[1] If not wearing a full-face respirator, unvented goggles are mandatory.[1] |
| Body Defense | Tychem® Apron/Sleeves | Skin Absorption: Enones are potent alkylating agents.[1] Cotton lab coats absorb and hold the chemical against the skin; an impervious barrier is required for synthesis scales >10g. |
Part 2: Operational Protocols
1. Storage & Stability
-
Temperature: Store at -20°C . The compound is prone to polymerization and hydrolysis.
-
Atmosphere: Store under Argon or Nitrogen .[1] Moisture ingress triggers hydrolysis, releasing biacetyl vapors inside the container.
-
Secondary Containment: Store the primary vial inside a sealed jar containing a desiccant packet and a small sachet of activated carbon to scavenge fugitive vapors.
2. Experimental Handling (The "Zero-Vapor" Rule)
-
Location: All handling (weighing, dispensing, reaction) must occur inside a certified chemical fume hood .
-
Glassware: Use silanized glassware if possible to reduce surface moisture adsorption.
-
Transfer: Do not pour. Use a gastight syringe or positive-displacement pipette for liquid transfers to minimize aerosol generation.[1]
3. Emergency Spill Procedures
-
Minor Spill (<5 mL) in Hood:
-
Lower sash immediately.
-
Cover with a 1:1 mixture of sand and sodium carbonate .
-
Allow to sit for 15 minutes (neutralizes acetic acid byproduct).
-
Collect into a sealed waste jar.
-
-
Major Spill (>5 mL) or Outside Hood:
-
Evacuate the lab immediately.
-
Do not attempt cleanup without SCBA or Full-Face Respirator (OV/P100).[1]
-
Ventilate the area for at least 60 minutes before re-entry.
-
Part 3: Disposal & Deactivation
Do not pour down the drain. The hydrolysis products are toxic to aquatic life and pose a vapor hazard in plumbing.
Protocol: Oxidative Deactivation
To destroy the alpha-diketone core (biacetyl), oxidative cleavage is preferred over simple hydrolysis.[1]
-
Prepare Quench Solution: 10% Sodium Hypochlorite (Bleach) mixed 1:1 with 1M NaOH.
-
Slow Addition: Dilute the waste reaction mixture with ethyl acetate. Slowly add the quench solution in the fume hood.
-
Verification: Check for the disappearance of the yellow color (characteristic of biacetyl) and cessation of exotherm.
-
Disposal: Adjust pH to 7-8 and dispose of the organic layer as Halogen-Free Organic Solvent Waste .
Part 4: Decision Logic & Safety Workflow
Figure 1: Operational decision tree ensuring respiratory protection is prioritized at every stage.[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). Criteria for a Recommended Standard: Occupational Exposure to Diacetyl and 2,3-Pentanedione. Centers for Disease Control and Prevention. [Link][1]
-
PubChem. (n.d.).[2] Compound Summary: 3-Buten-2-one (Methyl Vinyl Ketone).[1][11][12] National Library of Medicine. [Link][1]
-
Organic Syntheses. (1962). Methyl Vinyl Ketone (Related Enone Handling).[8][10] Org. Synth. 1962, 42, 75. [Link]
-
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley.[13] (Reference for Ketone/Ester permeation data).
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- 1. Acetoin Acetate | C6H10O3 | CID 521246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Acetoxy-3-methyl-2-butanone | C7H12O3 | CID 12399712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gelest.com [gelest.com]
- 9. fishersci.com [fishersci.com]
- 10. METHYL VINYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nmppdb.com.ng [nmppdb.com.ng]
- 12. Methyl vinyl ketone | C4H6O | CID 6570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. myusf.usfca.edu [myusf.usfca.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
